Product packaging for Lactose octaacetate(Cat. No.:CAS No. 5346-90-7)

Lactose octaacetate

Cat. No.: B1313717
CAS No.: 5346-90-7
M. Wt: 678.6 g/mol
InChI Key: WOTQVEKSRLZRSX-AXXYRMHMSA-N
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Description

alpha-D-Cellobiose octaacetate has been reported in Romanoa with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38O19 B1313717 Lactose octaacetate CAS No. 5346-90-7

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27+,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTQVEKSRLZRSX-AXXYRMHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5346-90-7, 3616-19-1
Record name α-D-Cellobiose octaacetate
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Record name alpha-D-Cellobiose octaacetate
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Record name D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-.beta.-D-glucopyranosyl)-, 1,2,3,6-tetraacetate
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Record name Alpha-D-cellobiose octaacetate
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Record name Cellobiose octaacetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Lactose Octaacetate: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactose octaacetate, the fully acetylated derivative of lactose, is a versatile molecule with applications in synthetic chemistry and potential biological activities. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its reported biological functions. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows are visualized using logical diagrams.

Chemical Structure and Identification

This compound is a disaccharide derivative where all eight hydroxyl groups of lactose are acetylated. The acetylation significantly alters the molecule's polarity and, consequently, its physical and chemical properties.

The chemical structure of β-lactose octaacetate is depicted below:

Systematic Name: [(2R,3R,4S,5R,6R)-4,5,6-Triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate[1]

Common Synonyms: β-Octaacetyllactose, Octa-O-acetyl-D-lactose, Peracetylated lactose[2][3]

IdentifierValue
Molecular Formula C28H38O19[2]
Molecular Weight 678.59 g/mol [2][3]
CAS Number 6291-42-5 (for β-anomer)[2]
SMILES CC(=O)OC[C@@H]1--INVALID-LINK--OC(=O)C)OC(=O)C)OC(=O)C">C@HO[C@H]2--INVALID-LINK--COC(=O)C)OC(=O)C)OC(=O)C">C@@HOC(=O)C
InChI InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25-,26-,27+,28+/m1/s1[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

Physical Properties
PropertyValueReference
Appearance White to light yellow crystalline solid/powder[1][4]
Melting Point 139-144 °C[1][4]
Solubility Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH). Also soluble in mixtures of DMSO, PEG300, Tween-80, and saline, as well as DMSO and corn oil.[1]
Optical Rotation A negative angle of optical rotation is reported for a 0.01% methanol solution.[2]
Spectral Properties

The following table summarizes the key spectral data for the characterization of this compound.

Spectral DataKey FeaturesReference
¹H NMR (500 MHz, CDCl₃) δ 5.62 – 5.41 (m, 3H), 5.08 (dd, J = 39.8, 18.8 Hz, 7H), 5.04 (d, J = 9.7 Hz, 2H), 4.86 (dddd, J = 46.1, 36.3, 16.8, 8.2 Hz, 18H), 4.49 (ddd, J = 61.7, 46.4, 8.1 Hz, 6H), 4.20 (d, J = 10.9 Hz, 3H), 4.06 (d, J = 11.0 Hz, 5H), 3.98 – 3.80 (m, 20H), 3.81 (d, J = 7.7 Hz, 4H), 2.15-2.00 (multiple singlets, 24H, 8 x COCH₃)[2]
¹³C NMR (126 MHz, CDCl₃) δ 173.22, 170.87, 170.58, 170.45, 170.29, 170.25, 170.19, 170.05, 169.99, 169.86, 169.77, 169.55, 169.36, 169.31, 168.95, 168.91, 101.53 (C1 β-D-Galp), 91.30 (C1 β-D-Glcp), and other signals in the range of 60-80 ppm. Signals for acetyl carbons are in the range of 20-21 ppm.[2]
FTIR (KBr) ~3485 cm⁻¹ (residual O-H), ~2967 cm⁻¹ (C-H stretch), ~1752 cm⁻¹ (C=O stretch of acetyl groups), ~1371 cm⁻¹ (C-H bend of CH₃), ~1230 cm⁻¹ (C-O stretch of acetyl groups)[2]
UV-Vis λmax at 209 nm (in Methanol), 210 nm (in Ethanol), 213 nm (in Acetonitrile), 245 nm (in 1,4-Dioxane), 266 nm (in DMF), and 259 nm (in DMSO).[2]

Experimental Protocols

Synthesis of this compound (Microwave-Assisted)

This protocol describes a rapid and efficient "green" synthesis of this compound using microwave irradiation.

Materials:

  • D-(+)-Lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Distilled water

  • Ice

  • 95% Ethanol (for recrystallization)

Equipment:

  • Microwave reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Vacuum filtration apparatus

  • Vacuum oven

Procedure:

  • In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate as a catalyst.[2]

  • Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes.[2]

  • After irradiation, pour the hot reaction mixture into 200 cm³ of distilled water with ice cubes.

  • Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of the product.[2]

  • Filter the white solid precipitate under vacuum and wash it thoroughly with distilled water.[2]

  • Purify the crude this compound by recrystallization from 95% ethanol.

  • Dry the purified product in a vacuum oven to a constant weight. The expected yield is in the range of 85-90%.[2]

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Lactose Lactose Monohydrate Microwave Microwave Irradiation (700W, 10-20 min) Lactose->Microwave AceticAnhydride Acetic Anhydride AceticAnhydride->Microwave SodiumAcetate Sodium Acetate SodiumAcetate->Microwave Quenching Quench with Ice Water Microwave->Quenching Reaction Mixture Precipitation Precipitation (4°C, 12h) Quenching->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (95% Ethanol) Filtration->Recrystallization Crude Product Drying Vacuum Drying Recrystallization->Drying Purified Crystals Product This compound Drying->Product

Caption: Microwave-assisted synthesis of this compound.

Characterization Methods

Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: Ethyl acetate/methanol/water (17:2:1 v/v/v).

  • Detection: Spraying with 10% H₂SO₄ in methanol followed by heating.

  • Expected Rf value: ~0.74.[2]

Degree of Substitution (DS) Determination: The degree of acetylation can be determined by titration. This involves the saponification of the acetyl groups with a known amount of base (e.g., KOH) followed by back-titration of the excess base with an acid (e.g., HCl).[2]

Biological Activities and Experimental Protocols

This compound has been reported to exhibit antifungal and antiviral properties.

Antifungal Activity

This compound has shown slight to moderate antifungal activity against fungi such as Aspergillus niger, Penicillium sp., Rhizopus sp., and Fusarium moniliforme.[2]

Experimental Protocol: Agar Well Diffusion Method

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 10 mg/mL.[3]

  • Use a sterile swab to evenly inoculate the surface of a suitable agar medium (e.g., Malt Extract Agar for fungi) with the test microorganism.

  • Create wells of a specific diameter in the agar plate using a sterile cork borer.

  • Add a defined volume (e.g., 60 µL) of the this compound solution into each well.[3]

  • Include positive (a known antifungal agent) and negative (solvent only) controls on the same plate.

  • Incubate the plates under appropriate conditions for the test microorganism.

  • Measure the diameter of the inhibition zone around each well after a specified incubation period (e.g., 24 and 48 hours). The size of the inhibition zone is indicative of the antifungal activity.

Antifungal_Assay_Workflow cluster_prep Preparation Culture Fungal Culture Inoculation Inoculate Agar Plate with Fungus Culture->Inoculation Compound This compound Solution (10 mg/mL) Addition Add Compound/Controls to Wells Compound->Addition AgarPlate Agar Plate AgarPlate->Inoculation WellCreation Create Wells in Agar Inoculation->WellCreation WellCreation->Addition Incubation Incubate Plates Addition->Incubation Measurement Measure Inhibition Zones Incubation->Measurement Result Antifungal Activity Assessment Measurement->Result

Caption: Workflow for the agar well diffusion antifungal assay.

Antiviral Activity

This compound has been reported to show antiviral activity against Poliovirus 1 (PV-1). However, it was found to be inactive against Herpes Simplex Virus type 1 (HSV-1), Influenza A virus (IAV/H3N2), and Coxsackievirus B1.[2]

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

  • Seed susceptible host cells (e.g., MDBK, HEp-2) in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound in cell culture medium.

  • In a separate plate or tubes, pre-incubate a known titer of the virus with the different concentrations of this compound for a specific period (e.g., 1-2 hours).

  • Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures.

  • Include virus-only (positive control for CPE) and cells-only (negative control) wells.

  • Incubate the plates at the optimal temperature for virus replication.

  • Monitor the cells daily under a microscope for the appearance of cytopathic effect (CPE), which includes morphological changes like cell rounding, detachment, and lysis.

  • After a defined incubation period (e.g., 48-72 hours), the extent of CPE is scored. The 50% inhibitory concentration (IC₅₀), the concentration of the compound that inhibits CPE by 50%, can be determined.

Antiviral_Assay_Workflow cluster_prep Preparation Cells Host Cell Culture PlateCells Seed Cells in 96-well Plates Cells->PlateCells Virus Virus Stock PreIncubate Pre-incubate Virus with Compound Virus->PreIncubate Compound This compound Dilutions Compound->PreIncubate InfectCells Infect Cell Monolayers PlateCells->InfectCells PreIncubate->InfectCells Incubate Incubate Plates InfectCells->Incubate ObserveCPE Monitor for Cytopathic Effect (CPE) Incubate->ObserveCPE DetermineIC50 Determine IC₅₀ ObserveCPE->DetermineIC50

Caption: Workflow for the cytopathic effect (CPE) inhibition antiviral assay.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of this compound with or modulation of specific cellular signaling pathways. The observed antifungal and antiviral activities are likely due to broader mechanisms such as disruption of microbial cell membranes or interference with viral entry or replication processes, rather than targeted interactions with host cell signaling cascades. Further research is required to elucidate the precise molecular mechanisms underlying the biological effects of this compound.

Conclusion

This compound is a well-characterized derivative of lactose with distinct physicochemical properties that make it a useful intermediate in carbohydrate chemistry. Its synthesis is achievable through straightforward methods, including environmentally friendly microwave-assisted protocols. While it exhibits some in vitro antifungal and antiviral activities, its specific molecular targets and mechanisms of action, particularly concerning cellular signaling pathways, remain to be fully elucidated. This guide provides a solid foundation of its chemical and physical characteristics, along with detailed experimental procedures, to aid researchers in further exploring the potential of this molecule in various scientific and drug development endeavors.

References

An In-depth Technical Guide to Lactose Octaacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An authoritative overview of the chemical properties, synthesis, and burgeoning applications of lactose octaacetate in the pharmaceutical sciences. This document provides a comprehensive examination of this compound, a fully acetylated derivative of lactose, intended for researchers, scientists, and professionals in drug development. This guide details its molecular characteristics, synthesis and purification protocols, and explores its current and potential roles in drug delivery and formulation.

Core Molecular and Physical Properties

This compound is a disaccharide derivative where all eight of the hydroxyl groups of lactose are substituted with acetyl groups. This modification significantly alters its physicochemical properties compared to its parent molecule, lactose, rendering it significantly more hydrophobic.

PropertyValueReferences
Molecular Weight 678.59 g/mol [1]
Chemical Formula C₂₈H₃₈O₁₉[1]
CAS Number 6291-42-5 (for β-anomer)[1]
Appearance White to off-white solid/powder[2]
Melting Point 89-91.5 °C (Microwave synthesis)[3]
Solubility Soluble in chloroform and other organic solvents; less soluble in water[4]

Synthesis and Purification Protocols

The synthesis of this compound is a well-established process, achievable through several methods. Below are detailed protocols for both conventional and microwave-assisted synthesis.

Conventional Acetylation of Lactose

This protocol is adapted from established chemical synthesis methodologies and is suitable for producing β-lactose octaacetate.

Materials:

  • α-Lactose monohydrate

  • Acetic anhydride (Ac₂O)

  • Anhydrous sodium acetate (NaOAc)

  • Water-ice mixture

  • Dichloromethane (CH₂Cl₂)

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, heat a mixture of acetic anhydride and anhydrous sodium acetate to near boiling.

  • Gradually add α-lactose monohydrate to the heated mixture while maintaining a consistent temperature.

  • Continue heating for approximately 45 minutes after all the lactose has been added and dissolved. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into a water-ice mixture and stir gently overnight at room temperature.

  • Filter the solid precipitate, wash with water, and then dissolve it in dichloromethane.

  • Wash the organic solution with aqueous sodium bicarbonate, dry the solution, and concentrate it to yield the crude product.

  • For purification, dissolve the crude product in a minimal amount of dichloromethane and add methanol to induce crystallization.

  • Filter the crystals and dry them to obtain pure β-lactose octaacetate.[5]

Microwave-Assisted Synthesis of this compound

This method offers a more rapid and "green" alternative to conventional heating.[3]

Materials:

  • D-(+)-lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Distilled water with ice

  • 95% Ethanol

Procedure:

  • In a round-bottom flask, mix 10.0 g of D-(+)-lactose monohydrate with 30 cm³ of acetic anhydride and 3.0 g of anhydrous sodium acetate as a catalyst.[3]

  • Subject the reaction mixture to microwave irradiation at 700 W for 10-20 minutes.[3]

  • Pour the resulting sample into 200 cm³ of distilled water with ice and stir.[3]

  • Allow the mixture to stand at 4 °C for 12 hours to precipitate the lactose ester as a white solid.[3]

  • Filter the precipitate under vacuum and wash it with distilled water.[3]

  • Further purify the lactose acetate by recrystallization from 95% ethanol and then distilled water.[3]

  • Dry the purified product in a vacuum oven to a constant weight.[3]

Spectroscopic Analysis

The structural confirmation of this compound is typically achieved through various spectroscopic methods.

Spectroscopic DataKey FeaturesReferences
¹H NMR (500 MHz, CDCl₃) δ 5.62 – 5.41 (m, 3H), 5.08 (dd, J = 39.8, 18.8 Hz, 7H), 5.04 (d, J = 9.7 Hz, 2H), 4.86 (dddd, J = 46.1, 36.3, 16.8, 8.2 Hz, 18H), 4.49 (ddd, J = 61.7, 46.4, 8.1 Hz, 6H), 4.20 (d, J = 10.9 Hz, 3H), 4.06 (d, J = 11.0 Hz, 5H), 3.98 – 3.80 (m, 20H), 3.81 (d, J = 7.7 Hz, 4H), 2.15-1.95 (multiple singlets, 24H, acetyl protons)[3][6]
¹³C NMR (126 MHz, CDCl₃) δ 173.22, 170.87, 170.58, 170.45, 170.29, 170.25, 170.19, 170.05, 169.99, 169.86, 169.77, 169.55, 169.36, 169.31, 168.95, 168.91 (C=O of acetyl groups), 101.53 (C1 β-D-Galp), 91.30 (C1 α-Glc), and other signals for the sugar backbone carbons.[3][6]
FTIR (KBr pellet) A characteristic new band appears at approximately 1752 cm⁻¹ due to the C=O stretching vibration of the acetyl ester groups. The broad band around 3320 cm⁻¹ (stretching vibrations of free OH groups in lactose) is absent after esterification. A new band also appears around 1371 cm⁻¹ assigned to the bending of C–H from the CH₃ groups.[3][7]
Mass Spectrometry Mass spectrometry can be used to confirm the molecular weight of this compound.[8][9][10]

Applications in Drug Development and Research

This compound's unique properties make it a versatile molecule in pharmaceutical research and development.

Drug Delivery and Formulation

The peracetylation of lactose significantly increases its lipophilicity, which can be advantageous in drug delivery systems. Acetylated carbohydrates, including this compound, are being explored for the formulation of nanoparticles and as excipients in drug formulations.[11][12][13] The hydrophobic nature of this compound can be utilized to encapsulate and control the release of therapeutic agents.[13]

Antimicrobial and Antiviral Activity

Recent studies have highlighted the biological activities of this compound. It has demonstrated moderate antifungal activity against certain fungal strains like Aspergillus niger, Penicillium sp., Rhizopus sp., and Fusarium moniliforme.[3] Furthermore, it has shown some antiviral activity against Poliovirus 1 (PV-1).[3] These properties suggest its potential use as an active agent or a functional excipient in antimicrobial and antiviral formulations.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, followed by its application in creating drug-loaded nanoparticles.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Drug Delivery Application Lactose Lactose Monohydrate Reaction Acetylation Reaction (Conventional or Microwave) Lactose->Reaction Reagents Acetic Anhydride, Sodium Acetate Reagents->Reaction Crude Crude this compound Reaction->Crude Purification Recrystallization Crude->Purification Pure Pure this compound Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR FTIR FTIR Spectroscopy Pure->FTIR MS Mass Spectrometry Pure->MS Formulation Nanoparticle Formulation Pure->Formulation API Active Pharmaceutical Ingredient (API) API->Formulation DrugLoadedNP Drug-Loaded Nanoparticles Formulation->DrugLoadedNP Evaluation In Vitro/In Vivo Evaluation DrugLoadedNP->Evaluation

Caption: Experimental workflow for this compound.

Signaling Pathway Interactions of Acetylated Sugars

While direct modulation of specific signaling pathways by this compound is not yet extensively documented, the broader class of acetylated monosaccharides is known to influence cellular processes by affecting glycosylation. Aberrant glycosylation is a hallmark of many diseases, including cancer, and can impact various signaling pathways.[14] Peracetylated sugar analogs can enter cells and be metabolized into nucleotide sugars, which are the substrates for glycosyltransferases. The incorporation of these modified sugars into glycans can alter cell-surface glycosylation patterns, thereby affecting cell-cell interactions, receptor activation, and downstream signaling.

The diagram below illustrates a generalized mechanism by which peracetylated sugar analogs can influence cellular signaling.

signaling_pathway cluster_uptake Cellular Uptake & Metabolism cluster_glycosylation Glycosylation Modification cluster_signaling Impact on Cell Signaling PeracetylatedSugar Peracetylated Sugar Analog (e.g., this compound) Deacetylation Cytosolic Esterases PeracetylatedSugar->Deacetylation Passive Diffusion Metabolism Metabolic Conversion Deacetylation->Metabolism NucleotideSugar Modified Nucleotide Sugar Metabolism->NucleotideSugar Glycosyltransferases Glycosyltransferases NucleotideSugar->Glycosyltransferases Glycan Altered Glycan Synthesis Glycosyltransferases->Glycan CellSurface Modified Cell-Surface Glycans Glycan->CellSurface Receptor Cell-Surface Receptors CellSurface->Receptor Altered Ligand Binding or Receptor Dimerization Signaling Downstream Signaling Pathways Receptor->Signaling Response Altered Cellular Response (e.g., Adhesion, Proliferation) Signaling->Response

Caption: Influence of acetylated sugars on signaling.

References

An In-depth Technical Guide to the Synthesis of Lactose Octaacetate from Lactose Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lactose octaacetate from lactose monohydrate, a critical intermediate in synthetic carbohydrate chemistry. The document details various synthetic methodologies, including conventional heating and microwave-assisted protocols, and offers a comparative analysis of their efficiencies. Furthermore, it outlines the purification and characterization of the final product and briefly discusses its known biological activities.

Introduction

This compound, also known as peracetylated lactose, is the fully acetylated form of lactose. The acetylation of the hydroxyl groups significantly alters the physicochemical properties of lactose, rendering it more soluble in organic solvents and increasing its stability.[1] This modification is crucial for its use as a versatile starting material and intermediate in the synthesis of a wide range of oligosaccharides, including those found in human milk. The acetyl groups serve as protecting groups that can be selectively removed during multi-step synthetic pathways. This guide explores the common methods for the synthesis of this compound, providing detailed protocols and comparative data to aid researchers in selecting the most suitable method for their needs.

Synthesis Methodologies

The synthesis of this compound from lactose monohydrate is typically achieved through esterification with acetic anhydride, often in the presence of a catalyst. The two primary methodologies explored in this guide are conventional heating and microwave-assisted synthesis.

Conventional Heating Method

The conventional heating method is a well-established procedure for the acetylation of sugars. It typically involves heating a mixture of lactose monohydrate, acetic anhydride, and a catalyst, such as anhydrous sodium acetate or iodine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and anhydrous sodium acetate (0.36 g).[2]

  • Initial Acetylation: Heat the mixture at 100°C for 2 hours with continuous stirring.[2]

  • Removal of Byproducts: After the initial reaction, rapidly remove the excess acetic acid and water under vacuum.[2]

  • Completion of Acetylation: To the resulting partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate in a molar ratio of 1:5:0.25, respectively.[2] Heat the mixture under reflux with stirring for approximately 30 minutes.[2]

  • Work-up: Rapidly distill the excess acetic anhydride and acetic acid from the reactor.[2] The molten product is then poured into a high-shear mixer with water and subsequently passed through a grinder.[2]

  • Isolation: Filter the resulting product suspension and dry it in an oven.[2]

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a "green" and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields.[3]

  • Reaction Mixture Preparation: In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate as a catalyst.[3]

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 700 W. The reaction time can be varied (e.g., 10, 15, 20, or 30 minutes) to optimize the yield.[3]

  • Precipitation: Pour the resulting sample into 200 cm³ of distilled water with ice cubes, stir the mixture, and leave it at 4°C for 12 hours to allow for the precipitation of this compound as a white solid.[3]

  • Isolation and Washing: Filter the precipitate under vacuum and wash it with distilled water.[3]

  • Purification: Further purify the lactose acetate by recrystallization with 95% ethanol and then distilled water.[3]

  • Drying: Dry the purified this compound in a vacuum oven to a constant weight.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from various synthetic protocols for this compound, allowing for a direct comparison of their efficiencies.

ParameterConventional HeatingMicrowave-AssistedReference
Catalyst Anhydrous Sodium AcetateAnhydrous Sodium Acetate[2]
Reaction Time 2.5 hours10-30 minutes[2]
Yield ~85%74% - 90%[2][4]
Degree of Acetylation (DS) Not explicitly stated3.2 - 3.7
Melting Point Not explicitly statedVaries with reaction time

Visualization of Workflows and Mechanisms

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization A Mix Lactose Monohydrate, Acetic Anhydride, and Catalyst B Apply Heat (Conventional or Microwave) A->B C Quench Reaction (e.g., with ice water) B->C D Precipitation of Crude Product C->D E Filtration and Washing D->E F Recrystallization (e.g., from Ethanol/Water) E->F G Drying under Vacuum F->G H Spectroscopic Analysis (NMR, FT-IR) G->H

Caption: General workflow for the synthesis of this compound.

Mechanism of Acetylation

The acetylation of the hydroxyl groups of lactose with acetic anhydride is catalyzed by sodium acetate. The acetate ion acts as a base, deprotonating the hydroxyl group and increasing its nucleophilicity. The resulting alkoxide then attacks the electrophilic carbonyl carbon of acetic anhydride.

G Mechanism of Lactose Acetylation cluster_reactants Mechanism of Lactose Acetylation cluster_activation Mechanism of Lactose Acetylation cluster_nucleophilic_attack Mechanism of Lactose Acetylation cluster_products Mechanism of Lactose Acetylation LactoseOH Lactose-OH LactoseO Lactose-O⁻ (alkoxide) LactoseOH->LactoseO Deprotonation by Acetate NaOAc NaOAc AceticAnhydride Acetic Anhydride LactoseO->AceticAnhydride Nucleophilic Attack AcOH AcOH Intermediate Tetrahedral Intermediate AceticAnhydride->Intermediate LactoseOAc Lactose-OAc Intermediate->LactoseOAc Collapse of Intermediate AcetateIon Acetate Ion Intermediate->AcetateIon Leaving Group

Caption: Simplified mechanism of base-catalyzed acetylation.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound shows the disappearance of the broad hydroxyl (-OH) stretching band around 3320 cm⁻¹ present in lactose. Concurrently, a new strong absorption band appears around 1752 cm⁻¹, which is characteristic of the C=O stretching vibration of the acetyl ester groups.[5] Another new band at approximately 1371 cm⁻¹ corresponds to the C-H bending of the methyl groups in the acetyl residues.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. In the ¹H NMR spectrum, the appearance of multiple signals in the acetate region (around 2 ppm) and the downfield shift of the sugar ring protons are indicative of successful acetylation. The anomeric protons are particularly useful for confirming the structure and purity.

  • Mass Spectrometry (MS): While specific mass spectrometry data for this compound was not found in the provided search results, based on its molecular formula (C₂₈H₃₈O₁₉), the expected molecular weight is approximately 678.59 g/mol .[6] Mass spectrometry techniques such as LC-MS/MS can be employed for its detection and quantification.[7][8]

  • Optical Rotation: The specific optical rotation of lactose changes significantly upon acetylation. For instance, one study reported a change from +52.3° for lactose to negative values for lactose acetates.[9]

Biological Activity of this compound

Recent studies have explored the biological activities of this compound, revealing its potential as an antimicrobial and antiviral agent.

  • Antimicrobial Activity: this compound has demonstrated moderate antifungal activity against various fungi, including Aspergillus niger, Penicillium sp., Rhizopus sp., and Fusarium moniliforme. However, it exhibits low or no activity against bacteria and yeast.[10]

  • Antiviral Activity: The compound has shown antiviral activity against Poliovirus 1 (PV-1). It was found to be inactive against Herpes Simplex Virus type 1 (HSV-1), Influenza A virus (IAV/H3N2), and Coxsackievirus B1.

  • Cytotoxicity: this compound has been shown to have low cytotoxicity against Madin-Darby bovine kidney (MDBK), human epithelial type 2 (HEp-2), and Madin-Darby canine kidney (MDCK) cell lines.[10]

Conceptual Diagram of Biological Activity

G Biological Activity of this compound cluster_antifungal Antifungal Activity cluster_antiviral Antiviral Activity cluster_low_cytotoxicity Low Cytotoxicity LOA This compound Fungi Aspergillus niger Penicillium sp. Rhizopus sp. LOA->Fungi Inhibits PV1 Poliovirus 1 (PV-1) LOA->PV1 Inhibits Cells MDBK HEp-2 MDCK LOA->Cells Low effect on

References

physical and chemical properties of peracetylated lactose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of peracetylated lactose, also known as lactose octaacetate. It includes a summary of its quantitative data, detailed experimental protocols for its synthesis and deacetylation, and logical diagrams illustrating these chemical processes. This document is intended to be a valuable resource for professionals in research, science, and drug development who are working with or exploring the applications of this versatile carbohydrate derivative.

Core Physical and Chemical Properties

Peracetylated lactose is a fully acetylated derivative of lactose, where all hydroxyl groups are replaced by acetyl groups. This modification significantly alters its physical and chemical properties compared to lactose, making it a useful intermediate in organic synthesis and a functional excipient in pharmaceutical formulations.[][2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of peracetylated lactose.

PropertyValueReferences
Molecular Formula C₂₈H₃₈O₁₉[]
Molecular Weight 678.59 g/mol [][3]
Melting Point 75 °C to 97.5 °C (range observed)[3][4][5]
Appearance White solid[4]
Optical Rotation [α]D -3.90° to -4.14° (c 10.0, CHCl₃)[5]
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chloroform (CHCl₃)[4][5][6]

Spectroscopic Characterization

Spectroscopic methods are crucial for the structural elucidation and purity assessment of peracetylated lactose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of peracetylated lactose is complex due to the presence of numerous acetyl groups and protons in the sugar rings.[7] Key signals include those from the methyl protons of the acetyl groups, which typically appear around δ 2.0-2.2 ppm.[4] The anomeric protons are also of significant diagnostic value.[5][8]

  • ¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton.[4] Characteristic signals are observed for the carbonyl carbons of the acetyl groups (around δ 168-173 ppm) and the anomeric carbons (around δ 91-102 ppm).[4]

Infrared (IR) Spectroscopy

The IR spectrum of peracetylated lactose is characterized by strong absorption bands corresponding to the functional groups present. A prominent feature is the strong C=O stretching vibration of the ester carbonyl groups, typically observed around 1740-1750 cm⁻¹. The C-O stretching vibrations of the acetyl groups and the glycosidic linkage also give rise to characteristic bands in the fingerprint region.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and deacetylation of peracetylated lactose.

Synthesis of Peracetylated Lactose (this compound)

Method 1: Acetic Anhydride and Sodium Acetate

This is a classical and widely used method for the peracetylation of lactose.

Materials:

  • α-Lactose monohydrate

  • Acetic anhydride (Ac₂O)

  • Anhydrous sodium acetate (NaOAc)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Ice water

Procedure:

  • In a round-bottom flask, add α-lactose monohydrate.

  • Add acetic anhydride and anhydrous sodium acetate.

  • Heat the mixture, for example, under reflux or using microwave irradiation as described in some protocols.[4][9] A study by Valente et al. (2021) describes a microwave-assisted synthesis where 10.0 g of D-(+)-lactose monohydrate is mixed with 30 cm³ of acetic anhydride and 3.0 g of sodium acetate and irradiated at 700 W for 15-20 minutes to achieve a high yield.[4]

  • After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.[4]

  • Filter the white solid precipitate, wash it thoroughly with water, and dry it under vacuum.[4]

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as dichloromethane-methanol.[5]

Method 2: Iodine-Catalyzed Acetylation

This method offers an alternative catalytic approach.

Materials:

  • Lactose

  • Acetic anhydride (Ac₂O)

  • Iodine (I₂)

  • Methanol (MeOH)

Procedure:

  • Dissolve lactose in a minimal amount of acetic anhydride.

  • Add a catalytic amount of iodine to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, precipitate the product by adding the reaction mixture to cold water.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from methanol to obtain pure peracetylated lactose.[7]

Deacetylation of Peracetylated Lactose

Method 1: Anomeric Deacetylation using Magnesium Oxide

This method allows for the selective removal of the acetyl group at the anomeric position.

Materials:

  • Peracetylated lactose

  • Magnesium oxide (MgO)

  • Methanol (MeOH)

Procedure:

  • Dissolve peracetylated lactose in methanol.

  • Add magnesium oxide to the solution.

  • Stir the mixture at a slightly elevated temperature (e.g., 40 °C) and monitor the reaction by TLC.[9]

  • Once the starting material is consumed, evaporate the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography to isolate the anomerically deacetylated product.[9]

Method 2: Complete Deacetylation using Hydrazine Hydrate

This protocol describes the complete removal of all acetyl groups to regenerate lactose.

Materials:

  • Peracetylated lactose

  • Hydrazine hydrate

  • Acetonitrile

Procedure:

  • Dissolve peracetylated lactose in acetonitrile.

  • Add a specific molar equivalent of hydrazine hydrate. For complete deacetylation, a larger excess would be required compared to selective deacetylation.[10]

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, the reaction mixture can be worked up by evaporating the solvent and purifying the residue to obtain lactose.

Logical and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the chemical synthesis, deacetylation, and characterization workflow of peracetylated lactose.

Lactose Lactose Peracetylated_Lactose Peracetylated Lactose (this compound) Lactose->Peracetylated_Lactose Acetylation Reagents_Ac Acetic Anhydride & Sodium Acetate / Iodine Reagents_Ac->Peracetylated_Lactose

Caption: Synthesis of Peracetylated Lactose.

Peracetylated_Lactose Peracetylated Lactose Deacetylated_Products Anomerically Deacetylated Lactose or Lactose Peracetylated_Lactose->Deacetylated_Products Deacetylation Reagents_Deac Magnesium Oxide (Anomeric) or Hydrazine Hydrate (Complete) Reagents_Deac->Deacetylated_Products

Caption: Deacetylation of Peracetylated Lactose.

Start Synthesized Peracetylated Lactose Purification Purification (Recrystallization/Chromatography) Start->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MP Melting Point Determination Purification->MP Purity_Structure Purity and Structural Confirmation NMR->Purity_Structure FTIR->Purity_Structure MP->Purity_Structure

Caption: Characterization Workflow for Peracetylated Lactose.

Applications in Drug Development

Peracetylated lactose serves as a crucial intermediate in the synthesis of various carbohydrate-based molecules.[4] In the pharmaceutical industry, its parent compound, lactose, is widely utilized as an excipient in tablets and capsules due to its cost-effectiveness, stability, and compatibility with active pharmaceutical ingredients.[2][11] The modified properties of peracetylated lactose, such as its increased lipophilicity, can be leveraged in specific drug delivery applications, for instance, to enhance the solubility and bioavailability of certain drugs.[] Its use as a starting material for more complex glycosylated structures also opens avenues for the development of novel drug candidates and delivery systems.[4]

References

Solubility Profile of Lactose Octaacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of lactose octaacetate (CAS No: 6291-42-5), a fully acetylated derivative of lactose. Due to the esterification of its hydroxyl groups, this compound exhibits significantly different solubility properties compared to its parent sugar, lactose. Its hydrophobic nature makes it readily soluble in a range of organic solvents while being practically insoluble in water. This document summarizes the available quantitative and qualitative solubility data, provides a detailed experimental protocol for solubility determination, and outlines an analytical workflow for quantification.

Core Data Presentation

The solubility of a compound is a critical physicochemical parameter in drug development and formulation, influencing its bioavailability, dissolution rate, and routes of administration. The following tables present the available solubility data for β-D-lactose octaacetate.

Quantitative Solubility Data
SolventAbbreviationSolubility (at ambient temperature)Citation
Dimethyl SulfoxideDMSO100 mg/mL (147.36 mM) requires sonication[1]
Qualitative Solubility Data

This compound is generally described as being soluble in a variety of common organic solvents.

SolventAbbreviationQualitative SolubilityCitation
DichloromethaneDCMSoluble[2]
DimethylformamideDMFSoluble[2]
Ethyl AcetateEtOAcSoluble[2]
MethanolMeOHSoluble[2]
Chloroform-Soluble[3]
Acetone-Soluble[3]
WaterH₂OLess soluble/Practically insoluble[3]

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent[4][5]. The following protocol provides a detailed methodology for determining the solubility of this compound.

Materials and Equipment
  • Solute: β-D-Lactose Octaacetate (purity ≥ 98%)

  • Solvents: High-purity (e.g., HPLC grade) solvents of interest.

  • Equipment:

    • Analytical balance

    • Vials with screw caps (e.g., 4 mL or 8 mL glass vials)

    • Orbital shaker or rotator with temperature control

    • Centrifuge with temperature control

    • Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure compatibility with the solvent)

    • Syringes

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)

Procedure

a. Preparation of Saturated Solution:

  • Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Pipette a known volume (e.g., 2 mL) of the desired solvent into the vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended[5].

b. Separation of Undissolved Solid:

  • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

  • To separate the supernatant from the undissolved solid, either:

    • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) at the same temperature as the equilibration to pellet the excess solid.

    • Filtration: Directly filter the suspension using a syringe fitted with a solvent-compatible filter into a clean collection vial. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

c. Quantification of Dissolved Solute:

  • Carefully aspirate an aliquot of the clear supernatant from the centrifuged sample or use the filtrate.

  • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

Analytical Quantification Methods

a. High-Performance Liquid Chromatography (HPLC): HPLC is a precise method for quantifying this compound[6][7][8][9][10].

  • Detection:

    • Refractive Index Detection (RID): Suitable for direct detection of carbohydrates without a chromophore[9].

    • UV-Vis Detection: Requires derivatization of this compound to introduce a chromophore. Derivatization with aminobenzoic acid has been reported for lactose analysis[6][7].

  • Column: A reversed-phase column (e.g., C8 or C18) is typically used.

  • Mobile Phase: A mixture of methanol and water or acetonitrile and water is common.

  • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations.

b. UV-Vis Spectrophotometry: A simpler and more accessible method if this compound exhibits sufficient UV absorbance in the chosen solvent[11].

  • Determine the wavelength of maximum absorbance (λmax) of this compound in the solvent.

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of the standards and the unknown sample at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the unknown sample.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of this compound solubility using the shake-flask method.

G A Add excess This compound to vial B Add known volume of solvent A->B C Seal vial B->C D Equilibrate on shaker (24-48h at constant T) C->D E Centrifuge or Filter suspension D->E F Collect clear supernatant/filtrate E->F G Prepare serial dilutions of supernatant F->G H Analyze by HPLC or UV-Vis G->H I Determine concentration from calibration curve H->I

Experimental workflow for solubility determination.

References

Lactose Octaacetate: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Lactose octaacetate, the fully acetylated form of lactose, has emerged as a crucial and versatile intermediate in the field of organic synthesis, particularly in the development of complex carbohydrate-based molecules for pharmaceutical applications. Its enhanced stability, solubility in organic solvents, and the strategic placement of its acetyl protecting groups make it an ideal starting material for the synthesis of a wide array of bioactive compounds, including oligosaccharides, glycosides, and galectin inhibitors. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound as a pivotal building block in synthetic organic chemistry.

Synthesis and Physicochemical Properties

This compound is typically synthesized from D-(+)-lactose monohydrate through esterification with acetic anhydride. Various catalytic methods have been developed to optimize this process, including conventional heating and microwave-assisted synthesis, which offers a greener and more efficient alternative.[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the use of acetic anhydride with a catalyst such as sodium acetate.[1][2] Microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high yields.[1]

Table 1: Comparison of Synthesis Methods for this compound

MethodCatalystReaction TimeYield (%)Reference
Conventional HeatingSodium Acetate2 hours at 100°C~85%[2]
Microwave IrradiationSodium Acetate10-20 minutes at 700W85-91%[1]
Iodine CatalyzedIodine-75-89%[1]
Physicochemical Properties

This compound is a white crystalline solid with distinct physical and chemical properties that are crucial for its application in organic synthesis.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₈H₃₈O₁₉[3]
Molecular Weight678.59 g/mol [3]
Melting Point75-91.5 °C[1][3]
Optical Rotation [α]DNegative values reported[1]
SolubilitySoluble in DCM, DMF, DMSO, EtOAc, MeOH[4]

Spectroscopic data is essential for the characterization of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueKey Peaks/SignalsReference
UV Spectroscopy (in Methanol)λmax at 209 nm[1]
FTIR Spectroscopy (cm⁻¹)1755-1735 (C=O, ester)[5]
¹H NMR (CDCl₃, δ ppm)5.62-5.41 (m, 3H), 5.08 (dd, J = 39.8, 18.8 Hz, 7H)[5]
¹³C NMR (CDCl₃, δ ppm)Signals in the range of 62.70 to 101.53 ppm[5]

Experimental Protocols

Microwave-Assisted Synthesis of this compound[1]

Materials:

  • D-(+)-lactose monohydrate (10.0 g, 0.029 mol)

  • Acetic anhydride (30 cm³, 0.27 mol)

  • Anhydrous sodium acetate (3.0 g, 0.036 mol)

  • Distilled water

  • Ice

  • 95% Ethanol

Procedure:

  • Mix D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask.

  • Irradiate the mixture in a microwave oven at 700 W for 10-20 minutes.

  • Pour the resulting sample into 200 cm³ of distilled water with ice cubes and stir.

  • Store the mixture at 4 °C for 12 hours to allow for the precipitation of this compound as a white solid.

  • Filter the precipitate under vacuum and wash with distilled water.

  • Purify the crude product by recrystallization from 95% ethanol and then distilled water.

  • Dry the purified this compound in a vacuum oven to a constant weight.

Selective Anomeric Deacetylation of this compound[2]

Materials:

  • D-lactose octaacetate (1 mmol)

  • Magnesium oxide (MgO) (1 mmol)

  • Methanol (MeOH) (20 mL)

  • Saturated aqueous NaHCO₃

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Add MgO to a solution of D-lactose octaacetate in methanol.

  • Stir and heat the mixture under reflux for 4-5 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • For small-scale reactions, concentrate the reaction mixture directly under reduced pressure and purify the residue by column chromatography.

  • For large-scale preparations, neutralize the reaction mixture with saturated aqueous NaHCO₃ and centrifuge.

  • Collect the liquid phase and extract with dichloromethane three times.

  • Combine the organic phases, evaporate to dryness, and purify the residue by column chromatography.

Applications in Organic Synthesis

This compound serves as a valuable precursor for the synthesis of various biologically significant molecules. Its acetyl groups act as protecting groups, allowing for selective modifications at other positions of the lactose backbone.

Glycoside Synthesis

This compound is an effective glycosyl donor for the formation of glycosidic bonds, a fundamental reaction in the synthesis of oligosaccharides and glycoconjugates.[3] The peracetylated nature of the molecule enhances its stability and allows for controlled activation of the anomeric center.

Glycoside_Synthesis LO This compound (Glycosyl Donor) Glycoside O-Glycoside LO->Glycoside Glycosylation ROH Glycosyl Acceptor (R-OH) ROH->Glycoside LewisAcid Lewis Acid (e.g., BF₃·OEt₂) LewisAcid->Glycoside Deprotection Deprotection Glycoside->Deprotection Target Target Oligosaccharide Deprotection->Target

Caption: Glycosylation using this compound as a donor.

Synthesis of Galectin Inhibitors

Galectins are a family of proteins that play a role in cancer and inflammatory diseases. Lactose and its derivatives are known to bind to galectins, making them attractive scaffolds for the development of galectin inhibitors.[6][7] this compound can be chemically modified to enhance its binding affinity and selectivity for specific galectins.[6]

Galectin_Inhibitor_Synthesis cluster_start Starting Material cluster_modification Chemical Modifications cluster_product Final Product LO Per-O-acetylated Lactose (this compound) Propargylation Propargylation (Propargyl alcohol, BF₃-Et₂O) LO->Propargylation Deacetylation De-O-acetylation (NaOMe, MeOH) Propargylation->Deacetylation Sulfation 3'-O-Sulfation Deacetylation->Sulfation Inhibitor Galectin-3 Inhibitor Sulfation->Inhibitor

Caption: Synthetic workflow for a galectin-3 inhibitor.

Enzymatic Synthesis

Lactose and its derivatives, including this compound, are also utilized in enzymatic synthesis to produce valuable compounds. For instance, immobilized lipases can catalyze the synthesis of lactose fatty acid esters, which have shown potential anticancer properties.[8] Furthermore, enzymatic methods are being explored for the synthesis of N-acetyllactosamine from lactose, a key disaccharide unit in many biologically important glycans.[9]

Enzymatic_Synthesis_Workflow Lactose Lactose Esterification Enzymatic Esterification Lactose->Esterification CapricAcid Capric Acid CapricAcid->Esterification ImmobilizedLipase Immobilized Candida rugosa Lipase ImmobilizedLipase->Esterification LactoseCaprate Lactose Caprate (Anticancer Potential) Esterification->LactoseCaprate

Caption: Enzymatic synthesis of lactose caprate.

Conclusion

This compound stands as a cornerstone intermediate in carbohydrate chemistry, offering a stable and versatile platform for the synthesis of complex and biologically active molecules. Its ready availability from lactose, a byproduct of the dairy industry, coupled with efficient synthetic methodologies, makes it an economically viable and attractive starting material. The ability to selectively deprotect and modify its structure opens up a vast chemical space for the development of novel therapeutics, particularly in the realm of glycomedicine. For researchers and professionals in drug development, a thorough understanding of the chemistry and applications of this compound is indispensable for the design and synthesis of next-generation carbohydrate-based drugs.

References

The Isomeric World of Lactose Octaacetate: A Technical Guide to Its Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of lactose octaacetate chemistry, focusing on the discovery, history, and distinct properties of its anomeric isomers. As a fully acetylated derivative of lactose, this compound serves as a critical intermediate in synthetic carbohydrate chemistry and holds potential in various applications, including drug delivery and formulation. This document provides a comprehensive overview of the synthesis protocols, comparative data on the physical and chemical properties of the α and β isomers, and a historical perspective on their elucidation.

A Historical Perspective: The Unveiling of Anomers

The foundational work on the isomeric forms of this compound was laid in the early 20th century. A pivotal paper by C. S. Hudson and J. M. Johnson in 1915, titled "The Isomeric Octaacetates of Lactose," marked a significant milestone in carbohydrate chemistry.[1] Their research provided the initial evidence for the existence of two distinct, crystalline anomers of this compound: the α- and β-forms. At a time when analytical techniques were limited, their meticulous work on crystallization, melting point determination, and optical rotation measurements paved the way for a deeper understanding of stereoisomerism in sugars.

Subsequent research has built upon this foundation, refining synthesis and purification techniques and employing modern analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy to unequivocally differentiate and characterize these isomers.[2] While the fundamental principles established by Hudson and Johnson remain relevant, contemporary methods offer greater precision and efficiency in isolating and identifying the anomers.

Quantitative Data Summary

The distinct stereochemistry of the α- and β-anomers of this compound gives rise to measurable differences in their physical properties. The following tables summarize key quantitative data from various sources, providing a comparative overview for researchers.

Table 1: Physical Properties of this compound Isomers

Propertyα-Lactose Octaacetateβ-Lactose OctaacetateSource(s)
Melting Point (°C) 75-7883-85, 93.5-98.0, 94.0-97.5, 139-141, 140.0-144.0, 142, 143-144[2][3][4][5][6][7]
Specific Optical Rotation [α]D (c=10, CHCl3) Not consistently reported-3.90, -4.14, -4.07[2]
Appearance SolidWhite to off-white crystalline solid[5][8][9]

Table 2: 1H NMR Spectroscopic Data for the Anomeric Protons of this compound Isomers in CDCl3

AnomerChemical Shift (δ) of H-1' (ppm)Coupling Constant (J1',2') (Hz)Source(s)
α-anomer ~6.27Not specified[2]
β-anomer ~5.668.5[2]

Note: The purity of the sample can significantly influence the measured physical properties, particularly the melting point. As noted in the literature, β-lactose octaacetate can be challenging to purify completely from its α-anomer, which can lead to variations in reported melting points.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound, with a focus on both classical and modern techniques.

Classical Synthesis of β-Lactose Octaacetate (Adapted from Hudson and Johnson)

This protocol is based on the traditional method of acetylation using acetic anhydride and a catalyst, followed by purification to isolate the β-anomer.

Materials:

  • α-Lactose monohydrate

  • Acetic anhydride (Ac2O)

  • Anhydrous sodium acetate (NaOAc)

  • Dichloromethane (CH2Cl2)

  • Methanol (MeOH)

  • Ice

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

Procedure:

  • Acetylation: In a round-bottom flask, combine acetic anhydride and anhydrous sodium acetate. Heat the mixture to near boiling.

  • Slowly add α-lactose monohydrate in small portions to the hot reaction mixture.

  • Continue heating and stirring until all the lactose has dissolved. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, carefully pour the hot mixture into a beaker containing a large volume of ice-water with stirring.

  • Continue stirring overnight to allow the this compound to precipitate completely.

  • Work-up: Neutralize the aqueous suspension with solid sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which will be a mixture of α and β anomers.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot dichloromethane.

  • Slowly add methanol to the solution until it becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization of the β-anomer.

  • Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.[2]

Microwave-Assisted Synthesis of this compound

This method offers a more rapid and efficient "green" synthesis route.[10][11]

Materials:

  • D-(+)-Lactose monohydrate

  • Acetic anhydride (Ac2O)

  • Anhydrous sodium acetate (NaOAc)

  • Distilled water

  • 95% Ethanol

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask suitable for microwave irradiation, mix D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate.[10][11]

  • Microwave Irradiation: Place the flask in a microwave reactor and irradiate at 700 W for a specified time (e.g., 10-20 minutes).[10][11]

  • Precipitation: Pour the resulting sample into a beaker containing distilled water with ice cubes and stir.[10][11]

  • Allow the mixture to stand at 4 °C for 12 hours to ensure complete precipitation of the lactose ester.[10]

  • Isolation and Purification: Filter the white solid precipitate under vacuum and wash with distilled water.[10][11]

  • Further purify the this compound by recrystallization from 95% ethanol and then distilled water.[10][11]

  • Dry the purified product in a vacuum oven to a constant weight.[10]

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Classical_Synthesis_Workflow cluster_reaction Acetylation Reaction cluster_workup Work-up and Purification Lactose α-Lactose Monohydrate Reaction Heating Lactose->Reaction Reagents Acetic Anhydride + Sodium Acetate Reagents->Reaction Quenching Quenching in Ice-Water Reaction->Quenching Neutralization Neutralization with NaHCO3 Quenching->Neutralization Extraction Extraction with CH2Cl2 Neutralization->Extraction Drying Drying and Concentration Extraction->Drying Crude Crude α/β Mixture Drying->Crude Recrystallization Recrystallization (CH2Cl2/MeOH) Crude->Recrystallization Pure_Beta Pure β-Lactose Octaacetate Recrystallization->Pure_Beta

Caption: Workflow for the classical synthesis and purification of β-lactose octaacetate.

Microwave_Synthesis_Workflow Start Mix Lactose, Acetic Anhydride, and Sodium Acetate Microwave Microwave Irradiation (700W) Start->Microwave Precipitate Pour into Ice-Water and Stir Microwave->Precipitate Stand Stand at 4°C for 12h Precipitate->Stand Filter Vacuum Filtration and Washing Stand->Filter Recrystallize Recrystallization from Ethanol/Water Filter->Recrystallize Dry Dry in Vacuum Oven Recrystallize->Dry Final_Product Purified this compound Dry->Final_Product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Conclusion

The study of this compound isomers, initiated over a century ago, continues to be relevant in modern carbohydrate chemistry. The distinct properties of the α- and β-anomers, coupled with evolving synthesis and characterization techniques, provide a rich area for research and application. This guide has provided a comprehensive overview of the historical context, quantitative data, and detailed experimental protocols to aid researchers and professionals in their work with these important molecules. The provided workflows offer a clear visual representation of the synthesis processes, further facilitating understanding and implementation in a laboratory setting.

References

The Biological Frontier of Acetylated Lactose Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the biological activities of acetylated lactose derivatives, with a focus on their potential therapeutic applications. Acetylation of the disaccharide lactose can significantly modify its biological properties, leading to compounds with notable antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This document details the synthesis, characterization, and biological evaluation of these derivatives, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided, and relevant biological pathways and experimental workflows are visualized using the DOT language. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration and application of modified carbohydrates in medicine.

Introduction

Lactose, a disaccharide abundant in milk, is a versatile and readily available starting material for chemical modification. The acetylation of its hydroxyl groups to form derivatives such as lactose octaacetate and other analogues can dramatically alter its physicochemical and biological properties.[1] These modifications can enhance lipophilicity, facilitate cellular uptake, and enable specific interactions with biological targets. This guide explores the diverse biological activities exhibited by these acetylated derivatives, highlighting their potential in various therapeutic areas.

Synthesis and Characterization of Acetylated Lactose Derivatives

The most well-studied acetylated lactose derivative is per-O-acetylated lactose, commonly known as this compound. Various methods for its synthesis have been reported, with microwave-assisted synthesis offering a rapid and efficient "green" chemistry approach.[1]

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol describes a solvent-free, microwave-assisted synthesis of this compound.[1]

Materials:

  • D-(+)-lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Distilled water

  • Ice

  • 95% Ethanol

Procedure:

  • Mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate in a round-bottom flask.

  • Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes.

  • After irradiation, pour the reaction mixture into 200 cm³ of distilled water with ice cubes.

  • Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of the lactose ester.

  • Filter the white solid precipitate under a vacuum and wash it with distilled water.

  • Purify the crude this compound by recrystallization from 95% ethanol and then distilled water.

  • Dry the purified product in a vacuum oven to a constant weight.

Characterization: The resulting this compound can be characterized by determining its melting point, degree of substitution (DS), and through spectroscopic methods such as FT-IR and NMR.[1]

Experimental Protocol: Determination of Degree of Substitution (DS)

The degree of acetylation can be determined by titration.[1]

Procedure:

  • Weigh 0.5 g of the acetylated lactose derivative into a 100 mL flask.

  • Add 30 mL of 75% v/v ethanol and stir on a magnetic stirrer for 15 minutes.

  • Add 25 mL of 0.5 M KOH and continue stirring for 2 hours.

  • Back-titrate the excess alkali with 0.5 M HCl using phenolphthalein as an indicator.

  • Analyze blank samples in the same manner.

  • Calculate the acetyl percentage and the degree of substitution.

Biological Activities of Acetylated Lactose Derivatives

Acetylated lactose derivatives have demonstrated a range of biological activities, which are summarized in the following sections.

Antimicrobial Activity

This compound has shown more potent antifungal activity than antibacterial activity.[1] It exhibits slight to moderate activity against various fungal species.[1]

Table 1: Antifungal Activity of this compound

Fungal SpeciesZone of Inhibition (mm)
Aspergillus niger ATCC 1015Moderate Activity
Penicillium sp.Moderate Activity
Rhizopus sp.Moderate Activity
Fusarium moniliforme ATCC 38932Moderate Activity
Aspergillus flavusInactive

Data from Biointerface Research in Applied Chemistry.[1]

Antiviral Activity

This compound has been screened for its antiviral properties against several viruses. It showed activity against Poliovirus 1 (PV-1) but was inactive against Herpes Simplex Virus type 1 (HSV-1), Influenza A virus (IAV/H3N2), and Coxsackievirus B1.[1]

Table 2: Antiviral Activity of this compound

VirusActivitySelectivity Index (SI)
Poliovirus 1 (PV-1)Active2.4
Herpes Simplex Virus type 1 (HSV-1)Inactive-
Influenza A virus (IAV/H3N2)Inactive-
Coxsackievirus B1Inactive-

Data from Biointerface Research in Applied Chemistry.[1] The Selectivity Index (SI) is a ratio of the cytotoxic concentration to the effective antiviral concentration.

Cytotoxic and Anticancer Activity

This compound has demonstrated low cytotoxicity against several cell lines, including Madin-Darby bovine kidney (MDBK), human epithelial type 2 (HEp-2), and Madin-Darby canine kidney (MDCK) cells.[1]

Recent research has focused on the role of lactose derivatives as inhibitors of galectin-3, a protein overexpressed in many cancers and involved in tumor progression and metastasis. Acetylated and sulfated lactose derivatives have been synthesized and shown to bind to galectin-3 with varying affinities.

Table 3: Binding Affinity (Kd) of Lactose Derivatives to Human Galectin-3

CompoundKd (µM)
Methyl β-D-lactopyranoside (Reference)91.0
Propargyl β-D-lactopyranoside47.6
p-Nitrophenyl β-D-lactopyranoside50.0
3′-O-sulfated propargyl β-D-lactopyranoside37.0
3′-O-sulfated p-nitrophenyl β-D-lactopyranoside20.4
3′-O-sulfated propargylated N-acetyllactosamine14.7
3′-O-sulfated p-nitrophenyl N-acetyllactosamine22.2

Data from International Journal of Molecular Sciences.

The lower Kd values indicate stronger binding affinity to galectin-3, suggesting that sulfated and acetylated lactose derivatives are promising candidates for the development of anticancer agents targeting galectin-3.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

  • 96-well plates

  • Cell culture medium

  • Test compounds (acetylated lactose derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubate the plate at 37°C for 3-4 hours.

  • Carefully aspirate the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm or 590 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Anti-inflammatory Activity

Lactose derivatives have also been investigated for their anti-inflammatory properties. Lactose-modified hyaluronic acid has been shown to counteract oxidative damage and reduce the expression of pro-inflammatory mediators such as IL-1β, TNF-α, and IL-6 in inflamed primary human bronchial fibroblasts. This anti-inflammatory effect is linked to the ability of these derivatives to bind to galectins, which are involved in inflammatory processes.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of cytokines in biological samples.

Materials:

  • ELISA plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., IL-6, TNF-α).

  • Cell culture supernatants from cells treated with acetylated lactose derivatives.

  • Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate for the enzyme (e.g., TMB).

  • Stop solution (e.g., sulfuric acid).

  • Wash buffer.

  • Standard cytokine solutions of known concentrations.

Procedure:

  • Add standards and samples to the wells of the ELISA plate and incubate.

  • Wash the plate to remove unbound substances.

  • Add the detection antibody and incubate.

  • Wash the plate again.

  • Add the enzyme-linked avidin or streptavidin and incubate.

  • Wash the plate.

  • Add the substrate solution and incubate to allow for color development.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a standard curve from the absorbance values of the standards and determine the concentration of the cytokine in the samples.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes and relationships discussed in this guide.

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis & Purification cluster_end Final Product Lactose D-(+)-Lactose Monohydrate Microwave Microwave Irradiation (700W, 10-20 min) Lactose->Microwave Reagents Acetic Anhydride Sodium Acetate Reagents->Microwave Precipitation Precipitation in Ice Water Microwave->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Drying Vacuum Drying Recrystallization->Drying Product This compound Drying->Product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Biological_Assay_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_data Data Analysis Synthesis Synthesis of Acetylated Lactose Derivatives Antimicrobial Antimicrobial Assays (Agar Well Diffusion) Synthesis->Antimicrobial Antiviral Antiviral Assays Synthesis->Antiviral Cytotoxicity Cytotoxicity Assays (MTT) Synthesis->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (ELISA for Cytokines) Synthesis->Anti_inflammatory MIC Determination of MIC Antimicrobial->MIC SI Calculation of SI Antiviral->SI IC50 Calculation of IC50 Cytotoxicity->IC50 Cytokine_Quant Quantification of Cytokines Anti_inflammatory->Cytokine_Quant

Caption: General workflow for the biological evaluation of acetylated lactose derivatives.

Galectin3_Inhibition_Pathway cluster_cell Cancer Cell cluster_drug Therapeutic Intervention Gal3 Galectin-3 Receptor Cell Surface Glycoproteins Gal3->Receptor binds Signaling Intracellular Signaling (e.g., PI3K/Akt, MAPK) Receptor->Signaling activates Proliferation Cell Proliferation & Metastasis Signaling->Proliferation promotes AcLactose Acetylated Lactose Derivative AcLactose->Gal3 inhibits

Caption: Inhibition of galectin-3 signaling by acetylated lactose derivatives.

Conclusion and Future Directions

Acetylated lactose derivatives represent a promising class of bioactive molecules with diverse therapeutic potential. The ease of synthesis from an abundant natural precursor, coupled with their demonstrated antimicrobial, antiviral, anticancer, and anti-inflammatory activities, makes them attractive candidates for further drug development. The inhibition of galectin-3 by certain acetylated and sulfated lactose derivatives is a particularly exciting avenue for anticancer and anti-inflammatory therapies.

Future research should focus on expanding the library of acetylated lactose derivatives to establish a more comprehensive structure-activity relationship. Further investigation into the precise molecular mechanisms of action, including the elucidation of specific signaling pathways affected by these compounds, is crucial. In vivo studies are also necessary to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these promising derivatives. The continued exploration of acetylated lactose derivatives holds significant promise for the development of novel and effective therapeutic agents.

References

The Bitter Enigma of Sweet Molecules: An In-depth Technical Guide to Understanding the Bitter Taste of Sugar Acetates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intriguing phenomenon of bitterness arising from sugar acetates, derivatives of otherwise sweet sugar molecules. This paradoxical taste profile holds significant implications for various fields, including pharmacology, food science, and toxicology. Understanding the molecular mechanisms and experimental evaluation of this bitterness is crucial for drug development, designing palatable formulations, and ensuring the safety of consumer products.

The Molecular Basis of Bitterness in Sugar Acetates

The conversion of a sweet-tasting sugar to a bitter-tasting compound through acetylation underscores the specificity of our gustatory system. The bitterness of sugar acetates, such as the intensely bitter sucrose octaacetate (SOA) and glucose pentaacetate, is mediated by a specific class of G-protein coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs).[1] Humans possess approximately 25 different functional TAS2Rs, which are expressed in taste receptor cells on the tongue.[2][3]

While the specific TAS2Rs that are activated by various sugar acetates are a subject of ongoing research, the general mechanism of bitter taste transduction is well-established. The binding of a bitter ligand, such as a sugar acetate, to a TAS2R initiates a conformational change in the receptor. This, in turn, activates a heterotrimeric G-protein, with gustducin being a key player in bitter taste perception. The activation of gustducin leads to the dissociation of its α-subunit and βγ-subunits, triggering downstream signaling cascades.

Two primary pathways are known to be involved:

  • Phosphodiesterase (PDE) Pathway: The α-subunit of gustducin can activate phosphodiesterase, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). The resulting decrease in intracellular cAMP levels leads to the closing of cyclic nucleotide-gated ion channels, causing depolarization of the taste cell and the generation of a nerve impulse.

  • Phospholipase C (PLC) Pathway: The βγ-subunits of gustducin can activate phospholipase C-β2 (PLC-β2). PLC-β2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ activates the TRPM5 ion channel, leading to cell depolarization and neurotransmitter release.

The following diagram illustrates the generalized bitter taste signaling pathway initiated by the binding of a sugar acetate to a TAS2R.

Bitter_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sugar Acetate Sugar Acetate TAS2R TAS2R Sugar Acetate->TAS2R Binding Gustducin Gustducin (G-protein) TAS2R->Gustducin Activation alpha_subunit α-subunit Gustducin->alpha_subunit Dissociation betagamma_subunit βγ-subunit Gustducin->betagamma_subunit PDE Phosphodiesterase (PDE) alpha_subunit->PDE Activates PLC Phospholipase C (PLC) betagamma_subunit->PLC Activates cAMP cAMP PDE->cAMP Reduces IP3 IP3 PLC->IP3 Produces Depolarization Cell Depolarization cAMP->Depolarization Leads to Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers Ca2_release->Depolarization Causes Signal Signal to Brain Depolarization->Signal Cell_Assay_Workflow start Start cell_culture 1. Cell Culture (e.g., HEK293T) start->cell_culture transfection 2. Transfection (TAS2R + G-protein) cell_culture->transfection plating 3. Plate Cells (e.g., 96-well plate) transfection->plating dye_loading 4. Load with Calcium Dye (e.g., Fluo-4 AM) plating->dye_loading assay 5. Fluorescence Measurement (Baseline reading) dye_loading->assay injection 6. Inject Sugar Acetate assay->injection readout 7. Record Fluorescence Change injection->readout analysis 8. Data Analysis (Calculate EC50) readout->analysis end End analysis->end

References

Methodological & Application

Application Note and Protocol: Microwave-Assisted Synthesis of Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient synthesis of lactose octaacetate utilizing microwave-assisted organic synthesis (MAOS). This method offers a significant reduction in reaction time and an increase in yield compared to conventional heating methods, aligning with the principles of green chemistry.[1]

Introduction

This compound is a fully acetylated derivative of lactose, serving as a valuable intermediate in synthetic carbohydrate chemistry.[2] It is also recognized as a biodegradable surfactant with antimicrobial, cytotoxic, and antiviral properties.[1][3] The application of microwave irradiation to the acetylation of lactose provides a rapid and high-yield pathway to this versatile compound.[2] This protocol outlines the necessary reagents, equipment, and steps for the successful synthesis and purification of this compound.

Data Presentation

The following table summarizes the results from a study on the microwave-assisted synthesis of this compound, highlighting the effect of reaction time on yield and other physical properties.[2]

SampleReaction Time (minutes)Microwave Power (W)Yield (%)Melting Point (°C)Degree of Substitution (DS)
LA 1107007889.8 – 90.83.71
LA 2157009190.1 – 91.13.27
LA 3207009189.9 – 90.93.21
LA 4307003993.8 – 94.83.54
LA C*60N/A8590.5 – 91.53.37

*Conventional heating method[2]

The highest yields (91%) were achieved with microwave irradiation for 15-20 minutes.[2]

Experimental Protocol

This protocol is based on established procedures for the microwave-assisted synthesis of this compound.[2][3]

Materials and Reagents:

  • D-(+)-Lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate (catalyst)

  • Distilled water

  • Ice

  • 95% (v/v) Ethanol

  • Round-bottom flask (appropriate size for microwave reactor)

  • Microwave reactor

  • Stir bar

  • Beaker

  • Stir plate

  • Vacuum filtration apparatus (Buchner funnel, filter flask, vacuum source)

  • Filter paper

  • Vacuum oven

Procedure:

  • Reactant Mixture Preparation: In a round-bottom flask suitable for microwave synthesis, combine 10.0 g (0.029 mol) of D-(+)-lactose monohydrate, 30 cm³ (0.27 mol) of acetic anhydride, and 3.0 g (0.036 mol) of anhydrous sodium acetate.[2][3]

  • Microwave Irradiation: Place the flask in the microwave reactor. Irradiate the mixture at 700 W for 10-20 minutes. The optimal time for achieving the highest yield is between 15 and 20 minutes.[2]

  • Precipitation: After irradiation, carefully pour the hot sample into a beaker containing 200 cm³ of distilled water with ice cubes.[2][3]

  • Stirring and Cooling: Stir the mixture and then leave it at 4 °C for 12 hours to allow for the complete precipitation of this compound as a white solid.[2][3]

  • Filtration and Washing: Filter the precipitate under vacuum using a Buchner funnel.[2] Wash the collected solid with distilled water to remove any unreacted reagents and byproducts.

  • Purification by Recrystallization: Further purify the lactose acetate by recrystallizing from 95% ethanol, followed by another wash with distilled water.[2]

  • Drying: Dry the purified this compound in a vacuum oven until a constant weight is achieved.[2][3]

  • Characterization: The final product can be characterized by determining its melting point and by spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.[2][3]

Experimental Workflow

The following diagram illustrates the key stages of the microwave-assisted synthesis of this compound.

Workflow A Reactant Mixing (Lactose, Acetic Anhydride, Sodium Acetate) B Microwave Irradiation (700W, 10-20 min) A->B C Precipitation (Ice Water) B->C D Stirring & Cooling (4°C, 12h) C->D E Vacuum Filtration & Washing D->E F Recrystallization (95% Ethanol) E->F G Drying (Vacuum Oven) F->G H This compound (Final Product) G->H

Caption: Workflow for Microwave-Assisted Synthesis of this compound.

References

Application Note: 1H and 13C NMR Analysis of Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and data analysis guide for the characterization of lactose octaacetate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a fully acetylated derivative of lactose, is a key intermediate in the synthesis of various oligosaccharides and glycoconjugates[1]. NMR spectroscopy is an indispensable tool for confirming its structure, determining the anomeric configuration (α or β), and assessing purity[2]. This note includes a step-by-step experimental protocol, comprehensive data tables of chemical shifts and coupling constants, and graphical workflows to aid in the successful application of this analytical technique.

Introduction

This compound (C₂₈H₃₈O₁₉, Molar Mass: 678.59 g/mol ) is the peracetylated form of lactose[3]. The acetylation of all eight hydroxyl groups enhances its solubility in common organic solvents, such as chloroform, facilitating its use in organic synthesis and subsequent analytical characterization. The final product of acetylation is often a mixture of α and β anomers at the C-1 position of the glucose unit. ¹H NMR spectroscopy is a highly effective method for determining the ratio of these anomers and confirming the purity of the isolated product[2][4]. ¹³C NMR provides complementary information, allowing for the unambiguous assignment of all carbon atoms in the molecule.

Experimental Protocols

This section details the necessary materials, instrumentation, and procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment
  • Sample: this compound (≥97% purity)[3]

  • Solvent: Deuterated chloroform (CDCl₃, 99.8 atom % D) with 0.03% (v/v) Tetramethylsilane (TMS)

  • Equipment: 5 mm NMR tubes, volumetric flasks, pipettes, analytical balance

  • Instrumentation: 500 MHz (or higher) NMR spectrometer[5][6][7]

Sample Preparation
  • Accurately weigh approximately 20 mg of this compound.[5][6]

  • Dissolve the sample in 0.6 mL of CDCl₃ containing TMS in a small vial.[5][6]

  • Ensure the sample is fully dissolved by gentle vortexing.

  • Transfer the solution into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following are typical acquisition parameters for a 500 MHz spectrometer. These may be adjusted based on the specific instrument and sample concentration.

Table 1: Suggested ¹H NMR Acquisition Parameters

ParameterSuggested ValuePurpose
Pulse Programzg30Standard 30° pulse for quantitative measurement.
Number of Scans (NS)16Sufficient for good signal-to-noise with 20 mg.
Relaxation Delay (D1)5.0 sAllows for full relaxation of protons for integration.
Acquisition Time (AQ)3.0 sProvides adequate resolution.
Spectral Width (SW)20 ppm (10000 Hz)Covers the expected range of proton signals.
Temperature298 K (25 °C)Standard operating temperature.

Table 2: Suggested ¹³C NMR Acquisition Parameters

ParameterSuggested ValuePurpose
Pulse Programzgpg30Proton-decoupled experiment with a 30° pulse.
Number of Scans (NS)1024Required due to the low natural abundance of ¹³C.
Relaxation Delay (D1)2.0 sStandard delay for ¹³C observation.
Acquisition Time (AQ)1.5 sProvides adequate resolution.
Spectral Width (SW)240 ppm (30000 Hz)Covers the full range of carbon signals.
Temperature298 K (25 °C)Standard operating temperature.
Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction on the resulting spectrum.

  • Calibrate the ¹H spectrum using the TMS signal at δ 0.00 ppm.[7]

  • Calibrate the ¹³C spectrum using the central peak of the CDCl₃ triplet at δ 77.00 ppm.[7]

Results and Data Interpretation

The NMR spectra of this compound are complex due to the presence of two sugar rings and eight acetyl groups. The β-anomer is typically the major product.

¹H NMR Spectral Data

The ¹H NMR spectrum can be divided into three main regions:

  • δ 5.7 - 4.5 ppm: Anomeric protons (H-1ᴵ and H-1ᴵᴵ) and other protons on carbons bearing acetoxy groups.[2][8]

  • δ 4.4 - 3.6 ppm: Remaining ring protons.[2][9]

  • δ 2.2 - 1.9 ppm: Methyl protons of the eight acetyl groups.[9]

Table 3: ¹H NMR Chemical Shift Assignments for β-Lactose Octaacetate in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1ᴵ (Glc)5.66dJ₁,₂ = 8.5
H-4ᴵᴵ (Gal)5.40ddJ₃,₄ = 3.4, J₄,₅ = 0.7
H-2ᴵᴵ (Gal)5.26ddJ₁,₂ = 8.1, J₂,₃ = 10.4
H-2ᴵ (Glc)5.05ddJ₁,₂ = 8.5, J₂,₃ = 9.5
H-3ᴵᴵ (Gal)5.02overlapped-
H-1ᴵᴵ (Gal)4.56dJ₁,₂ = 8.0
H-6aᴵ (Glc)4.32overlapped-
H-6a/bᴵᴵ (Gal)4.20 - 4.12m-
H-6bᴵ, H-5ᴵᴵ4.05m-
H-4ᴵ (Glc)3.61ddJ₃,₄ = 8.5, J₄,₅ = 10.0
-OCOCH₃2.22 - 1.96m (24H)-

Data sourced from[2][9]. Glc = Glucose unit, Gal = Galactose unit.

¹³C NMR Spectral Data

The ¹³C NMR spectrum shows four distinct regions:

  • δ 171 - 168 ppm: Carbonyl carbons of the acetyl groups.[5][9]

  • δ 102 - 91 ppm: Anomeric carbons (C-1ᴵ and C-1ᴵᴵ).[2][8][9]

  • δ 83 - 60 ppm: Ring carbons (C-2 to C-6).[2][8][9]

  • δ 21 - 20 ppm: Methyl carbons of the acetyl groups.[9]

Table 4: ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)Carbon AssignmentChemical Shift (δ, ppm)
-OC OCH₃170.33 - 168.82 (8C)C-4ᴵ (Glc)75.67
C-1ᴵᴵ (Gal, α)101.9C-5ᴵᴵ (Gal)73.50
C-1ᴵᴵ (Gal, β)100.95C-2ᴵ (Glc)72.63
C-1ᴵ (Glc, α)91.53C-3ᴵᴵ (Gal)70.96
C-1ᴵ (Glc, β)89.2C-5ᴵ (Glc)70.75
C-4ᴵ (Glc, α)82.1C-3ᴵ (Glc)70.52
C-2ᴵᴵ (Gal)69.01C-4ᴵᴵ (Gal)66.60
C-6ᴵ (Glc)61.74C-6ᴵᴵ (Gal)60.84
-OCOC H₃20.94 - 20.49 (8C)

Data compiled from[2][9]. Assignments for the β-anomer are shown unless specified. The presence of α-anomer signals indicates a mixture.

Visualized Workflows and Relationships

Graphical representations of the experimental workflow and the correlation between the molecular structure and its spectral output can simplify complex processes and concepts.

G Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start weigh Weigh this compound (approx. 20 mg) start->weigh dissolve Dissolve in 0.6 mL CDCl3 with TMS weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer acquire_H Acquire 1H NMR Spectrum (500 MHz Spectrometer) transfer->acquire_H acquire_C Acquire 13C NMR Spectrum acquire_H->acquire_C process Fourier Transform, Phase & Baseline Correction acquire_C->process reference Reference Spectra (1H: TMS, 13C: CDCl3) process->reference analyze Assign Signals & Interpret Spectra reference->analyze end End analyze->end

References

Application Note: Characterization of Lactose Octaacetate using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose octaacetate, the fully acetylated derivative of lactose, is a key intermediate in the synthesis of various carbohydrate-based compounds and finds applications in pharmaceutical and materials science. The complete acetylation of lactose results in a significant change in its physicochemical properties, including solubility and reactivity. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for confirming the successful synthesis and purity of this compound. This application note provides a detailed protocol for the synthesis, purification, and subsequent characterization of this compound using FT-IR spectroscopy.

The primary spectroscopic evidence for the complete acetylation of lactose is the disappearance of the broad O-H stretching vibration from the parent lactose molecule and the appearance of strong carbonyl (C=O) and C-O stretching bands from the newly introduced acetyl groups.

Key FT-IR Spectral Data for this compound

The successful synthesis of this compound is confirmed by the presence of characteristic absorption bands. The quantitative data from FT-IR analysis is summarized in the table below.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~2985C-H StretchingCH₃ (Acetyl)Medium
~1752C=O StretchingEster (Acetyl)Strong
~1371C-H Bending / C-O StretchingCH₃ / AcetylStrong
1200-1000C-O StretchingEster and Ether LinkagesStrong

Note: The broad O-H stretching band, typically observed around 3320 cm⁻¹ in lactose, should be absent in the spectrum of pure this compound.[1]

Experimental Protocols

This section details the methodologies for the synthesis, purification, and FT-IR analysis of this compound.

Protocol 1: Synthesis of this compound (Microwave-Assisted Method)

This method offers a rapid and efficient "green" synthesis route.[1][2]

Materials:

  • D-(+)-Lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Distilled water

  • 95% (v/v) Ethanol

  • Round-bottom flask

  • Microwave reactor

  • Beaker

  • Vacuum filtration apparatus

  • Vacuum oven

Procedure:

  • In a round-bottom flask, mix 10.0 g of D-(+)-lactose monohydrate with 30 cm³ of acetic anhydride and 3.0 g of anhydrous sodium acetate.[1]

  • Place the flask in a microwave reactor and irradiate at 700 W for 10-15 minutes.[1]

  • After irradiation, pour the hot reaction mixture into a beaker containing 200 cm³ of ice-cold distilled water.

  • Stir the mixture and leave it at 4°C for 12 hours to allow for the precipitation of this compound as a white solid.[1]

  • Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water.[1][3]

Protocol 2: Purification of this compound (Recrystallization)

Purification is essential to remove unreacted starting materials and by-products.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to facilitate further crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold 95% ethanol.

  • Dry the purified this compound in a vacuum oven to a constant weight.[1][3]

Protocol 3: FT-IR Sample Preparation and Analysis (KBr Pellet Method)

The KBr pellet method is a common and reliable technique for obtaining high-quality FT-IR spectra of solid samples.

Materials:

  • Purified this compound

  • FT-IR grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FT-IR spectrometer

Procedure:

  • Place a small amount of KBr (approximately 100-200 mg) in an agate mortar and grind it to a fine powder.

  • Add 1-2 mg of the purified this compound to the KBr powder.

  • Mix the sample and KBr thoroughly by grinding with the pestle.

  • Transfer the mixture to a pellet press die.

  • Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Record the FT-IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis FT-IR Analysis start Mix Lactose, Acetic Anhydride, & Sodium Acetate microwave Microwave Irradiation start->microwave Reaction precipitate Precipitation in Ice Water microwave->precipitate Quenching filter_synth Vacuum Filtration precipitate->filter_synth Isolation crude_product Crude Lactose Octaacetate filter_synth->crude_product recrystallize Recrystallization from Ethanol crude_product->recrystallize filter_purify Vacuum Filtration recrystallize->filter_purify Isolation dry Vacuum Drying filter_purify->dry pure_product Pure Lactose Octaacetate dry->pure_product sample_prep KBr Pellet Preparation pure_product->sample_prep acquire_spectrum Acquire FT-IR Spectrum sample_prep->acquire_spectrum data_analysis Data Analysis & Interpretation acquire_spectrum->data_analysis

Caption: Experimental workflow for the synthesis, purification, and FT-IR analysis of this compound.

logical_relationship Lactose Lactose (Starting Material) Acetylation Acetylation Reaction (Acetic Anhydride) Lactose->Acetylation FTIR FT-IR Spectroscopy Lactose->FTIR Reference Spectrum LactoseOctaacetate This compound (Product) Acetylation->LactoseOctaacetate LactoseOctaacetate->FTIR Confirmation Confirmation of Functional Group Transformation FTIR->Confirmation

Caption: Logical relationship for the FT-IR characterization of this compound synthesis.

References

Application Notes and Protocols for Thin-Layer Chromatography (TLC) of Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate mixtures of compounds.[1][2][3] For carbohydrate analysis, which can be challenging due to the high polarity of sugars, TLC is a valuable tool, particularly for their less polar derivatives like acetates.[1][4] Lactose octaacetate, a fully acetylated derivative of lactose, is a hydrophobic molecule readily amenable to analysis by TLC on silica gel.[4] This document provides detailed protocols for the TLC analysis of this compound, including sample preparation, chromatographic development, and visualization techniques. These methods are applicable for monitoring the synthesis of this compound, assessing its purity, and distinguishing it from related compounds.

Quantitative Data Summary

The retention factor (Rf) is a key quantitative parameter in TLC, representing the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[5] The Rf value is dependent on the stationary phase, mobile phase, and other experimental conditions.[5] Below is a summary of reported Rf values for this compound in different solvent systems.

Solvent System (v/v/v)Stationary PhaseRf ValueReference
Ethyl acetate / Methanol / Water (17:2:1)Silica Gel Kieselgel 60 F2540.74[6]
Dichloromethane / Acetone (10:1)Silica Gel0.6[7]
Toluene / Acetone (3:1)Silica Gel 60Not specified, but used to separate α and β anomers[7]
Benzene / Methanol mixturesSilica Gel GNot specified for this compound, but effective for carbohydrate acetates[4]

Experimental Protocols

This section details the necessary steps for performing TLC analysis of this compound.

3.1. Materials and Reagents

  • TLC Plates: Silica gel 60 F254 plates (Merck or equivalent).[6]

  • This compound Standard: A purified sample of this compound for reference.

  • Solvents for Mobile Phase (Analytical or HPLC grade):

    • Ethyl acetate

    • Methanol

    • Deionized water

    • Dichloromethane

    • Acetone

    • Toluene

  • Solvent for Sample Preparation: Chloroform or other suitable volatile solvent in which this compound is soluble.

  • Visualization Reagents:

    • 10% (v/v) Sulfuric acid in methanol.[6]

    • 5% (v/v) Sulfuric acid in ethanol.[7]

  • Glassware and Equipment:

    • Micropipettes or capillary tubes for spotting.

    • Developing chamber with a lid.

    • Heating plate or oven.

    • Forceps.

    • Pencil.

    • Ruler.

3.2. Sample Preparation

  • Prepare a dilute solution of the this compound sample (and a reference standard) at a concentration of approximately 1 mg/mL in a volatile solvent like chloroform.

  • Ensure the sample is fully dissolved before spotting.

3.3. TLC Plate Preparation and Spotting

  • Using a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of the TLC plate. Do not scratch the silica gel layer.

  • Mark the positions for sample application on the origin line, ensuring they are at least 1 cm apart.

  • Using a micropipette or capillary tube, apply a small spot (1-2 µL) of each sample solution to its designated position on the origin line.

  • Allow the solvent to evaporate completely between applications to keep the spots small and concentrated.

3.4. Chromatographic Development

  • Prepare the chosen mobile phase. For example, for the ethyl acetate/methanol/water system, mix the solvents in a 17:2:1 ratio by volume.

  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber, ensuring it is saturated with the mobile phase, to maintain a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 15-20 minutes.

  • Carefully place the spotted TLC plate into the developing chamber using forceps. Ensure the origin line is above the level of the mobile phase.

  • Close the chamber and allow the solvent front to ascend the plate.

  • When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

3.5. Visualization

Since this compound is not visible to the naked eye, a visualization step is required.

Method 1: Sulfuric Acid Charring[6][7]

  • Prepare a solution of either 10% sulfuric acid in methanol or 5% sulfuric acid in ethanol.[6][7]

  • Carefully spray the dried TLC plate with the sulfuric acid solution.

  • Heat the plate on a hot plate or in an oven at approximately 120°C for 5-10 minutes.[6]

  • This compound will appear as dark spots.

Method 2: Non-destructive Water Spray (for hydrophobic compounds)[4]

  • Lightly spray the dried TLC plate with deionized water.

  • Hydrophobic compounds like this compound will appear as translucent or white spots against the opaque, wet background.[4]

  • This method is useful if the separated material needs to be recovered from the plate.

3.6. Data Analysis

  • Measure the distance from the origin to the center of each spot.

  • Measure the distance from the origin to the solvent front.

  • Calculate the Rf value for each spot using the following formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Diagrams

TLC_Workflow cluster_prep Preparation cluster_tlc TLC Procedure cluster_vis Visualization & Analysis cluster_output Output prep_sample Sample Preparation (1 mg/mL in Chloroform) spotting Spotting on TLC Plate prep_sample->spotting prep_mobile Mobile Phase Preparation (e.g., EtOAc:MeOH:H2O 17:2:1) prep_chamber Chamber Equilibration prep_mobile->prep_chamber development Plate Development prep_chamber->development spotting->development drying Air Dry Plate development->drying visualization Visualization (e.g., H2SO4 spray & heat) drying->visualization analysis Rf Value Calculation visualization->analysis result Quantitative Result (Rf) analysis->result

Caption: Experimental workflow for the TLC analysis of this compound.

This document provides a comprehensive guide for the thin-layer chromatography of this compound. By following these protocols, researchers can effectively monitor reactions, assess purity, and obtain reproducible results for this acetylated carbohydrate.

References

Application of Lactose Octaacetate in Antimicrobial Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose octaacetate, a fully acetylated derivative of lactose, has emerged as a compound of interest in antimicrobial research. Exhibiting notable antifungal properties with limited activity against bacteria, it presents a potential candidate for targeted therapeutic development.[1][2] This document provides a comprehensive overview of the application of this compound in antimicrobial studies, including quantitative data on its efficacy, detailed experimental protocols for its synthesis and evaluation, and a proposed mechanism for its antifungal activity.

Data Presentation

The antifungal activity of this compound has been evaluated against several common fungal species. The following table summarizes the zone of inhibition observed using the agar well diffusion method.

Fungal SpeciesThis compound in Methanol (10 mg/mL) - Zone of Inhibition (mm)This compound in DMSO (10 mg/mL) - Zone of Inhibition (mm)Nystatin (40 µg/mL) - Positive Control - Zone of Inhibition (mm)
Aspergillus niger ATCC 1015151425
Penicillium sp.181728
Rhizopus sp.161526
Fusarium moniliforme ATCC 38932171627

Data extracted from Todorova et al., 2022. It is important to note that this compound has demonstrated low to no activity against bacteria and yeast.[1][2]

Experimental Protocols

Microwave-Assisted Synthesis of this compound

This protocol describes a "green" synthesis method for this compound using microwave irradiation, adapted from established procedures.[1]

Materials:

  • D-(+)-lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate

  • 95% (v/v) Ethanol

  • Distilled water

  • Round-bottom flask

  • Microwave reactor

  • Vacuum filtration apparatus

  • Vacuum oven

Procedure:

  • In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate.

  • Place the flask in a microwave reactor and irradiate at 700 W for 10-15 minutes.

  • After irradiation, carefully pour the hot mixture into 200 cm³ of distilled water with ice cubes.

  • Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of this compound as a white solid.

  • Filter the precipitate under vacuum and wash thoroughly with distilled water.

  • Purify the crude this compound by recrystallization from 95% ethanol, followed by another wash with distilled water.

  • Dry the purified this compound in a vacuum oven to a constant weight.

Antifungal Susceptibility Testing: Agar Well Diffusion Method

This protocol details the agar well diffusion method to assess the antifungal activity of this compound.[1]

Materials:

  • This compound

  • Methanol

  • Dimethyl sulfoxide (DMSO)

  • Malt Extract Agar (MEA) medium (20 g malt extract, 20 g dextrose, 6 g peptone, 15 g agar in 1 L deionized water, pH 5.5)

  • Sterile Petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Incubator

  • Fungal cultures (Aspergillus niger, Penicillium sp., Rhizopus sp., Fusarium moniliforme)

  • Positive control: Nystatin (40 µg/mL)

  • Negative controls: Methanol and DMSO

Procedure:

  • Prepare MEA medium and sterilize by autoclaving at 121°C for 20 minutes.

  • Pour the molten MEA into sterile Petri dishes and allow it to solidify.

  • Prepare a 10 mg/mL stock solution of this compound separately in methanol and DMSO.

  • Prepare standardized inoculums of the test fungi.

  • Evenly spread the fungal inoculum over the surface of the solidified MEA plates.

  • Using a sterile cork borer, create wells (6 mm in diameter) in the agar.

  • Pipette 60 µL of the this compound solutions (in methanol and DMSO) into separate wells.

  • In separate wells on the same plate, add 60 µL of the positive control (Nystatin) and the negative controls (methanol and DMSO).

  • Incubate the plates at an appropriate temperature for fungal growth for 24 to 48 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Proposed Mechanism of Action and Investigational Workflow

While the precise signaling pathway for the antifungal action of this compound is not yet elucidated, a plausible hypothesis centers on the disruption of the fungal cell wall integrity. The fungal cell wall, a structure absent in human cells, is primarily composed of a network of polysaccharides, including chitin and β-glucans. The synthesis and maintenance of this wall are critical for fungal viability and are mediated by enzymes such as chitin synthases and glucan synthases.

It is hypothesized that the peracetylated structure of this compound may interfere with the enzymatic activity of these synthases or disrupt the proper assembly of the polysaccharide chains within the cell wall. The acetyl groups could potentially mimic substrates or allosteric regulators, leading to competitive or non-competitive inhibition of these essential enzymes. This disruption would compromise the structural integrity of the cell wall, leading to osmotic instability and ultimately, fungal cell death.

Proposed_Mechanism_of_Action LOA This compound CellWall Fungal Cell Wall LOA->CellWall Interacts with Inhibition Inhibition of Enzymatic Activity LOA->Inhibition Leads to Enzymes Chitin Synthase & β-Glucan Synthase Disruption Disruption of Cell Wall Synthesis Inhibition->Disruption Lysis Cell Lysis & Fungal Death Disruption->Lysis Investigational_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays EnzymeAssay Enzyme Inhibition Assays (Chitin & Glucan Synthase) Conclusion Elucidation of Mechanism of Action EnzymeAssay->Conclusion BindingAssay Direct Binding Assays (e.g., SPR, ITC) BindingAssay->Conclusion CellWallStaining Cell Wall Integrity Staining (e.g., Calcofluor White) CellWallStaining->Conclusion TEM Transmission Electron Microscopy (Cell Wall Morphology) TEM->Conclusion OsmoticStress Osmotic Stress Sensitivity Assays OsmoticStress->Conclusion Hypothesis Hypothesis: LOA disrupts fungal cell wall synthesis Hypothesis->EnzymeAssay Hypothesis->BindingAssay Hypothesis->CellWallStaining Hypothesis->TEM Hypothesis->OsmoticStress

References

Application Notes and Protocols for TAS2R Studies Using Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bitter taste receptors (TAS2Rs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in detecting potentially toxic substances, thereby preventing their ingestion.[1][2] In humans, 25 functional TAS2Rs have been identified, each capable of recognizing a distinct set of bitter compounds.[1][2] Beyond the oral cavity, TAS2Rs are expressed in various extra-oral tissues, including the respiratory and gastrointestinal tracts, where they are implicated in physiological processes like innate immunity and smooth muscle relaxation.[3] This widespread expression makes TAS2Rs attractive targets for therapeutic intervention in a range of diseases.

Lactose octaacetate is a synthetic derivative of lactose, characterized by its intensely bitter taste. It is often used in taste research as a prototypical bitter stimulus and in the pharmaceutical industry as a bitter mimetic for the development of taste-masking strategies.[4] While it is widely acknowledged as a bitter compound, detailed characterization of its specific interactions with the diverse array of human TAS2Rs is not extensively documented in publicly available literature. These application notes provide a framework for utilizing this compound as a potential agonist in TAS2R activation studies, alongside detailed protocols for experimental validation.

Data Presentation: Agonist Activity at Human TAS2Rs

As of the latest literature review, specific EC50 values for this compound across the 25 human TAS2R subtypes have not been comprehensively published. It is therefore recommended that researchers empirically determine these values. For context and as a reference for assay validation, the following table summarizes the EC50 values of other well-characterized bitter agonists for a selection of human bitter taste receptors.

Bitter AgonistTAS2R SubtypeEC50 (µM)
ChloroquineTAS2R3172
1,10-PhenanthrolineTAS2R5>100 (Threshold 0.1-1 mM)
DiphenidolTAS2R13>100 (Threshold 30 µM)
Denatonium BenzoateTAS2R13>100 (Threshold 30 µM)
Phenylthiocarbamide (PTC)TAS2R38Varies by haplotype
Propylthiouracil (PROP)TAS2R38Varies by haplotype
ChlorhexidineTAS2R2~3 (Threshold)
PhenylbutazoneTAS2R2Intermediate Potency
YohimbineTAS2R2Intermediate Potency

Signaling Pathway of TAS2R Activation

The canonical signaling pathway for TAS2R activation involves a cascade of intracellular events initiated by the binding of a bitter agonist. This process is crucial for the generation of a cellular response and subsequent physiological effects.

Upon agonist binding, the TAS2R undergoes a conformational change, activating the associated heterotrimeric G protein, gustducin.[1] This activation leads to the dissociation of the Gα-gustducin subunit from the Gβγ complex. The liberated Gβγ subunits activate phospholipase Cβ2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ is the primary downstream signal that can be measured in functional assays.

TAS2R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bitter Agonist Bitter Agonist TAS2R TAS2R Bitter Agonist->TAS2R G_protein Gustducin (Gαβγ) TAS2R->G_protein activates PLC PLCβ2 PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates G_beta_gamma->PLC activates ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release triggers

TAS2R Canonical Signaling Pathway

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use within one month; for storage at -80°C, use within six months.

Protocol 2: In Vitro TAS2R Activation Assay using Calcium Mobilization

Objective: To determine the activation of a specific TAS2R by this compound by measuring changes in intracellular calcium concentration.

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the chimeric G protein Gα16gust44 are commonly used.[1] These cells are transiently transfected with the specific human TAS2R of interest.

Materials:

  • HEK293T cells stably expressing Gα16gust44

  • Plasmid DNA encoding the human TAS2R of interest

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black-walled, clear-bottom cell culture plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound stock solution (from Protocol 1)

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microscope with an automated liquid handling system.

Experimental Workflow Diagram:

Experimental_Workflow A 1. Cell Seeding (HEK293T-Gα16gust44) B 2. Transient Transfection (TAS2R Plasmid) A->B C 3. Incubation (24-48 hours) B->C D 4. Dye Loading (Fluo-4 AM) C->D E 5. Agonist Addition (this compound) D->E F 6. Fluorescence Measurement (FLIPR) E->F G 7. Data Analysis (EC50 Calculation) F->G

TAS2R Calcium Mobilization Assay Workflow

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed the HEK293T-Gα16gust44 cells into a 96-well black-walled, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transient Transfection:

    • On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. Briefly, dilute the TAS2R plasmid DNA and the transfection reagent in serum-free medium, then combine and incubate to allow complex formation.

    • Add the transfection complexes to the cells in the 96-well plate.

    • Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator to allow for receptor expression.

  • Dye Loading:

    • Prepare the dye loading solution by mixing Fluo-4 AM with a non-ionic surfactant like Pluronic F-127 in the assay buffer.

    • Aspirate the cell culture medium from the wells and wash once with the assay buffer.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Agonist Preparation and Addition:

    • Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the dose-response curve.

    • Place the 96-well plate into the FLIPR instrument.

  • Fluorescence Measurement:

    • Set the FLIPR to record baseline fluorescence for a short period.

    • The instrument will then automatically add the prepared this compound dilutions to the wells.

    • Continue to record the fluorescence intensity for several minutes to capture the calcium mobilization response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the change in fluorescence against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value.

Applications in Drug Development

The study of this compound and other bitter compounds as TAS2R agonists has significant implications for drug development:

  • Taste Masking: Understanding which TAS2Rs are activated by a bitter active pharmaceutical ingredient (API) can guide the development of targeted taste-masking strategies.[4][5] This may involve the use of specific receptor antagonists or formulating the drug to avoid interaction with taste receptors.

  • Therapeutic Targeting of Extra-oral TAS2Rs: Given the presence of TAS2Rs in tissues outside the tongue, agonists like this compound can be used as tool compounds to investigate the physiological roles of these receptors. This could lead to the development of novel therapeutics for conditions such as asthma (bronchodilation) and inflammatory disorders.

  • High-Throughput Screening: The described cell-based assay can be adapted for high-throughput screening of compound libraries to identify novel TAS2R agonists and antagonists.

Conclusion

This compound serves as a valuable tool compound for the study of bitter taste perception and the function of TAS2Rs. While its specific receptor activation profile requires further elucidation, the protocols and information provided herein offer a robust framework for researchers to investigate its effects and to explore the broader field of TAS2R pharmacology. The continued study of TAS2R agonists is poised to yield significant insights into human physiology and to open new avenues for therapeutic innovation.

References

Lactose Octaacetate: Application Notes and Protocols for Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose octaacetate, the fully acetylated derivative of lactose, is a multifaceted excipient with growing interest in the pharmaceutical industry. Its unique physicochemical properties offer potential advantages in various oral dosage forms. This document provides detailed application notes and protocols for the utilization of this compound as a pharmaceutical excipient, with a focus on its role as a diluent, taste-masking agent, and a component in controlled-release formulations. While this compound is recognized for these applications, it is important to note that publicly available quantitative data and specific experimental protocols remain limited. The following sections summarize the current understanding and provide generalized methodologies for its evaluation.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in pharmaceutical formulations. Key properties are summarized in Table 1.

PropertyValueReference
Chemical Name 4-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-1,2,3,6-tetra-O-acetyl-α/β-D-glucopyranose
CAS Number 6291-42-5[]
Molecular Formula C₂₈H₃₈O₁₉[]
Molecular Weight 678.59 g/mol []
Appearance White to faint yellow powder or crystalline solid[2]
Melting Point Approximately 89-91.5 °C[2]
Solubility Insoluble in water, soluble in various organic solvents.[3]
Taste Slightly bitter[2]

Table 1: Physicochemical Properties of this compound

Applications in Pharmaceutical Formulations

This compound's versatility allows for its use in several key areas of oral drug formulation.

Tablet and Capsule Diluent

This compound can serve as a crucial excipient in drug formulations, particularly as a diluent for tablets and capsules.[] Its hydrophobic nature may be advantageous for moisture-sensitive active pharmaceutical ingredients (APIs).

Key Advantages:

  • Drug Stability: May enhance the stability of moisture-sensitive drugs.[]

  • Flowability: As a crystalline solid, it may contribute to good powder flow, essential for high-speed tableting and capsule filling operations.

  • Compatibility: Generally considered inert, though compatibility with specific APIs should always be verified.

Taste-Masking Agent

The unpleasant taste of many APIs is a significant challenge, particularly in pediatric and geriatric formulations.[4][5] this compound has been noted for its potential in taste-masking applications.[2] While it possesses a slightly bitter taste itself, its primary mechanism in taste masking is likely through creating a hydrophobic barrier around the drug particles, thereby preventing their dissolution in saliva and interaction with taste receptors.

Logical Relationship for Taste Masking

TasteMasking API Bitter API Particle LOA This compound (Hydrophobic Coating) API->LOA Coating/Encapsulation Saliva Saliva LOA->Saliva Prevents Dissolution TasteBuds Taste Receptors Saliva->TasteBuds Reduced API Interaction Perception Reduced Bitter Taste Perception TasteBuds->Perception

Caption: Hydrophobic coating with this compound can limit API dissolution in saliva.

Controlled-Release Formulations

This compound's hydrophobic nature makes it a candidate for use in creating matrix-type controlled-release tablets.[6][7] In such systems, the insoluble excipient forms a porous matrix through which the drug diffuses over time. The release rate can be modulated by adjusting the concentration of this compound and other formulation components.

Experimental Protocols

The following are generalized protocols for evaluating this compound in various pharmaceutical applications. These should be adapted and optimized for specific drug products.

Protocol 1: Evaluation of this compound as a Tablet Diluent

Objective: To assess the suitability of this compound as a diluent in a direct compression tablet formulation.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Microcrystalline Cellulose (MCC) (as a standard for comparison)

  • Magnesium Stearate (lubricant)

Methodology:

Experimental Workflow for Diluent Evaluation

DiluentEvaluation cluster_formulation Formulation cluster_processing Processing cluster_evaluation Evaluation F1 Formulation 1: API + this compound + Mg Stearate Blending Blending F1->Blending F2 Formulation 2: API + MCC + Mg Stearate F2->Blending Compression Direct Compression Blending->Compression PowderProps Powder Properties (Flow, Density) Blending->PowderProps TabletProps Tablet Properties (Hardness, Friability) Compression->TabletProps Dissolution Dissolution Testing TabletProps->Dissolution

Caption: Workflow for comparing this compound and MCC as tablet diluents.

  • Formulation: Prepare two sets of powder blends as described in the workflow diagram.

  • Powder Characterization: Evaluate the bulk density, tapped density, Carr's Index, and Hausner ratio of each blend to assess flow properties.

  • Tableting: Compress the blends into tablets using a single-punch or rotary tablet press.

  • Tablet Evaluation:

    • Measure tablet weight variation, hardness, thickness, and friability.

    • Perform drug content uniformity testing.

    • Conduct dissolution studies in a suitable medium and analyze the drug release profile.

Data Presentation:

ParameterFormulation 1 (this compound)Formulation 2 (MCC)
Powder Properties
Bulk Density (g/mL)
Tapped Density (g/mL)
Carr's Index (%)
Hausner Ratio
Tablet Properties
Average Weight (mg)
Hardness (N)
Friability (%)
Dissolution
% Drug Released at 30 min

Table 2: Comparative Data for Diluent Evaluation

Protocol 2: Assessment of Taste-Masking Efficacy

Objective: To quantify the taste-masking efficiency of this compound for a bitter API.

Methodology:

Workflow for Taste-Masking Evaluation

TasteMaskingWorkflow API_Sol API Solution (Control) SensoryPanel Human Sensory Panel API_Sol->SensoryPanel ETongue Electronic Tongue API_Sol->ETongue API_LOA API + this compound (Coated Particles) API_LOA->SensoryPanel API_LOA->ETongue DataAnalysis Data Analysis & Bitterness Score Comparison SensoryPanel->DataAnalysis ETongue->DataAnalysis

Caption: Dual approach for evaluating the taste-masking efficacy of this compound.

  • Sample Preparation:

    • Prepare a solution of the pure API at a concentration known to be bitter.

    • Prepare a suspension of the API coated with this compound at the same API concentration.

  • Human Sensory Panel:

    • Recruit and train a panel of healthy volunteers.[8][9][10][11]

    • Present the samples to the panelists in a randomized, double-blind manner.

    • Ask panelists to rate the bitterness on a visual analog scale (VAS) or a category scale.

  • Electronic Tongue (e-Tongue) Analysis:

    • Analyze the API solution and the API-lactose octaacetate suspension using an e-tongue to obtain a quantitative measure of bitterness.[12]

Data Presentation:

SampleAverage Bitterness Score (Human Panel)Bitterness Value (e-Tongue)
API Solution (Control)
API + this compound

Table 3: Taste-Masking Efficacy Data

Protocol 3: Development and Evaluation of a Controlled-Release Matrix Tablet

Objective: To formulate and evaluate a controlled-release matrix tablet using this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (at varying concentrations, e.g., 10%, 20%, 30% w/w)

  • Hydroxypropyl Methylcellulose (HPMC) (as a hydrophilic matrix former for comparison or in combination)

  • Magnesium Stearate

Methodology:

  • Formulation: Prepare tablet blends with varying ratios of this compound.

  • Tableting: Compress the blends into tablets.

  • In-Vitro Drug Release Study:

    • Perform dissolution testing using USP Apparatus 2 (Paddle) in a relevant dissolution medium (e.g., simulated gastric fluid followed by simulated intestinal fluid).

    • Collect samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours).

    • Analyze the drug concentration in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time. Analyze the release kinetics using mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas).[13][14][15]

Data Presentation:

Time (hours)% Drug Released (10% this compound)% Drug Released (20% this compound)% Drug Released (30% this compound)
1
2
4
6
8
12
Release Kinetics (R²)
Zero-Order
First-Order
Higuchi

Table 4: In-Vitro Drug Release Profile of this compound Matrix Tablets

Conclusion

This compound presents itself as a promising excipient with diverse potential applications in pharmaceutical formulations, including as a diluent, a taste-masking agent, and a component of controlled-release systems.[] The protocols outlined in this document provide a framework for the systematic evaluation of its functionality. Further research is warranted to generate comprehensive quantitative data to fully elucidate its performance characteristics and establish its role in modern drug delivery. Drug developers are encouraged to conduct thorough compatibility and stability studies when considering the use of this compound in their formulations.

References

Application Notes and Protocols for the Preparation of β-Lactose Octaacetate for Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

β-Lactose octaacetate is a fully acetylated derivative of lactose, serving as a crucial intermediate in synthetic carbohydrate chemistry.[1] Its protected hydroxyl groups make it an excellent glycosyl donor for the synthesis of a wide range of glycoconjugates and complex oligosaccharides, which are of significant interest in drug development and glycobiology. The stereoselective formation of the glycosidic bond is a fundamental challenge in carbohydrate synthesis, and the use of well-characterized, high-purity glycosyl donors like β-lactose octaacetate is paramount for successful outcomes. These application notes provide detailed protocols for the synthesis, purification, and characterization of β-lactose octaacetate, ensuring its suitability for subsequent glycosylation reactions.

Synthesis of β-Lactose Octaacetate

The most common method for the preparation of β-lactose octaacetate is the acetylation of α-lactose monohydrate with acetic anhydride, typically using anhydrous sodium acetate as a catalyst.[2][3] Variations in reaction conditions, such as conventional heating or microwave irradiation, can be employed. While various acetylation protocols have been explored, achieving a high proportion of the β-anomer directly from the reaction can be challenging.[1][4][5] Therefore, a robust purification step is essential to isolate the desired β-lactose octaacetate in high purity.

Experimental Protocols

Protocol 1: Conventional Synthesis of β-Lactose Octaacetate

This protocol is adapted from established methods involving the acetylation of α-lactose monohydrate with acetic anhydride and sodium acetate.[1]

Materials and Reagents:

  • α-Lactose monohydrate

  • Acetic anhydride (Ac₂O)

  • Anhydrous sodium acetate (NaOAc)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distilled water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Crystallization dish

  • Vacuum oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine acetic anhydride and anhydrous sodium acetate. Heat the mixture to near boiling.

  • Addition of Lactose: Gradually add α-lactose monohydrate in small portions to the hot mixture while maintaining the temperature.

  • Reaction: Continue heating and stirring the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture and pour it into a beaker containing ice-cold water. Stir the mixture vigorously. For small-scale preparations, using approximately 10 volumes of water can increase the yield of the crude product.[1] For larger-scale preparations, about 3 volumes of water can be used.[1]

  • Work-up: Neutralize the acidic solution with saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and partition it between water and dichloromethane.

  • Extraction: Separate the organic layer. Wash the organic phase sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product. The crude product will be a mixture of α and β anomers.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of dichloromethane. Add methanol (approximately 10 volumes relative to the dichloromethane) to induce crystallization.[1][6] The β-anomer is less soluble and will precipitate.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with cold methanol, and dry in a vacuum oven to a constant weight. A second recrystallization may be necessary to achieve high anomeric purity.[1]

Protocol 2: Microwave-Assisted Synthesis of β-Lactose Octaacetate

This method offers a more rapid and "green" alternative to conventional heating.[2][3]

Materials and Reagents:

  • D-(+)-Lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate

  • 95% Ethanol for recrystallization

  • Distilled water

Equipment:

  • Microwave reactor

  • Round-bottom flask suitable for microwave synthesis

  • Magnetic stirrer and stir bar

  • Beaker

  • Vacuum filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Mixture: In a microwave-safe round-bottom flask, mix D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate.[2][3]

  • Microwave Irradiation: Place the flask in a microwave reactor and irradiate at a suitable power (e.g., 700 W) for a short duration (e.g., 10 minutes).[2]

  • Precipitation: Pour the resulting sample into a beaker containing distilled water and ice cubes. Stir the mixture and then let it stand at 4°C for 12 hours to allow the lactose octaacetate to precipitate as a white solid.[2][3]

  • Filtration and Washing: Filter the precipitate under vacuum and wash it with distilled water.[2][3]

  • Recrystallization: Purify the lactose acetate by recrystallizing it from 95% ethanol and then distilled water.[2][3]

  • Drying: Dry the purified product in a vacuum oven to a constant weight.[2][3]

Data Presentation

Table 1: Summary of Quantitative Data for β-Lactose Octaacetate Synthesis

ParameterConventional MethodMicrowave-Assisted MethodReference(s)
Reactants
α-Lactose monohydrate10 g10.0 g[1][2]
Acetic anhydride100 mL30 cm³[1][2]
Sodium acetate (catalyst)2.5 g3.0 g[1][2]
Reaction Conditions
TemperatureNear boilingN/A (Microwave Power: 700 W)[1][2]
Reaction TimeVaries (monitor by TLC)10 minutes[2]
Yield & Purity
Crude Yield~77%~74%[2][6]
Purified Yield53-54%Not specified[1][4]
Anomeric Ratio (α:β) in Crude Product~1:4.8 to ~1:30Not specified[1]
Anomeric Ratio (α:β) in Purified Product~1:275Not specified[1][6]

Characterization of β-Lactose Octaacetate

Accurate characterization is crucial to ensure the purity of β-lactose octaacetate for its use in glycosylation reactions.

  • ¹H NMR Spectroscopy: This is the most reliable method for determining the anomeric purity of this compound.[1][4] The anomeric protons of the α and β isomers appear at distinct chemical shifts, allowing for their integration and the calculation of the anomeric ratio.

  • FT-IR Spectroscopy: The infrared spectrum can confirm the presence of acetate functional groups (C=O stretching) and the disappearance of hydroxyl groups from the starting lactose.

  • Melting Point: While the melting point can be an indicator of purity, it is not considered a reliable criterion on its own for β-lactose octaacetate.[1][4]

  • Optical Rotation: The specific rotation ([α]D) value can also be used as a measure of purity, though like the melting point, it should be used in conjunction with NMR data.[1][4]

Application in Glycosylation Reactions

The prepared high-purity β-lactose octaacetate can be used as a glycosyl donor in various glycosylation reactions. Typically, this involves the reaction of the β-lactose octaacetate with a glycosyl acceptor (an alcohol or another sugar with a free hydroxyl group) in the presence of a Lewis acid promoter such as SnCl₄, TiCl₄, BF₃·OEt₂, or TMSOTf.[3] The choice of promoter and reaction conditions will depend on the specific glycosyl acceptor and the desired stereochemical outcome of the glycosylation.

Visualization

experimental_workflow Experimental Workflow for the Preparation of β-Lactose Octaacetate start Starting Materials (α-Lactose Monohydrate, Acetic Anhydride, Sodium Acetate) reaction Acetylation Reaction (Conventional Heating or Microwave Irradiation) start->reaction quench Quenching (Pouring into Ice-Water) reaction->quench workup Work-up (Neutralization, Extraction with CH₂Cl₂, Washing) quench->workup concentrate Concentration (Rotary Evaporation) workup->concentrate crude_product Crude Product (Mixture of α and β anomers) concentrate->crude_product recrystallization Recrystallization (e.g., from CH₂Cl₂-MeOH) crude_product->recrystallization filtration Filtration and Washing recrystallization->filtration drying Drying (Vacuum Oven) filtration->drying final_product Purified β-Lactose Octaacetate drying->final_product characterization Characterization (¹H NMR, FT-IR, Melting Point, Optical Rotation) final_product->characterization application Application in Glycosylation Reactions characterization->application

Caption: Workflow for β-lactose octaacetate synthesis.

References

Troubleshooting & Optimization

Technical Support Center: β-Lactose Octaacetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Answering the user's request to create a technical support center for improving the yield of β-lactose octaacetate synthesis for researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers optimize the synthesis of β-lactose octaacetate, focusing on improving yield and purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of β-lactose octaacetate.

Question: Why is my final yield of β-lactose octaacetate low?

Answer:

Low yields can result from several factors throughout the experimental process. Here are the most common causes and their solutions:

  • Incomplete Reaction: The acetylation of all eight hydroxyl groups on lactose may not have gone to completion.

    • Solution: Ensure the reaction is stirred adequately and allowed to proceed for a sufficient duration. For conventional heating methods, this may require several hours. Monitoring the reaction's progress using Thin-Layer Chromatography (TLC) can help determine the optimal reaction time.[1]

  • Suboptimal Reagent Ratios: The molar ratios of lactose to acetic anhydride and sodium acetate are critical for driving the reaction to completion.

    • Solution: Use a significant excess of acetic anhydride. A common protocol uses a molar ratio of approximately 1:9 for lactose monohydrate to acetic anhydride.[2][3]

  • Presence of Water: Acetic anhydride readily hydrolyzes in the presence of water, which will reduce the amount available for the acetylation reaction.

    • Solution: Use anhydrous lactose or account for the water of hydration in lactose monohydrate. Ensure all glassware is thoroughly dried and use anhydrous sodium acetate as the catalyst.

  • Losses During Work-up and Purification: Significant amounts of the product can be lost during the quenching, filtration, and recrystallization steps.

    • Solution: When quenching the reaction with an ice-water mixture, stir gently to allow for controlled precipitation of the product.[1] During recrystallization, carefully select the solvent system and allow sufficient time for crystals to form. Recovery of additional product from the mother liquor is often possible.[1][4]

Question: My final product is a mixture of α and β anomers. How can I increase the proportion of the β-anomer?

Answer:

The formation of a mixture of α and β anomers is a common outcome of this synthesis. While completely eliminating the α-anomer during the reaction is difficult, its proportion can be minimized, and the pure β-anomer can be isolated.

  • Reaction Conditions: The ratio of anomers can be influenced by the reaction conditions. However, attempts to substantially increase the proportion of the β-anomer by modifying the acetylation protocol have had limited success.[1][5]

  • Purification is Key: The most effective method for obtaining pure β-lactose octaacetate is through fractional crystallization.

    • Solution: A mixture of dichloromethane and methanol (CH₂Cl₂–MeOH) has been shown to be an effective solvent system for selectively crystallizing the β-anomer.[1][4] The α-anomer tends to remain in the mother liquor. The purity of the isolated β-anomer should be confirmed by ¹H NMR spectroscopy, as melting point alone is not a reliable indicator of anomeric purity.[1]

Question: How do I effectively remove impurities from my crude product?

Answer:

The primary impurities are the α-anomer, partially acetylated lactose (e.g., heptaacetates), and residual acetic acid or sodium acetate.

  • Washing: After precipitating the crude product in ice water, it is crucial to wash it thoroughly with cold water to remove water-soluble impurities like sodium acetate and residual acid.

  • Recrystallization: This is the most critical step for achieving high purity.

    • Solution: Recrystallization from 95% ethanol is a common method.[2][3] For more effective separation of anomers, a solvent system like dichloromethane-methanol is recommended.[1][4] One protocol suggests dissolving the crude product in dichloromethane and adding methanol to induce crystallization.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst used for this reaction, and is it essential?

A1: Anhydrous sodium acetate is the most common and effective catalyst for the acetylation of lactose with acetic anhydride.[1][2][3][6][7] It facilitates the reaction, and its absence would lead to significantly slower reaction rates and lower yields.

Q2: Can I use a different heating method, like microwave irradiation?

A2: Yes, microwave-assisted synthesis has been shown to be a "green" and efficient method for producing lactose octaacetate.[2][3][8] It can significantly reduce the reaction time from hours to minutes and result in high yields, often between 85-90%.[2][8]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction.[1] A suitable eluent system, such as ethyl acetate/methanol/water (17:2:1 v/v/v), can be used.[2] The disappearance of the starting lactose spot and the appearance of the product spot indicate the reaction's progress.

Q4: What is the expected melting point for pure β-lactose octaacetate?

A4: The literature reports melting points around 90-98°C.[1] However, it has been noted that melting point is not a reliable criterion for determining the anomeric purity of β-lactose octaacetate. ¹H NMR spectroscopy is the recommended method for confident characterization.[1]

Q5: Is it necessary to use anhydrous lactose?

A5: While anhydrous lactose can be used, many successful protocols use D-(+)-lactose monohydrate.[2][3] It is important to account for the mass of the water molecule when calculating molar equivalents and to ensure that a sufficient excess of acetic anhydride is used to compensate for any potential hydrolysis.

Data Presentation

Table 1: Comparison of Synthesis Protocols and Yields
ParameterConventional Heating (Large-Scale)Microwave Irradiation
Starting Material α-lactose monohydrateD-(+)-lactose monohydrate
Reagents Acetic anhydride, Sodium acetateAcetic anhydride, Sodium acetate
Reaction Time Not specified, likely several hours10-30 minutes
Yield (Crude) ~70%Not specified
Yield (After Crystallization) ~53-54%85-90%
α:β Anomer Ratio (Crude) ~1:30Not specified
α:β Anomer Ratio (Final) ~1:275 (pure β)Not specified
Reference [1][4][2][8]

Experimental Protocols

Protocol 1: Conventional Synthesis of β-Lactose Octaacetate (Large-Scale)

This protocol is adapted from established methods for large-scale synthesis and purification.[1][4]

  • Reaction Setup: In a 2-L round-bottom flask, combine 900 mL of acetic anhydride and 25 g of anhydrous sodium acetate.

  • Addition of Lactose: While stirring, slowly add 100 g of α-lactose monohydrate to the mixture. The reaction is exothermic, and the temperature will rise.

  • Reaction: Continue stirring the mixture. Monitor the dissolution of the starting material. Once all the lactose has dissolved, allow the reaction to proceed until completion (can be monitored by TLC).

  • Quenching: Prepare a 4-L beaker with a mixture of 2700 mL of water and ice. Slowly and carefully pour the reaction mixture into the ice-water while stirring gently.

  • Precipitation: Continue to stir the mixture overnight to allow the crude product to fully precipitate.

  • Filtration and Washing: Filter the white solid precipitate under vacuum. Wash the solid thoroughly with cold water to remove impurities.

  • Drying: Dry the crude product. The yield of the crude product is expected to be around 70%.

  • Recrystallization: Dissolve the crude product in a minimal amount of dichloromethane (CH₂Cl₂). Slowly add methanol (MeOH) until the solution becomes cloudy. Allow the solution to stand for crystallization to occur.

  • Isolation of Pure Product: Filter the crystals, wash with a cold CH₂Cl₂/MeOH mixture, and dry in a vacuum oven. This should yield pure β-lactose octaacetate. Additional product can be obtained from the mother liquor.

Protocol 2: Microwave-Assisted Synthesis of β-Lactose Octaacetate

This protocol is a rapid and high-yield method.[2][3]

  • Reaction Setup: In a round-bottom flask suitable for microwave synthesis, mix 10.0 g of D-(+)-lactose monohydrate with 30 cm³ of acetic anhydride and 3.0 g of anhydrous sodium acetate.

  • Microwave Irradiation: Place the flask in a microwave reactor and irradiate at 700 W for 10-15 minutes.

  • Quenching: Pour the resulting sample into 200 cm³ of distilled water with ice cubes.

  • Precipitation: Stir the mixture and leave it at 4°C for 12 hours to allow the lactose ester to precipitate as a white solid.

  • Filtration and Washing: Filter the solid under vacuum and wash it with distilled water.

  • Recrystallization: Purify the crude product by recrystallizing from 95% ethanol.

  • Drying: Dry the purified this compound in a vacuum oven to a constant weight. The expected yield is 85-90%.

Visualizations

Synthesis_Workflow start_end start_end process process reagents reagents purification purification product product start Start: Prepare Reactants reactants α-Lactose Monohydrate Acetic Anhydride Sodium Acetate (catalyst) start->reactants reaction Acetylation Reaction (Conventional or Microwave Heating) reactants->reaction quench Quench Reaction (Pour into ice-water) reaction->quench precipitate Precipitate Crude Product (Stir overnight) quench->precipitate filter_wash Filter and Wash (with cold water) precipitate->filter_wash crude_product Crude this compound (α/β mixture) filter_wash->crude_product recrystallize Recrystallize (e.g., from CH2Cl2/MeOH or EtOH) crude_product->recrystallize final_product Pure β-Lactose Octaacetate recrystallize->final_product end End: Dry and Characterize final_product->end

Caption: General experimental workflow for the synthesis of β-lactose octaacetate.

Troubleshooting_Yield issue issue cause cause solution solution low_yield Low Final Yield? incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Check 1 water_present Water Contamination? low_yield->water_present Check 2 purification_loss Loss During Purification? low_yield->purification_loss Check 3 sol_incomplete_rxn Solution | - Increase reaction time - Monitor with TLC - Ensure proper stirring incomplete_rxn->sol_incomplete_rxn sol_water_present Solution | - Use anhydrous reagents - Dry glassware thoroughly water_present->sol_water_present sol_purification_loss Solution | - Gentle quenching - Optimize recrystallization solvent - Recover from mother liquor purification_loss->sol_purification_loss

Caption: Troubleshooting flowchart for addressing low yield issues.

References

Technical Support Center: Separation of Lactose Octaacetate Anomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of α and β anomers of lactose octaacetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the α and β anomers of this compound?

The main challenges in separating this compound anomers are:

  • Co-precipitation during synthesis: Acetylation of lactose typically produces a mixture of α and β anomers, and obtaining a high proportion of the desired β-anomer directly from the reaction is difficult.[1][2]

  • Difficult crystallization: While the β-anomer is typically less soluble, facilitating its separation by crystallization, the presence of the α-anomer can interfere with the crystallization process, often requiring multiple recrystallization steps to achieve high purity.[1][2]

  • Unreliable purity assessment: Traditional methods like melting point and optical rotation ([α]D) have been shown to be unreliable for determining the anomeric purity of β-lactose octaacetate.[1][2]

Q2: Why is ¹H NMR spectroscopy the recommended method for determining anomeric purity?

¹H NMR spectroscopy is considered the most reliable method for confidently determining the anomeric purity of this compound.[1] It allows for direct quantification of the α and β anomers by integrating the distinct signals corresponding to the anomeric protons of each form.[3][4] This method is more accurate than assessing melting points, which can be broad or misleading due to the presence of small amounts of the other anomer or polymorphic forms.[1][2]

Q3: What factors influence the α:β anomeric ratio in the crude product after acetylation?

Several factors during the acetylation reaction influence the final anomeric ratio of the crude this compound product:

  • Acetylation protocol: Different acetylation reagents and conditions yield varying anomeric ratios. For example, acetylation with acetic anhydride and sodium acetate is a common method, but variations in scale and work-up procedures can alter the outcome.[1]

  • Reaction Scale: Large-scale acetylations, when processed correctly, can yield a crude product with a significantly higher proportion of the β-anomer compared to medium-scale preparations.[2]

  • Quenching and Precipitation: The method used to quench the reaction and precipitate the product is critical. Pouring the reaction mixture into a large volume of ice-water favors the precipitation of the β-anomer, as the α-anomer is relatively more soluble and tends to remain in the aqueous phase.[2]

Troubleshooting Guides

Problem 1: Low yield of β-lactose octaacetate after crystallization.

  • Possible Cause 1: Suboptimal Anomeric Ratio in Crude Product.

    • Solution: The ratio of anomers in your starting crude material significantly impacts the crystallization yield and purity.[2] A higher proportion of the β-anomer in the crude mix will lead to a more efficient crystallization. Review your acetylation protocol. For a higher β-anomer yield, a large-scale acetylation followed by quenching in a large volume of ice-water is recommended.[2]

  • Possible Cause 2: Inefficient Crystallization Conditions.

    • Solution: The choice of solvent system is crucial. A common and effective system for recrystallizing β-lactose octaacetate is a mixture of dichloromethane and methanol (CH₂Cl₂-MeOH).[2][3] Dissolve the crude product in a minimal amount of CH₂Cl₂ and then add a larger volume (e.g., 10 volumes) of MeOH to induce crystallization.[3]

Problem 2: Significant α-anomer contamination observed in ¹H NMR after recrystallization.

  • Possible Cause 1: Insufficient Number of Recrystallizations.

    • Solution: A single crystallization may not be sufficient to remove the α-anomer to the desired level of purity, especially if the initial crude product has a high α-anomer content.[2] Perform a second recrystallization using the same solvent system (e.g., CH₂Cl₂-MeOH). Monitor the purity of each step by ¹H NMR to determine if further recrystallizations are necessary.[3] After two crystallizations, it is possible to obtain β-lactose octaacetate with very low levels of the α-anomer (~0.3%).[2]

  • Possible Cause 2: Mother Liquor Contains a High Concentration of the β-Anomer.

    • Solution: A significant amount of the β-anomer may remain in the mother liquor after the first crystallization. This material can be recovered by concentrating the mother liquor and performing another crystallization to obtain an additional crop of the product.[2][3]

Problem 3: The acetylated product fails to crystallize.

  • Possible Cause 1: Presence of Impurities.

    • Solution: Incomplete acetylation can result in heptaacetates or other partially acetylated products that can inhibit crystallization.[1] Ensure the acetylation reaction goes to completion by monitoring with thin-layer chromatography (TLC). If impurities are suspected, consider purifying a small portion of the crude product by column chromatography to obtain a seed crystal, which can then be used to induce crystallization in the bulk material.

  • Possible Cause 2: Incorrect Solvent or Concentration.

    • Solution: Ensure you are using an appropriate solvent system like CH₂Cl₂-MeOH. The product should be dissolved in a minimum amount of the less polar solvent (CH₂Cl₂) before adding the more polar anti-solvent (MeOH) to induce precipitation. If the solution is too dilute, the product may not crystallize. If this is the case, carefully remove some solvent under reduced pressure to increase the concentration.

Data Presentation: Anomeric Ratios

The following table summarizes the α:β anomeric ratios of this compound observed at different stages of synthesis and purification, as determined by ¹H NMR spectroscopy.

Sample DescriptionScaleα:β Anomeric RatioReference
Crude ProductMedium-Scale~1:12[3]
After First CrystallizationMedium-ScaleLargely diminished α-anomer[3]
After RecrystallizationMedium-Scale~1:275[3]
Crude ProductLarge-Scale~1:30[1][2]
After CrystallizationLarge-ScaleNo detectable α-anomer[1][2]
Commercial ProductN/A~1:106[1]

Experimental Protocols

Protocol 1: Recommended Large-Scale Acetylation of Lactose

This protocol is adapted from established methods for producing a crude product with a favorable β-anomer ratio.[1]

  • Reaction Setup: In a 2-L round-bottom flask, add 900 mL of acetic anhydride and 25 g of anhydrous sodium acetate.

  • Addition of Lactose: While stirring, slowly add 100 g of α-lactose monohydrate in small portions. The reaction is exothermic and will heat up.

  • Reaction: Continue stirring. The reaction is complete when all the lactose has dissolved and a clear solution is formed. Monitor the reaction using TLC (e.g., mobile phase 10:1 CH₂Cl₂:acetone).

  • Quenching: Carefully and slowly pour the reaction mixture into a 4-L beaker containing 2700 mL of an ice-water mixture.

  • Precipitation: Stir the mixture gently overnight. The product will precipitate as a white solid.

  • Isolation: Collect the solid product by filtration, wash it thoroughly with water, and dry it to yield the crude this compound. The expected anomeric ratio is approximately α:β = ~1:30.

Protocol 2: Crystallization for Purification of β-Lactose Octaacetate

This protocol describes the purification of the crude product from Protocol 1.[2][3]

  • Dissolution: Dissolve the crude this compound in a minimum amount of dichloromethane (CH₂Cl₂). For example, 14.6 g of crude product can be dissolved in approximately 12 mL of CH₂Cl₂.[3]

  • Induce Crystallization: To the solution, add 10 volumes of methanol (MeOH) to induce crystallization.

  • Isolation: Allow the crystals to form, then collect them by filtration. Wash the crystals with cold MeOH.

  • Recrystallization (if needed): For higher purity, repeat the process. Dissolve the crystals in a minimum volume of CH₂Cl₂ and recrystallize by adding MeOH. After a single recrystallization of a large-scale prep, the product should be of excellent quality.[2]

  • Analysis: Dry the purified crystals and determine the anomeric ratio using ¹H NMR spectroscopy. The final product should be pure β-lactose octaacetate.[3]

Visualizations

TroubleshootingWorkflow start Start: Low Purity of β-Lactose Octaacetate check_crude Analyze Crude Product by ¹H NMR start->check_crude ratio_ok Is α:β ratio < 1:20? check_crude->ratio_ok optimize_acetylation Optimize Acetylation Protocol (See Protocol 1) ratio_ok->optimize_acetylation No crystallize Perform Crystallization (CH₂Cl₂/MeOH) ratio_ok->crystallize Yes optimize_acetylation->check_crude analyze_xtal Analyze Crystals by ¹H NMR crystallize->analyze_xtal recover_mother_liquor Recover Product from Mother Liquor crystallize->recover_mother_liquor purity_ok Is Purity > 99% β? analyze_xtal->purity_ok recrystallize Recrystallize from CH₂Cl₂/MeOH purity_ok->recrystallize No end_ok End: High Purity Product purity_ok->end_ok Yes recrystallize->analyze_xtal end_issue End: Consult Further recrystallize->end_issue If still impure recover_mother_liquor->recrystallize

Caption: Troubleshooting workflow for improving β-lactose octaacetate purity.

ParameterRelationships purity High Purity β-Anomer acetylation Acetylation Conditions purity->acetylation crystallization Crystallization Protocol purity->crystallization analysis Purity Analysis purity->analysis scale Large Scale acetylation->scale quench Ice-Water Quench acetylation->quench solvent Solvent System (CH₂Cl₂/MeOH) crystallization->solvent recrystal Recrystallization Steps crystallization->recrystal nmr ¹H NMR analysis->nmr

Caption: Key parameters influencing the purity of β-lactose octaacetate.

References

Technical Support Center: Optimization of Reaction Conditions for Lactose Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of lactose acetylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of lactose acetylation?

A1: Lactose acetylation is a chemical process that introduces acetyl functional groups into the lactose molecule, replacing the hydrogen atoms of its hydroxyl groups.[1] This process, also known as peracetylation when all hydroxyl groups are substituted, is crucial for several reasons in carbohydrate chemistry and drug development. It serves to protect the hydroxyl groups during subsequent chemical modifications, enhance the solubility of lactose in organic solvents, and create key intermediates for the synthesis of more complex oligosaccharides and glycoconjugates.[2][3]

Q2: Which catalysts are commonly used for lactose acetylation, and how do they compare?

A2: A variety of catalysts can be used for the peracetylation of lactose with acetic anhydride. Common choices include sodium acetate (NaOAc), zinc chloride (ZnCl₂), and indium triflate (In(OTf)₃).[4][5][6] Sodium acetate is a traditional and cost-effective catalyst often requiring heating.[2][7] Indium triflate is a highly efficient catalyst that can promote the reaction under solvent-free conditions at room temperature, often with shorter reaction times.[5] Zinc chloride has been used in microwave-assisted synthesis to selectively produce the β-anomer of lactose octaacetate.[6] The choice of catalyst can influence reaction time, temperature, yield, and the ratio of α and β anomers produced.[4][6]

Q3: What are the advantages of microwave-assisted lactose acetylation?

A3: Microwave-assisted synthesis is considered a "green" chemistry approach that offers significant advantages over conventional heating methods.[8] It drastically reduces the reaction time, in some cases from hours to minutes, while maintaining high yields (85-91%).[6][8] This method can also influence the selectivity of the reaction, for instance, favoring the formation of the α-anomer when using sodium acetate as a catalyst.[6]

Q4: How can I monitor the progress of my acetylation reaction?

A4: The progress of the reaction is typically monitored using Thin-Layer Chromatography (TLC).[4] A small aliquot of the reaction mixture is spotted on a TLC plate and developed in an appropriate solvent system (e.g., methylene chloride:acetone 10:1). The disappearance of the starting material (lactose) and the appearance of a new spot corresponding to the acetylated product (this compound) indicate the reaction's progress.[4] For more detailed analysis and to confirm the final product structure and purity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are used.[2][4][9]

Q5: What is the difference between α- and β-lactose octaacetate, and how can I control their formation?

A5: α- and β-lactose octaacetate are anomers, meaning they differ in the stereochemical configuration at the anomeric carbon (C1) of the glucose unit. The formation of a mixture of anomers is common in acetylation reactions.[4] The ratio of these anomers can be influenced by the reaction conditions. For example, microwave irradiation with zinc chloride has been reported to favor the β-anomer, while using sodium acetate under microwave conditions may favor the α-anomer.[6] Controlling the anomeric ratio is often challenging, and achieving a high proportion of a specific anomer may require careful selection of the protocol and subsequent purification steps like crystallization.[4]

Troubleshooting Guide

Problem 1: Low Yield of Acetylated Product

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction closely using TLC until the starting material is fully consumed.[4] Consider extending the reaction time or moderately increasing the temperature. For microwave-assisted methods, optimizing the irradiation time is crucial.[8][10]
Inefficient Catalyst Ensure the catalyst (e.g., anhydrous sodium acetate) is dry and of high quality. Consider trying a more efficient catalyst system like Indium(III) triflate, which has been shown to give high yields in shorter times.[5]
Loss during Workup/Purification The workup procedure, which often involves pouring the reaction mixture into an ice-water mixture to precipitate the product, must be done carefully.[4] Ensure complete precipitation before filtration. During recrystallization, minimize the amount of solvent used to avoid product loss.
Hydrolysis of Product During workup, if the conditions are too acidic or basic for a prolonged period, the acetyl groups can be hydrolyzed.[11] Ensure neutralization is performed efficiently and avoid excessive heating during concentration.

Problem 2: Product is an Oily or Gummy Substance Instead of a Solid

Possible Cause Suggested Solution
Presence of Impurities The product may be contaminated with residual acetic anhydride, acetic acid, or partially acetylated lactose. Ensure the product is thoroughly washed during the workup, for example, with aqueous sodium bicarbonate solution to remove acidic impurities.[4]
Mixture of Anomers A mixture of α and β anomers can sometimes be difficult to crystallize and may appear as a syrup or gum.[4] Attempt purification by column chromatography on silica gel to separate the anomers or different acetylated species.
Incomplete Removal of Solvent Ensure all solvents are completely removed under vacuum after extraction and before attempting crystallization.

Problem 3: Difficulty in Achieving Selective Acetylation

Possible Cause Suggested Solution
High Reactivity of Reagents Standard acetylation with acetic anhydride is aggressive and typically leads to peracetylation (full acetylation).
Need for Specific Protection For selective acetylation at a specific hydroxyl group, enzymatic methods using lipases (e.g., Candida antarctica Lipase B) can be highly effective.[12] These methods are performed under milder conditions and can provide high regioselectivity, which is difficult to achieve with traditional chemical methods.

Data Presentation: Comparison of Acetylation Protocols

ParameterConventional Heating (NaOAc)[2]Microwave-Assisted (NaOAc)[8]Indium Triflate Catalyzed[5]
Starting Material Anhydrous D-LactoseD-(+)-Lactose MonohydrateLactose
Acetylation Agent Acetic Acid / Acetic AnhydrideAcetic AnhydrideAcetic Anhydride
Catalyst Anhydrous Sodium AcetateAnhydrous Sodium AcetateIn(OTf)₃ (0.05 equiv.)
Solvent None (reflux)NoneNone
Temperature 100°C, then refluxN/A (700 W irradiation)0°C to Room Temperature
Reaction Time 2 hours, then 30 minutes10-20 minutes1 hour
Yield ~85%85-91%High (not specified)
Workup Vacuum distillation, precipitation in waterPrecipitation in ice-waterQuenching with Na₂CO₃, extraction

Experimental Protocols

Protocol 1: Conventional Acetylation using Sodium Acetate

This protocol describes the peracetylation of lactose using acetic anhydride and sodium acetate as a catalyst with conventional heating.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and anhydrous sodium acetate (0.36 g).

  • First Stage Heating: Heat the mixture to 100°C for 2 hours with continuous stirring.

  • Removal of Byproducts: Rapidly remove the excess acetic acid and water formed during the reaction under vacuum.

  • Second Stage Acetylation: To the resulting partially acetylated lactose, add acetic anhydride (in a 1:5 molar ratio relative to the initial lactose) and additional anhydrous sodium acetate.

  • Reflux: Heat the mixture under reflux with stirring for approximately 30 minutes.

  • Workup: After cooling, rapidly distill the excess acetic anhydride and acetic acid under vacuum. The molten product is then poured into a mixture of ice and water with vigorous stirring to precipitate the this compound.

  • Isolation: Filter the solid product, wash it with cold water, and dry it in an oven to obtain the final product. The yield is typically around 85%.[2]

Protocol 2: Microwave-Assisted Acetylation

This protocol details a rapid, microwave-assisted synthesis of this compound.[8]

  • Reaction Mixture: In a microwave-safe round-bottom flask, mix D-(+)-lactose monohydrate (10.0 g, 0.029 mol), acetic anhydride (30 cm³), and anhydrous sodium acetate (3.0 g) as the catalyst.

  • Microwave Irradiation: Place the flask in a microwave reactor and irradiate at 700 W. The optimal time is typically between 15-20 minutes to achieve the highest yield.[8]

  • Product Precipitation: After irradiation, carefully pour the hot reaction mixture into 200 cm³ of distilled water with ice cubes.

  • Stirring and Crystallization: Stir the mixture and leave it at 4°C for 12 hours to allow for complete precipitation of the lactose ester as a white solid.

  • Isolation: Collect the white precipitate by filtration, wash thoroughly with cold water, and dry. The expected yield is between 85-91%.[8]

Visualizations

experimental_workflow prep Preparation of Reagents (Lactose, Acetic Anhydride, Catalyst) setup Reaction Setup (Conventional or Microwave) prep->setup reaction Acetylation Reaction setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring Check Progress workup Workup (Precipitation in Ice-Water) reaction->workup Reaction Complete isolation Isolation (Filtration & Drying) workup->isolation purification Purification (Crystallization or Chromatography) isolation->purification If necessary analysis Product Analysis (NMR, HPLC, etc.) isolation->analysis purification->analysis

Caption: General workflow for lactose acetylation experiments.

decision_tree start Goal of Acetylation? speed Need for Speed & 'Green' Method? start->speed Peracetylation selectivity Need for Regioselectivity? start->selectivity Selective Protection conventional Use Conventional Heating (e.g., NaOAc catalyst) speed->conventional No microwave Use Microwave-Assisted Synthesis speed->microwave Yes enzymatic Use Enzymatic Method (e.g., Lipase) selectivity->enzymatic Yes peracetylation Standard Peracetylation (e.g., In(OTf)3 or NaOAc) selectivity->peracetylation No (Full Protection)

Caption: Decision tree for selecting an acetylation method.

References

Technical Support Center: Purification of Crude Lactose Octaacetate by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude lactose octaacetate by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure β-lactose octaacetate?

A1: Pure β-lactose octaacetate should be a white crystalline solid.[1] However, the melting point is not considered a reliable indicator of purity due to polymorphism.[2] Reported melting points vary, with ranges such as 91–95°C, 139-141°C, and even up to 143-144°C cited in the literature.[1][2] Purity, especially anomeric purity, is more reliably determined by ¹H NMR spectroscopy.[2]

Q2: What is a suitable solvent for the recrystallization of this compound?

A2: A common and effective solvent system for recrystallizing this compound is a mixture of dichloromethane and methanol.[3] Another reported solvent is 95% ethanol.[4][5] The choice of solvent may depend on the specific impurities present in the crude product.

Q3: How can I assess the purity of my recrystallized this compound?

A3: The most reliable method for determining the purity, particularly the anomeric purity (ratio of α to β isomers), of this compound is ¹H NMR spectroscopy.[2] Thin-layer chromatography (TLC) can also be used to qualitatively assess purity and compare it to a standard.[5]

Q4: What are the storage conditions for this compound?

A4: this compound should be stored at 2-8°C.[6]

Troubleshooting Guide

Q5: My this compound "oiled out" during cooling instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[7] This can happen if the melting point of your compound (which can be depressed by impurities) is lower than the temperature of the solution when it becomes supersaturated.[7][8] Here are some steps to resolve this issue:

  • Re-heat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble, e.g., dichloromethane in a CH₂Cl₂/MeOH system) to ensure the saturation point is reached at a lower temperature.[7]

  • Lower the Cooling Rate: Allow the solution to cool more slowly. Rapid cooling can promote oiling out.[9]

  • Change the Solvent System: If the problem persists, the solvent system may not be optimal. A different solvent or solvent ratio may be necessary.

  • Purify Further Before Recrystallization: Significant impurities can lower the melting point and cause oiling out.[8] It may be necessary to perform a preliminary purification step, such as passing the crude material through a silica plug.[10]

Q6: No crystals have formed after cooling the solution. What can I do to induce crystallization?

A6: If your solution is supersaturated but no crystals have formed, you can try the following techniques to induce nucleation:

  • Scratch the Inner Surface: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[7]

  • Add a Seed Crystal: Introduce a tiny crystal of pure this compound into the cold solution. This provides a template for crystal growth.[7]

  • Reduce the Temperature: Cool the solution further using an ice bath or refrigeration. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[11]

  • Reduce the Volume of Solvent: If too much solvent was added, the solution may not be supersaturated. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[7]

Q7: The yield of my recrystallized this compound is very low. How can I improve it?

A7: A low yield can be due to several factors.[7][12] Consider the following to improve your recovery:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude this compound. Using an excessive amount will result in a significant portion of your product remaining in the mother liquor upon cooling.[7]

  • Ensure Complete Precipitation: Cool the solution for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath can further decrease the solubility and increase the yield.

  • Second Crop Crystallization: Concentrate the mother liquor (the solution remaining after filtration) by boiling off some of the solvent and then cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[7]

  • Avoid Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the solution does not cool and crystallize in the filter funnel. Use a pre-heated funnel and perform the filtration quickly.

Q8: My final product is colored. How can I remove the colored impurities?

A8: If your recrystallized this compound has a color, it indicates the presence of impurities.

  • Use Activated Charcoal: Before the cooling step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities.[11] After a brief heating period, remove the charcoal by hot gravity filtration and then allow the solution to cool and crystallize. Be cautious not to add too much charcoal, as it can also adsorb your desired product and reduce the yield.[7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular FormulaC₂₈H₃₈O₁₉[1]
Molecular Weight678.59 g/mol [1]
AppearanceWhite Crystalline Solid[1]
Melting PointVaries (Polymorphism); e.g., 94.0–97.5°C, 139-141°C[1][2]
SolubilitySoluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc), Methanol (MeOH)[1][13]
Storage Temperature2–8°C[1][6]

Experimental Protocol: Recrystallization of Crude this compound

This protocol is a general guideline for the recrystallization of crude this compound using a dichloromethane/methanol solvent system.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of dichloromethane (CH₂Cl₂) and gently heat the mixture (e.g., on a hot plate in a fume hood) while stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add methanol (MeOH), the "anti-solvent," dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of dichloromethane to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.[4][5]

Troubleshooting Workflow

G start Problem during recrystallization oiling_out Product 'Oiled Out' start->oiling_out no_crystals No Crystals Formed start->no_crystals low_yield Low Yield start->low_yield colored_product Product is Colored start->colored_product solution1 Re-heat solution Add more 'good' solvent Cool slowly oiling_out->solution1 solution2 Scratch flask with glass rod Add a seed crystal Reduce solvent volume no_crystals->solution2 solution3 Use minimum hot solvent Ensure complete cooling Recover second crop low_yield->solution3 solution4 Add activated charcoal Perform hot filtration colored_product->solution4

Caption: Troubleshooting workflow for this compound recrystallization.

References

Technical Support Center: Green Synthesis of Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of lactose octaacetate with a focus on avoiding toxic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary green chemistry approaches for synthesizing this compound?

A1: The main green chemistry methods aim to eliminate the use of hazardous solvents, such as pyridine and dimethylformamide, which were traditionally used in sugar acetylation.[1] Current environmentally benign approaches include:

  • Solvent-free microwave-assisted synthesis: This method utilizes microwave irradiation to accelerate the reaction between lactose and acetic anhydride, often with a catalyst like sodium acetate.[1][2][3]

  • Solvent-free conventional heating: This approach involves heating a mixture of lactose, acetic anhydride, and a catalyst without any solvent.[4]

Q2: What are the typical yields and reaction times for these green synthesis methods?

A2: The yields and reaction times can vary depending on the specific protocol. Microwave-assisted synthesis is generally faster. For a summary of reported quantitative data, please refer to the data summary tables below.

Q3: What catalysts are commonly used in the solvent-free acetylation of lactose?

A3: Anhydrous sodium acetate is a frequently used and effective catalyst for the acetylation of lactose with acetic anhydride in solvent-free conditions.[1][2][4]

Q4: How can I purify the this compound after a solvent-free reaction?

A4: A common purification procedure involves precipitating the crude product in cold water, followed by filtration.[1][2] Further purification can be achieved by recrystallization from ethanol.[1][2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.- Ensure the reaction has run for the specified duration. For microwave synthesis, consider extending the irradiation time in short increments.[2] - For conventional heating, ensure the temperature is maintained at the recommended level.[4]
Loss of product during workup.- When precipitating the product in water, ensure the water is ice-cold to minimize the solubility of this compound. - During filtration, wash the solid with cold distilled water to remove impurities without dissolving a significant amount of the product.[1][2]
Incomplete Acetylation (Presence of Heptaacetate or other partially acetylated forms) Insufficient acetylating agent or catalyst.- Ensure the molar ratio of acetic anhydride and catalyst to lactose is as specified in the protocol.
Reaction time is too short.- Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.[5]
Product is an oil or does not solidify upon addition to water Presence of excess acetic anhydride or acetic acid.- Stir the mixture in ice-water for a longer period to ensure complete hydrolysis of the remaining acetic anhydride and to promote precipitation.[1][2]
Impurities hindering crystallization.- Attempt to purify a small sample by column chromatography to see if a solid product can be obtained.
Difficulty in filtering the precipitated product Very fine particles are formed.- Allow the precipitate to settle overnight at a low temperature (e.g., 4 °C) to encourage particle agglomeration before attempting filtration.[1][2] - Use a vacuum filtration setup with a suitable filter paper to improve filtration speed.[2]

Data Presentation

Table 1: Comparison of Green Synthesis Methods for this compound

Method Catalyst Reaction Time Yield Reference
Microwave-AssistedSodium Acetate10 - 30 minutes74% - 90%[1][2][3]
Conventional HeatingSodium Acetate2 hours~85%[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound[1][2]
  • Reaction Setup: In a round-bottom flask, mix D-(+)-lactose monohydrate (10.0 g, 0.029 mol), acetic anhydride (30 cm³, 0.27 mol), and anhydrous sodium acetate (3.0 g, 0.036 mol).

  • Microwave Irradiation: Place the flask in a microwave reactor and irradiate at 700 W for 10-30 minutes.

  • Product Precipitation: Pour the hot reaction mixture into 200 cm³ of distilled water with ice.

  • Stirring and Cooling: Stir the mixture and then leave it at 4 °C for 12 hours to allow for complete precipitation of the this compound.

  • Filtration and Washing: Filter the white solid product under vacuum and wash it with distilled water.

  • Recrystallization: For further purification, recrystallize the product from 95% ethanol.

  • Drying: Dry the purified this compound in a vacuum oven to a constant weight.

Protocol 2: Conventional Heating Synthesis of this compound[4]
  • Reaction Setup: In a reaction vessel, combine anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and sodium acetate (0.36 g).

  • Heating: Heat the mixture at 100°C for 2 hours with stirring.

  • Removal of Volatiles: Remove the excess acetic acid and water under vacuum.

  • Second Stage Acetylation: To the resulting partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate in a mole ratio of 1:5:0.25 (partially acetylated lactose:acetic anhydride:sodium acetate).

  • Reflux: Heat the mixture under reflux with stirring for approximately 30 minutes.

  • Distillation: Rapidly distill the excess acetic anhydride and acetic acid from the reactor.

  • Product Isolation: Pump the molten product into a high-shear mixer with water.

  • Filtration and Drying: Filter the resulting product suspension and dry it in an oven.

Mandatory Visualizations

experimental_workflow_microwave cluster_reaction Reaction cluster_workup Workup & Purification A Mix Lactose, Acetic Anhydride, & Sodium Acetate B Microwave Irradiation (700W, 10-30 min) A->B C Pour into Ice-Water B->C D Stir & Cool (4°C, 12h) C->D E Vacuum Filtration & Washing D->E F Recrystallization (95% Ethanol) E->F G Vacuum Drying F->G H H G->H This compound

Caption: Workflow for Microwave-Assisted Synthesis of this compound.

logical_relationship_troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions P1 Low Yield C1 Incomplete Reaction P1->C1 C2 Product Loss During Workup P1->C2 S1 Extend Reaction Time/ Ensure Correct Temperature C1->S1 S2 Use Ice-Cold Water/ Wash with Cold Solvent C2->S2

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

Technical Support Center: Scaling Up Lactose Octaacetate Synthesis for Pilot Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of lactose octaacetate for pilot studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Question Possible Cause(s) Suggested Solution(s)
Low product yield Incomplete reaction.- Ensure the molar ratio of acetic anhydride to lactose is sufficient, typically in large excess. - Check the activity of the catalyst (e.g., anhydrous sodium acetate should be dry). - Increase reaction time or temperature, monitoring for degradation. For instance, heating at 100°C for 2 hours with stirring is a documented condition.[1]
Product loss during workup.- When pouring the reaction mixture into ice water, ensure thorough stirring to facilitate complete precipitation of the product.[2][3] - Minimize the amount of solvent used for recrystallization to avoid excessive product dissolution. - The volume of water used to quench the reaction can impact the yield of the crude product; using a larger proportion of water may increase the yield.[4]
Product is a sticky syrup instead of a solid Incomplete acetylation (presence of partially acetylated, more polar products).- Confirm the reaction has gone to completion using Thin Layer Chromatography (TLC). - Increase the amount of acetic anhydride and/or catalyst. - Extend the reaction time or consider a more efficient heating method like microwave irradiation.[2][3]
Presence of residual acetic anhydride or acetic acid.- Ensure the product is thoroughly washed with cold water after precipitation to remove unreacted acetic anhydride and acetic acid byproduct.[2][3] - Dry the product under vacuum to remove any volatile impurities.[2][3]
Discolored (yellow to brown) product Reaction temperature is too high, causing degradation.- Carefully control the reaction temperature. If using conventional heating, an oil bath is recommended for uniform temperature distribution. - Minimize the reaction time to what is necessary for complete conversion.
Impurities in the starting materials.- Use high-purity lactose and acetic anhydride.
Inefficient purification.- Perform recrystallization from a suitable solvent system, such as 95% ethanol followed by distilled water.[2][3] - Activated charcoal treatment of the solution before recrystallization can help remove colored impurities.
Product is a mixture of α and β anomers The acetylation of lactose naturally produces a mixture of anomers.- This is an expected outcome. The ratio of α to β anomers can be influenced by the reaction conditions.[5] - If a specific anomer is required, further purification by fractional crystallization or chromatography will be necessary.[5] It has been noted that obtaining a pure anomer through crystallization can be challenging.[5]
Difficulty in filtering the precipitated product The product has a very fine particle size.- Allow the precipitate to age in the cold water slurry for a longer period (e.g., 12 hours at 4°C) to encourage crystal growth.[2][3] - Use a filtration aid like Celite, though this will require subsequent removal.

Frequently Asked Questions (FAQs)

1. What are the key safety precautions to consider when scaling up this synthesis?

The synthesis of this compound involves acetic anhydride, which is corrosive and has a strong, irritating odor. It is also flammable. When scaling up, it is crucial to work in a well-ventilated area, preferably a fume hood designed for pilot-scale reactions. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Care should be taken during the quenching step, as the reaction of excess acetic anhydride with water is exothermic.

2. What is a typical catalyst used for this reaction, and are there alternatives?

Anhydrous sodium acetate is a commonly used and effective catalyst for the acetylation of lactose with acetic anhydride.[1][2][3] Another reported catalyst is iodine, which can be used in smaller quantities.[6] For pilot-scale synthesis, the choice of catalyst may also depend on factors like cost, ease of removal, and regulatory considerations.

3. How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable mobile phase, such as a mixture of dichloromethane and acetone (e.g., 10:1 v/v), can be used to separate the fully acetylated product from the starting lactose and partially acetylated intermediates.[5] The disappearance of the starting material spot indicates the completion of the reaction.

4. What is the most effective method for purifying this compound at a larger scale?

For pilot-scale purification, the most common and practical method is precipitation followed by recrystallization. After the reaction is complete, the mixture is poured into a large volume of ice water, causing the this compound to precipitate as a solid.[2][3] The crude product is then collected by filtration and washed thoroughly with water. Further purification is achieved by recrystallizing the crude solid from a suitable solvent, such as 95% ethanol.[2][3]

5. Does the anomeric form of the starting lactose affect the final product?

The acetylation of α-lactose monohydrate typically results in a mixture of α- and β-lactose octaacetate.[5] While different acetylation protocols have been explored, significantly increasing the proportion of the β-anomer has proven difficult.[5] For most applications where an anomeric mixture is acceptable, the starting anomeric form is not a critical parameter. If a specific anomer is required, downstream separation will be necessary.

Experimental Protocols

Method 1: Conventional Heating

This protocol is adapted from a standard laboratory procedure for the synthesis of this compound.[1]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a heating mantle, add anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and anhydrous sodium acetate (0.36 g).

  • Heating: Heat the mixture to 100°C with constant stirring for 2 hours.

  • First Stage Workup: After 2 hours, remove the excess acetic acid and water under vacuum.

  • Second Acetylation: To the resulting partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate in a mole ratio of 1:5:0.25 (partially acetylated lactose:acetic anhydride:sodium acetate).

  • Reflux: Heat the mixture under reflux with stirring for approximately 30 minutes.

  • Second Stage Workup: Distill off the excess acetic anhydride and acetic acid under vacuum for recycling.

  • Precipitation: The molten product is then pumped into a high-shear mixer with water to induce precipitation.

  • Filtration and Drying: The product suspension is filtered, and the solid is dried in an oven. The reported yield is approximately 85%.[1]

Method 2: Microwave-Assisted Synthesis

This method utilizes microwave irradiation for a more rapid synthesis.[2][3]

  • Reagent Mixture: In a round-bottom flask suitable for microwave chemistry, mix D-(+)-lactose monohydrate (10.0 g, 0.029 mol), acetic anhydride (30 cm³, 0.27 mol), and anhydrous sodium acetate (3.0 g, 0.036 mol).[2][3]

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 700 W for 10 minutes.[2]

  • Precipitation: Pour the resulting sample into 200 cm³ of distilled water with ice cubes. Stir the mixture and leave it at 4°C for 12 hours to allow for complete precipitation.[2][3]

  • Filtration and Washing: Filter the white solid precipitate under vacuum and wash it with distilled water.[2][3]

  • Recrystallization: Further purify the this compound by recrystallizing it from 95% ethanol and then distilled water.[2][3]

  • Drying: Dry the purified product in a vacuum oven until a constant weight is achieved. Reported yields for microwave-assisted methods are in the range of 74% to 90%.[2][3]

Quantitative Data Summary

Parameter Conventional Heating Method Microwave-Assisted Method Reference(s)
Typical Yield ~85%74% - 90%[1],[2],[3]
Reaction Time > 2.5 hours10 - 30 minutes[1],[3]
Catalyst Anhydrous Sodium AcetateAnhydrous Sodium Acetate[1],[2],[3]
Purification Precipitation, Filtration, DryingPrecipitation, Filtration, Washing, Recrystallization, Vacuum Drying[1],[2],[3]
Melting Point (°C) Not specified in the provided textVaries with purity, can be around 75-98°C[7],[5]

Visualizations

Lactose_Acetylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Lactose Lactose Reaction Acetylation Reaction Lactose->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Catalyst Sodium Acetate or Iodine Catalyst->Reaction LactoseOctaacetate This compound AceticAcid Acetic Acid (byproduct) Reaction->LactoseOctaacetate Reaction->AceticAcid

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Mix Lactose, Acetic Anhydride, and Catalyst Reaction Heating (Conventional or Microwave) Start->Reaction Quench Pour into Ice Water (Precipitation) Reaction->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Cold Water Filter->Wash CrudeProduct Crude this compound Wash->CrudeProduct Recrystallize Recrystallize from Ethanol/Water CrudeProduct->Recrystallize FinalFilter Filter Crystals Recrystallize->FinalFilter Dry Vacuum Drying FinalFilter->Dry FinalProduct Pure this compound Dry->FinalProduct

References

Technical Support Center: Minimizing Byproducts in Peracetylation of Carbohydrates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for carbohydrate peracetylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peracetylation reactions, ensuring high yields of the desired product with minimal byproducts.

Troubleshooting Guides

This section addresses common issues encountered during the peracetylation of carbohydrates in a question-and-answer format.

Question 1: My peracetylation reaction is incomplete, and I observe a significant amount of starting material or partially acetylated products. What are the possible causes and solutions?

Answer:

Incomplete acetylation can arise from several factors related to reagents, reaction conditions, and the nature of the carbohydrate itself.

  • Insufficient Reagents: Ensure a sufficient excess of the acetylating agent (e.g., acetic anhydride) is used. For hydroxyl groups, 1.5 to 2.0 equivalents of acetic anhydride per hydroxyl group is a common starting point.[1]

  • Catalyst Activity: If using a catalyst, its activity may be compromised. For instance, Lewis acid catalysts can be sensitive to moisture. Ensure all reagents and solvents are anhydrous.

  • Reaction Time and Temperature: Peracetylation reaction times can vary significantly, from minutes with highly reactive catalysts to several hours with traditional methods.[2] If the reaction is slow, consider extending the reaction time or cautiously increasing the temperature. However, be aware that higher temperatures can sometimes lead to the formation of complex byproduct mixtures.

  • Solubility Issues: The carbohydrate starting material may have poor solubility in the reaction medium. In such cases, using a co-solvent in which the sugar is more soluble can be beneficial. For example, pyridine in the traditional acetic anhydride method acts as both a catalyst and a solvent.[3]

  • Steric Hindrance: Some hydroxyl groups may be sterically hindered, making them less reactive. More forcing conditions or a more reactive acetylating agent might be necessary in such cases.

Question 2: My final product is a mixture of α and β anomers. How can I control the anomeric selectivity?

Answer:

The formation of anomeric mixtures is a common occurrence in carbohydrate peracetylation. The ratio of α to β anomers is often influenced by the catalyst and reaction conditions, reflecting thermodynamic versus kinetic control.

  • Thermodynamic vs. Kinetic Control: Acid-catalyzed reactions at room temperature tend to favor the thermodynamically more stable anomer, which is often the α-anomer due to the anomeric effect.[4] Conversely, base-catalyzed reactions at elevated temperatures may favor the kinetically controlled product.

  • Catalyst Choice: The choice of catalyst can significantly influence the anomeric ratio. For instance, using zinc chloride (a Lewis acid) with microwave heating can lead to an equimolar mixture of α and β pentaacetates, whereas conventional heating might produce a different ratio.[2]

  • Post-Reaction Isomerization: It's important to consider that the anomeric composition can change during workup and purification.

Question 3: I have identified byproducts that are not anomers of my desired product. What are these, and how can I avoid their formation?

Answer:

Besides anomers, other byproducts can form through various side reactions. Identifying the nature of these byproducts is key to mitigating their formation.

  • Pyranose-Furanose Isomerization: Under certain conditions, the six-membered pyranose ring can rearrange to a five-membered furanose ring, which is then acetylated. This leads to a mixture of isomeric products that can be difficult to separate. The use of milder reaction conditions and shorter reaction times can help minimize this isomerization.

  • Reaction with Pyridine: When using the common acetic anhydride/pyridine method, pyridine itself can react with acetic anhydride to form byproducts such as N-acetyl-1,2-dihydro-2-pyridylacetic acid.[5] Using alternative, non-reactive bases or catalysts can eliminate this issue.

  • Degradation of the Carbohydrate: Although less common under standard peracetylation conditions, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to the degradation of the carbohydrate backbone. This can result in a complex mixture of unidentified byproducts. Using milder catalysts and optimized reaction times is crucial to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for carbohydrate peracetylation?

A1: The most traditional and widely used method involves reacting the carbohydrate with acetic anhydride in the presence of pyridine.[1] Pyridine acts as both a base and a solvent. However, due to the unpleasant nature of pyridine, several alternative methods have been developed using various catalysts, including:

  • Lewis acids: Zinc chloride, indium(III) triflate, etc.[6]

  • Brønsted acids: Perchloric acid, sulfuric acid.[6]

  • Salts: Sodium acetate.[7]

  • Heterogeneous catalysts: Zeolites, montmorillonite K-10.[6]

Q2: How can I purify my acetylated carbohydrate to remove byproducts and excess reagents?

A2: Purification is a critical step to obtain a high-purity product.

  • Work-up: A typical work-up for reactions using acetic anhydride and pyridine involves quenching the excess anhydride with methanol, followed by an aqueous work-up. This includes washing the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by a wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.[1][8] Washing with an aqueous copper sulfate solution is also an effective method for removing pyridine.[8]

  • Chromatography: Column chromatography on silica gel is the most common method for separating the desired peracetylated carbohydrate from byproducts and residual impurities. The choice of eluent system will depend on the polarity of the product.

  • Crystallization: If the peracetylated product is crystalline, recrystallization can be a highly effective purification method.

Q3: Can microwave irradiation be used to improve peracetylation reactions?

A3: Yes, microwave-assisted synthesis has been shown to accelerate peracetylation reactions, often leading to shorter reaction times and potentially improved selectivity with reduced side-product formation.[2]

Data Presentation

The choice of catalyst can significantly impact the yield and anomeric selectivity of the peracetylation of glucose. The following table summarizes the results from different catalytic systems.

CatalystReagentConditionsYield (%)Anomeric Ratio (α:β)Reference
PyridineAcetic Anhydride25°C, 24h58-66Mixture[3]
Zinc ChlorideAcetic AnhydrideMicrowaveQuantitative1:1[2]
Sodium AcetateAcetic Anhydride50-60°C--[7]
Indium(III) TriflateAcetic Anhydride0°C to RT, 1hHighMixtureIndium Triflate Catalyzed Peracetylation of Carbohydrates
IodineAcetic AnhydrideRoom Temp90-99MixtureStreamlined synthesis of per-O-acetylated sugars...

Note: "-" indicates that specific quantitative data was not provided in the cited source.

Experimental Protocols

Protocol 1: Peracetylation of a Monosaccharide using Acetic Anhydride and Pyridine [1]

  • Dissolve the carbohydrate (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quench the reaction by adding dry methanol.

  • Co-evaporate the reaction mixture with toluene to remove pyridine.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Diagram 1: General Workflow for Peracetylation and Troubleshooting

Peracetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting Start Start: Unprotected Carbohydrate Reagents Select Acetylating Agent & Catalyst/Base Start->Reagents Setup Setup Reaction (Anhydrous Conditions) Reagents->Setup React Perform Peracetylation Setup->React Monitor Monitor Reaction (TLC) React->Monitor Check_Completion Incomplete Reaction? Monitor->Check_Completion Quench Quench Reaction Extract Aqueous Work-up Quench->Extract Purify Purify (Chromatography/Crystallization) Extract->Purify Check_Byproducts Byproducts Observed? Purify->Check_Byproducts End End: Pure Peracetylated Carbohydrate Check_Completion->Reagents Yes (Check Reagents/Conditions) Check_Completion->React No (Continue) Check_Completion->Quench Yes Check_Byproducts->Reagents Yes (Modify Conditions) Check_Byproducts->Purify Yes (Re-purify) Check_Byproducts->End No

Caption: A flowchart illustrating the general experimental workflow for carbohydrate peracetylation and key troubleshooting checkpoints.

Diagram 2: Factors Leading to Byproduct Formation

Byproduct_Formation Byproducts Byproduct Formation Anomers Anomerization (α/β mixture) Isomers Pyranose-Furanose Isomerization Reagent_Adducts Reagent-Related Byproducts Degradation Degradation Products Harsh_Conditions Harsh Reaction Conditions (High Temp, Strong Acid/Base) Harsh_Conditions->Isomers Harsh_Conditions->Degradation Long_Time Prolonged Reaction Time Long_Time->Isomers Long_Time->Degradation Reactive_Reagents Reactive Reagents (e.g., Pyridine) Reactive_Reagents->Reagent_Adducts Substrate_Structure Inherent Substrate Reactivity Substrate_Structure->Anomers Substrate_Structure->Isomers

Caption: A diagram illustrating the key factors that can lead to the formation of various byproducts during carbohydrate peracetylation.

References

Optimizing Catalyst Selection for Efficient Lactose Esterification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in lactose esterification. The following information is designed to address common challenges and optimize catalyst selection for efficient and regioselective synthesis of lactose esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of catalysts used for lactose esterification?

A1: Lactose esterification can be broadly categorized by the type of catalyst employed: enzymatic and chemical catalysts.

  • Enzymatic Catalysts: Lipases are the most commonly used enzymes for lactose esterification.[1] They are favored for their high regioselectivity, typically catalyzing esterification at the C6'-hydroxyl position of the galactose unit, and their operation under mild reaction conditions.[1] This "green" approach minimizes the formation of undesirable byproducts.[1]

  • Chemical Catalysts: These include acid and basic catalysts. However, their use can lead to a mixture of products, including isomers and polyalkylated sugars, due to less specific catalytic action.[1] Lewis acid catalysts, such as aluminosilicate zeolites, offer an alternative and can also act as molecular sieves to remove water and drive the reaction towards ester formation.[1]

Q2: How do I choose between an enzymatic and a chemical catalyst?

A2: The choice depends on the desired outcome of your experiment.

  • For high regioselectivity and the synthesis of a specific lactose ester isomer, an enzymatic catalyst like a lipase is recommended.[1] This is particularly important in pharmaceutical applications where product purity is critical.

  • If a mixture of esters is acceptable or if cost is a primary concern, a chemical catalyst might be considered.[1] However, be prepared for more extensive downstream purification. Zeolites can be a cost-effective alternative to expensive lipases.[1]

Q3: What are the key reaction parameters to optimize for efficient lactose esterification?

A3: Several parameters significantly influence the yield and rate of lactose esterification. These include:

  • Temperature: Enzymatic reactions are typically conducted between 40°C and 60°C.[1] Higher temperatures can lead to enzyme denaturation. Chemical catalysis may require higher temperatures, which can also contribute to byproduct formation.[1]

  • Solvent: The choice of solvent is critical. Green solvents like 2-methyl-2-butanol (2M2B) and acetone have been successfully used in lipase-catalyzed reactions.[1][2] The solvent can affect both the yield and the regioselectivity of the reaction.[3]

  • Substrate Ratio: The molar ratio of lactose to the acyl donor (e.g., fatty acid or vinyl ester) is a key parameter to optimize for maximizing conversion.[1]

  • Water Content: In esterification, water is a byproduct. Its removal can shift the reaction equilibrium towards the product side. Molecular sieves are often used for this purpose in both enzymatic and chemical catalysis.[1]

Q4: How can I analyze the products of my lactose esterification reaction?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation, identification, and quantification of lactose and its esters.[2][4] Other analytical techniques include:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This is a highly sensitive method for the analysis of carbohydrates.[5]

  • Gas Chromatography (GC): This method can be used but often requires derivatization of the lactose esters.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the synthesized esters, confirming the position of esterification.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The enzyme may be denatured, or the chemical catalyst may be poisoned or deactivated.[6][7] 2. Unfavorable Reaction Conditions: Incorrect temperature, pH, or solvent. 3. Presence of Water: Excess water in the reaction mixture can inhibit the forward reaction (esterification).[1] 4. Poor Substrate Solubility: Lactose has low solubility in many organic solvents.[3]1. Catalyst Check: Use a fresh batch of catalyst. For enzymes, ensure proper storage and handling. For solid catalysts, consider regeneration or replacement.[6] 2. Optimize Conditions: Systematically vary the temperature, pH (for enzymatic reactions), and solvent to find the optimal conditions.[8][9] 3. Water Removal: Add molecular sieves to the reaction mixture to adsorb water.[1] 4. Solvent Screening: Test a range of solvents to improve lactose solubility. Polar aprotic solvents like DMSO or N-Methyl-1-pyrrolidone (NMP) might be effective, but their compatibility with the chosen catalyst must be verified.[3]
Formation of Undesired Byproducts/Isomers 1. Lack of Catalyst Regioselectivity: Particularly common with chemical catalysts.[1] 2. Harsh Reaction Conditions: High temperatures can lead to side reactions.[1]1. Switch to Enzymatic Catalyst: Use a lipase known for its high regioselectivity to target a specific hydroxyl group on the lactose molecule.[1] 2. Milder Conditions: Reduce the reaction temperature and use a milder catalyst if possible.[1]
Difficulty in Product Purification 1. Complex Reaction Mixture: Presence of unreacted starting materials, multiple ester isomers, and other byproducts.1. Optimize for Higher Conversion: Drive the reaction closer to completion to reduce the amount of unreacted starting material. 2. Improve Selectivity: Use a more selective catalyst (e.g., lipase) to reduce the number of isomers formed.[1] 3. Chromatographic Separation: Employ preparative HPLC or column chromatography for the separation of different ester isomers.[3]
Catalyst Deactivation over Time (in continuous processes) 1. Fouling: The catalyst surface may be blocked by reactants, products, or byproducts.[6] 2. Leaching: The active component of a solid catalyst may leach into the reaction medium. 3. Thermal or Mechanical Stress: Can lead to the degradation of the catalyst structure.[6]1. Catalyst Regeneration: Develop a protocol for regenerating the catalyst (e.g., washing with a suitable solvent, heat treatment). 2. Use of Immobilized Catalysts: Immobilizing enzymes can improve their stability and reusability.[2] 3. Milder Operating Conditions: Operate the reactor under less harsh conditions to prolong catalyst life.

Data Presentation

Table 1: Comparison of Common Catalysts for Lactose Esterification

Catalyst TypeCatalyst ExampleTypical Reaction Temperature (°C)Key AdvantagesKey Disadvantages
Enzymatic Lipase (e.g., from Candida antarctica, Pseudomonas cepacia)[1][2]40 - 60[1]High regioselectivity, mild reaction conditions, "green" process.[1]Higher cost, potential for denaturation.[1]
Chemical (Lewis Acid) Aluminosilicate Zeolite[1]~55[1]Lower cost than lipases, acts as a water adsorbent.[1]Lower regioselectivity than enzymes, longer reaction times may be needed.[1]
Chemical (Homogeneous Acid) Sulfuric Acid, Hydrochloric Acid[10]Variable (often higher than enzymatic)Inexpensive, readily available.Low regioselectivity, formation of byproducts, corrosive, difficult to separate from the product.[1][6]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Lactose Esterification

  • Reactant Preparation: Dissolve lactose and the fatty acid (or vinyl ester) in a suitable organic solvent (e.g., 2-methyl-2-butanol) in a reaction vessel. The molar ratio of lactose to the acyl donor should be optimized for the specific reaction.

  • Addition of Molecular Sieves: Add activated molecular sieves (e.g., 3 Å) to the mixture to remove water.[1]

  • Enzyme Addition: Add the lipase (free or immobilized) to the reaction mixture.

  • Reaction Incubation: Incubate the reaction at the optimal temperature (e.g., 55°C) with constant stirring for a specified period (e.g., 24-72 hours).[1]

  • Monitoring the Reaction: Periodically take aliquots from the reaction mixture and analyze them by HPLC to monitor the formation of the lactose ester.[2]

  • Reaction Termination and Product Isolation: Once the desired conversion is reached, terminate the reaction by filtering off the enzyme and molecular sieves. The solvent can then be removed under reduced pressure.

  • Purification: The crude product can be purified using techniques such as column chromatography or preparative HPLC.[3]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reactants Dissolve Lactose & Acyl Donor in Solvent mol_sieves Add Molecular Sieves reactants->mol_sieves add_catalyst Add Catalyst (e.g., Lipase) mol_sieves->add_catalyst incubation Incubate with Stirring at Optimal Temperature add_catalyst->incubation monitoring Monitor by HPLC incubation->monitoring Periodic Sampling termination Terminate Reaction & Isolate Crude Product incubation->termination Desired Conversion Reached monitoring->incubation purification Purify by Chromatography termination->purification final_product Pure Lactose Ester purification->final_product

Caption: Experimental workflow for lactose esterification.

troubleshooting_logic start Low/No Product Yield inactive_catalyst Is the catalyst active? start->inactive_catalyst unfavorable_conditions Are reaction conditions optimal? inactive_catalyst->unfavorable_conditions Yes solution1 Use fresh/regenerated catalyst inactive_catalyst->solution1 No water_present Is water being removed? unfavorable_conditions->water_present Yes solution2 Optimize temperature, solvent, pH unfavorable_conditions->solution2 No solubility_issue Is substrate solubility an issue? water_present->solubility_issue Yes solution3 Add/check molecular sieves water_present->solution3 No solution4 Perform solvent screening solubility_issue->solution4 Yes end Yield Improved solubility_issue->end No solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Lactose Octaacetate: Microwave vs. Conventional Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of carbohydrate derivatives is a critical endeavor. Lactose octaacetate, a fully acetylated derivative of lactose, serves as a key intermediate in the synthesis of various biologically active molecules. This guide provides a detailed comparison of microwave-assisted and conventional synthesis methods for this compound, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.

Performance Comparison: A Quantitative Overview

The primary advantages of microwave-assisted synthesis over conventional heating methods are a dramatic reduction in reaction time and often an improvement in product yield.[1][2] The focused energy transfer in microwave chemistry leads to rapid and uniform heating of the reaction mixture, accelerating the rate of reaction.[3]

ParameterMicrowave-Assisted SynthesisConventional SynthesisReference
Reaction Time 10 - 20 minutes2 - 2.5 hours[4][5]
Yield 74% - 91%~85%[4][5][6]
Catalyst Sodium AcetateSodium Acetate[4][5]
Reagents Lactose Monohydrate, Acetic AnhydrideAnhydrous Lactose, Acetic Acid, Acetic Anhydride[4][5][6]
Energy Source Microwave Irradiation (700 W)Heating at 100°C[4][5]

Experimental Protocols

Microwave-Assisted Synthesis of this compound

This protocol is adapted from a method described for the "green" synthesis of this compound.[4][6]

Materials:

  • D-(+)-lactose monohydrate (10.0 g, 0.029 mol)

  • Acetic anhydride (30 cm³, 0.27 mol)

  • Anhydrous sodium acetate (3.0 g, 0.036 mol)

  • Round-bottom flask

  • Domestic microwave oven (700 W)

  • Ice cubes

  • Distilled water

  • 95% (v/v) ethanol for recrystallization

Procedure:

  • In a round-bottom flask, mix D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate.

  • Place the flask in a microwave oven and irradiate at 700 W for a duration of 10 to 20 minutes. The highest yields (91%) have been reported with 15-20 minutes of irradiation.[4]

  • After irradiation, pour the resulting solution into 200 cm³ of distilled water with ice cubes.

  • Stir the mixture and leave it at 4°C for 12 hours to allow for the precipitation of this compound as a white solid.

  • Filter the precipitate under vacuum and wash it with distilled water.

  • Purify the crude product by recrystallization from 95% ethanol.

  • Dry the purified this compound in a vacuum oven to a constant weight.

Conventional Synthesis of this compound

This protocol follows a traditional thermal heating method.[5]

Materials:

  • Anhydrous D-lactose (0.1 mole)

  • Acetic acid (0.8 mole)

  • Anhydrous sodium acetate (0.36 g)

  • Acetic anhydride

  • Reaction vessel with stirring capability

  • Vacuum distillation apparatus

Procedure:

  • In a reaction vessel, combine anhydrous D-lactose, acetic acid, and anhydrous sodium acetate.

  • Heat the mixture to 100°C for 2 hours with continuous stirring.

  • After the initial heating, remove excess acetic acid and water under vacuum.

  • To the resulting partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate in a molar ratio of 1:5:0.25 (partially acetylated lactose:acetic anhydride:sodium acetate).

  • Heat the mixture under reflux with stirring for approximately 30 minutes.

  • Distill off the excess acetic anhydride and acetic acid formed during the reaction under vacuum.

  • The molten product is then processed, which may include grinding and washing with water, to isolate the this compound.

  • Filter the product and dry it in an oven. The reported yield for this method is approximately 85%.[5]

Synthesis Workflow Comparison

The following diagrams illustrate the distinct workflows of the microwave-assisted and conventional synthesis methods for this compound.

Synthesis_Workflows cluster_microwave Microwave-Assisted Synthesis cluster_conventional Conventional Synthesis M_Start Mix Reactants: Lactose Monohydrate, Acetic Anhydride, Sodium Acetate M_React Microwave Irradiation (700 W, 10-20 min) M_Start->M_React M_Precipitate Precipitation in Ice Water (12h) M_React->M_Precipitate M_Filter Vacuum Filtration & Washing M_Precipitate->M_Filter M_Purify Recrystallization (Ethanol) M_Filter->M_Purify M_Dry Vacuum Drying M_Purify->M_Dry M_End This compound M_Dry->M_End C_Start Mix & Heat: Anhydrous Lactose, Acetic Acid, NaOAc (100°C, 2h) C_Vac1 Vacuum Removal of Acid & Water C_Start->C_Vac1 C_React2 Add Acetic Anhydride & NaOAc, Reflux (30 min) C_Vac1->C_React2 C_Vac2 Vacuum Distillation C_React2->C_Vac2 C_Isolate Product Isolation (Grinding, Washing) C_Vac2->C_Isolate C_Dry Oven Drying C_Isolate->C_Dry C_End This compound C_Dry->C_End

Figure 1. Comparative workflow of microwave-assisted and conventional synthesis of this compound.

Conclusion

The choice between microwave-assisted and conventional synthesis of this compound will depend on the specific requirements of the researcher or laboratory. Microwave-assisted synthesis offers a significantly faster, and often higher-yielding, "green" chemistry approach.[4][7] This method is ideal for rapid production and optimization studies. Conventional synthesis, while more time-consuming, utilizes standard laboratory equipment and provides a reliable method for producing this compound with good yields.[5] For laboratories equipped with microwave reactors, the benefits of reduced reaction time and potentially higher efficiency make microwave-assisted synthesis a compelling alternative to traditional methods.

References

¹H NMR Spectroscopy: A Powerful Tool for Validating the Purity of β-Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of intermediates and active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of β-lactose octaacetate with its potential impurities using ¹H NMR spectroscopy, offering a more reliable purity assessment than traditional methods like melting point and optical rotation.

β-Lactose octaacetate is a fully acetylated derivative of lactose, often used as a versatile building block in the synthesis of various glycoconjugates and other biologically active molecules. Its purity is critical for the success of subsequent reactions and the quality of the final product. While conventional techniques have been used for purity assessment, ¹H NMR spectroscopy has emerged as a superior method, providing detailed structural information and quantitative analysis of the desired product and any accompanying impurities.

Comparative Analysis of ¹H NMR Data

The purity of β-lactose octaacetate can be effectively determined by examining its ¹H NMR spectrum for the presence of characteristic signals from potential impurities. The primary impurity is often the α-anomer of lactose octaacetate, which forms during the acetylation reaction. Other possible impurities include residual solvents from the reaction and purification steps, such as acetic acid and ethyl acetate, and incompletely acetylated lactose derivatives.

A clear distinction between the β- and α-anomers can be made by observing the chemical shift and coupling constant of the anomeric proton (H-1) of the glucose unit. In β-lactose octaacetate, this proton appears as a doublet at approximately 5.66 ppm with a coupling constant (J) of about 8.5 Hz. In contrast, the anomeric proton of the α-isomer resonates further downfield at around 6.25 ppm with a smaller coupling constant of approximately 3.6 Hz.

The following table summarizes the key ¹H NMR signals for β-lactose octaacetate and its common impurities in CDCl₃.

CompoundKey ¹H NMR Signals (CDCl₃, δ in ppm)
β-Lactose Octaacetate Anomeric Protons: - H-1 (Glc): ~5.66 (d, J = 8.5 Hz)- H-1' (Gal): ~4.56 (d, J = 8.0 Hz)Acetyl Protons: - 2.22 - 1.96 (multiple singlets, 24H)Ring Protons: - 5.40 - 3.61 (m)
α-Lactose Octaacetate Anomeric Proton: - H-1 (Glc): ~6.25 (d, J = 3.6 Hz)[1]
Acetic Acid ~2.1 (s, 3H), ~11-12 (broad s, 1H)
Ethyl Acetate ~4.1 (q, 2H), ~2.0 (s, 3H), ~1.2 (t, 3H)[2][3][4]
Partially Acetylated Lactose Signals for remaining hydroxyl protons (variable chemical shift) and altered chemical shifts for adjacent protons. For example, a hepta-acetylated lactose with a free 3-OH in the glucose unit will show different chemical shifts for H-2, H-3, and H-4 of the glucose residue.[1]

Experimental Protocol for ¹H NMR Purity Validation

A standardized and carefully executed experimental protocol is crucial for obtaining high-quality, reproducible ¹H NMR data for purity assessment.

1. Sample Preparation:

  • Weigh accurately approximately 5-10 mg of the β-lactose octaacetate sample.

  • Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trinitrobenzene or dimethyl terephthalate). The internal standard should have a signal that does not overlap with any of the analyte signals.

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use a vortex mixer.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Set the following acquisition parameters:

    • Pulse Angle: 30-90° (a 90° pulse is recommended for quantitative analysis).

    • Acquisition Time (at): ≥ 3 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the signals of interest. This is critical for accurate integration. A relaxation delay of 10-30 seconds is generally sufficient for the protons of acetylated carbohydrates.

    • Number of Scans (ns): 8-16 scans are typically adequate for a sample of this concentration.

  • Shim the magnetic field to obtain sharp, symmetrical peaks.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum carefully to ensure all peaks have a positive, absorptive lineshape.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the characteristic signals of β-lactose octaacetate (e.g., the anomeric proton at ~5.66 ppm) and any impurity signals.

  • Calculate the purity of the β-lactose octaacetate sample based on the relative integrals of the product and impurity signals, taking into account the number of protons contributing to each signal.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for the ¹H NMR validation of β-lactose octaacetate purity.

G Workflow for ¹H NMR Validation of β-Lactose Octaacetate Purity cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Interpretation & Purity Calculation A Weigh Sample & Internal Standard B Dissolve in CDCl3 A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Process Spectrum (FT, Phasing, Baseline) D->E F Identify Characteristic Signals (β-Lactose Octaacetate & Impurities) E->F G Integrate Signals F->G H Calculate Purity G->H

Caption: Workflow for β-lactose octaacetate purity validation by ¹H NMR.

By following this comprehensive guide, researchers can confidently and accurately assess the purity of their β-lactose octaacetate samples, ensuring the integrity of their subsequent research and development activities.

References

A Comparative Analysis of Lactose Octaacetate and Sucrose Octaacetate for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to Two Structurally Similar Yet Functionally Divergent Disaccharide Esters

Lactose octaacetate and sucrose octaacetate are fully acetylated derivatives of their respective disaccharides, lactose and sucrose. While they share the same molecular formula and weight, their distinct underlying structures—stemming from different monosaccharide units and glycosidic linkages—give rise to significant differences in their physicochemical properties, biological activities, and applications. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection and application of these compounds.

Physicochemical Properties: A Tale of Two Isomers

The primary structural difference lies in their core disaccharide unit: lactose is composed of galactose and glucose linked by a β-1,4 glycosidic bond, whereas sucrose is composed of glucose and fructose joined by an α-1,2 glycosidic bond. This seemingly subtle variation has a profound impact on their physical properties, as detailed below.

PropertyThis compound (β-anomer)Sucrose OctaacetateKey Differences
Molecular Formula C₂₈H₃₈O₁₉[1]C₂₈H₃₈O₁₉Identical
Molecular Weight 678.59 g/mol [1]678.59 g/mol Identical
Appearance White crystalline solidWhite, colorless crystalline powderSimilar
Melting Point (°C) 139 - 144 °C (pure β-form)[1]; significant variation reported (e.g., 89-92°C) often due to anomeric mixtures[2].82 - 89 °C; variation attributed to polymorphism.This compound (pure β-form) has a significantly higher melting point.
Specific Optical Rotation ([α]D) ~ -4.1° to negative values (in CHCl₃ or MeOH)[2]~ +59° (in ethanol or chloroform)Opposite signs of optical rotation, a key identifying feature.
Solubility Soluble in methanol, DMSO, DCM, ethyl acetate[1].Slightly soluble in water; soluble in ethanol, acetone, chloroform, toluene.Both are soluble in common organic solvents, but sucrose octaacetate has slight water solubility.
Taste Slightly bitter[2]Intensely bitter (detection threshold ~1-2 ppm)Sucrose octaacetate is a potent bitterant, while this compound is only slightly bitter.

Note: The properties of this compound can vary depending on the anomeric (α or β) configuration. The data presented here primarily refers to the β-anomer, which is more commonly studied. It has been noted that melting point and specific rotation are not always reliable criteria for the purity of β-lactose octaacetate without confirmation by methods like ¹H NMR spectroscopy.

Structural and Synthetic Overview

The core difference between the two molecules is the glycosidic linkage connecting their monosaccharide units. This dictates the overall three-dimensional shape of the molecules, influencing their physical properties and biological interactions.

G cluster_lactose Lactose Structure cluster_sucrose Sucrose Structure l_gal Galactose l_glu Glucose l_gal->l_glu β(1→4) linkage s_glu Glucose s_fru Fructose s_glu->s_fru α(1→2) linkage G start Disaccharide (Lactose or Sucrose) reaction Acetylation Reaction (Heating or Microwave) start->reaction reagents Acetic Anhydride (Excess) reagents->reaction catalyst Catalyst (e.g., Sodium Acetate) catalyst->reaction quench Quench (Pour into ice water) reaction->quench purify Purification quench->purify recrystallize Recrystallization (e.g., from Ethanol) purify->recrystallize product Final Product (Octaacetate Ester) recrystallize->product

References

A Researcher's Guide to Validating the Degree of Substitution in Lactose Acetates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with lactose acetates, accurately determining the degree of substitution (DS) is a critical parameter that influences the physicochemical properties and functionality of the final product. The DS, which represents the average number of hydroxyl groups on the lactose molecule that have been replaced by acetyl groups, can be validated using several analytical techniques. This guide provides a comparative overview of the most common methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Titration, and High-Performance Liquid Chromatography (HPLC), complete with experimental protocols and data to aid in method selection.

Comparison of Analytical Methods

The choice of method for determining the DS of lactose acetates depends on various factors, including the required accuracy and precision, sample throughput, available equipment, and cost. The following table summarizes the key quantitative parameters of the three main analytical techniques.

Parameter¹H NMR SpectroscopyTitrationHPLC
Principle Integration of proton signals from acetyl groups relative to anhydroglucose protons.Saponification of acetyl groups with a known amount of base, followed by back-titration of the excess base.Separation and quantification of lactose acetate or a hydrolysis product (e.g., acetic acid).
Sample Amount ~5-20 mg~100-500 mg~1-10 mg
Analysis Time ~10-30 minutes per sample~1-2 hours per sample~20-40 minutes per sample
Precision HighModerate to HighHigh
Accuracy High (often used as a reference method)Good, but can be affected by endpoint determinationHigh (dependent on calibration)
Advantages - Provides detailed structural information- Non-destructive- High precision and accuracy- Inexpensive- Rapid results- Does not require highly specialized equipment- High sensitivity and selectivity- Can be automated for high throughput
Disadvantages - High instrument cost- Requires skilled operator- Sample solubility can be an issue- Destructive to the sample- Prone to human error in endpoint detection- Can generate significant chemical waste- May require derivatization- Method development can be time-consuming- Requires expensive equipment

Experimental Protocols

Titration Method

This classic method is based on the saponification of the ester groups in lactose acetate. A known excess of sodium hydroxide is used to hydrolyze the acetyl groups, and the remaining unreacted sodium hydroxide is then titrated with a standard acid solution.

Materials:

  • Lactose acetate sample

  • 0.5 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.5 M Hydrochloric Acid (HCl) solution, standardized

  • Phenolphthalein indicator

  • Ethanol (95%)

  • Distilled water

  • Erlenmeyer flasks (250 mL)

  • Burette (50 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 0.5 g of the dried lactose acetate sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of 75% ethanol to dissolve the sample. Stir with a magnetic stirrer until the sample is completely dissolved.

  • Carefully add exactly 25.00 mL of 0.5 M NaOH solution to the flask.

  • Heat the mixture in a water bath at 50-60°C for 30 minutes or allow it to stand at room temperature for 72 hours to ensure complete saponification.

  • Cool the solution to room temperature and add 2-3 drops of phenolphthalein indicator.

  • Titrate the excess NaOH with the standardized 0.5 M HCl solution until the pink color disappears. Record the volume of HCl used.

  • Perform a blank titration using the same procedure but without the lactose acetate sample.

Calculation of Degree of Substitution (DS):

  • Calculate the percentage of acetyl groups (%Ac) using the following formula: %Ac = [((V_b - V_s) × M_{HCl} × 43.05) / w] × 100 Where:

    • V_b = volume of HCl used for the blank titration (mL)

    • V_s = volume of HCl used for the sample titration (mL)

    • M_{HCl} = Molarity of the HCl solution

    • 43.05 = molecular weight of the acetyl group ( g/mol )

    • w = weight of the lactose acetate sample (mg)

  • Calculate the Degree of Substitution (DS) using the following formula: DS = (342.3 × %Ac) / (4305 - (42.04 × %Ac)) Where:

    • 342.3 = molecular weight of the anhydro-lactose unit ( g/mol )

    • 4305 = 100 × molecular weight of the acetyl group

    • 42.04 = molecular weight of the acetyl group minus the hydrogen it replaces

¹H NMR Spectroscopy Method

Proton NMR spectroscopy is a powerful, non-destructive technique that allows for the direct determination of the DS by comparing the integral of the signals from the acetyl protons to those of the protons on the lactose backbone.

Materials:

  • Lactose acetate sample

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

  • Internal standard (optional, e.g., tetramethylsilane - TMS)

Procedure:

  • Accurately weigh 10-20 mg of the dried lactose acetate sample into a vial.

  • Dissolve the sample in approximately 0.7 mL of CDCl₃. Ensure the sample is fully dissolved.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher).

  • Process the spectrum, including phasing and baseline correction.

  • Integrate the signals corresponding to the acetyl protons (typically in the range of 1.9-2.2 ppm) and the anhydroglucose unit protons (typically in the range of 3.5-5.5 ppm).

Calculation of Degree of Substitution (DS):

  • The DS is calculated using the ratio of the integrated area of the acetyl protons to the integrated area of the anhydroglucose unit protons. Lactose has 8 hydroxyl groups available for acetylation, and there are 14 non-exchangeable protons on the lactose backbone. The acetyl group has 3 protons. DS = (I_{acetyl} / 3) / (I_{lactose} / 14) Where:

    • I_{acetyl} = Integrated area of the acetyl proton signals

    • I_{lactose} = Integrated area of the lactose backbone proton signals

High-Performance Liquid Chromatography (HPLC) Method (Proposed)

A direct HPLC method for intact lactose acetates with varying degrees of substitution can be challenging due to the lack of commercially available standards for each substituted species. An indirect method based on the quantification of acetic acid released after complete hydrolysis of the acetyl groups is a more feasible approach.

Materials:

  • Lactose acetate sample

  • Sodium hydroxide (NaOH) for hydrolysis

  • Sulfuric acid (H₂SO₄) for neutralization and mobile phase preparation

  • Acetic acid standard solutions

  • HPLC system with a suitable column (e.g., a column for organic acid analysis like a C18 or a specific ion-exchange column) and a UV or Refractive Index (RI) detector.

Procedure:

  • Hydrolysis:

    • Accurately weigh about 10 mg of the lactose acetate sample into a vial.

    • Add a known volume of a standardized NaOH solution (e.g., 1 mL of 1 M NaOH).

    • Heat the mixture to ensure complete hydrolysis of the acetyl groups (e.g., 60°C for 1 hour).

    • Cool the solution and neutralize it with a stoichiometric amount of H₂SO₄.

    • Dilute the sample to a known volume with the mobile phase.

  • HPLC Analysis:

    • Prepare a series of acetic acid standard solutions of known concentrations.

    • Inject the standards and the hydrolyzed sample solution into the HPLC system.

    • Develop a calibration curve by plotting the peak area of the acetic acid standards against their concentrations.

    • Determine the concentration of acetic acid in the sample solution from the calibration curve.

Calculation of Degree of Substitution (DS):

  • Calculate the moles of acetic acid in the hydrolyzed sample.

  • Calculate the initial moles of the lactose acetate sample based on its weight and assuming an average molecular weight (this may require an iterative calculation or an initial estimate).

  • The DS is the ratio of the moles of acetic acid to the moles of the lactose acetate sample.

Method Selection Workflow

The following diagram illustrates a logical workflow for selecting the most appropriate method for validating the degree of substitution in lactose acetates based on common research needs.

G A Start: Need to determine DS of Lactose Acetate B Is high accuracy and structural information required? A->B C Do you have access to an NMR spectrometer? B->C Yes E Is cost a major constraint and is moderate accuracy acceptable? B->E No D Use ¹H NMR Spectroscopy C->D Yes I Consider outsourcing analysis or collaborating with a facility that has NMR C->I No F Use Titration E->F Yes G Is high throughput and high sensitivity for low sample amounts required? E->G No G->F No H Use HPLC G->H Yes

Caption: Decision workflow for selecting a DS validation method.

Conclusion

The validation of the degree of substitution in lactose acetates can be effectively achieved through various analytical techniques. ¹H NMR spectroscopy stands out as a highly accurate and informative method, making it ideal for detailed structural characterization and as a reference method. Titration offers a cost-effective and straightforward alternative for routine analysis where moderate accuracy is sufficient. HPLC provides a high-throughput and sensitive option, particularly when dealing with small sample quantities, although it may require more extensive method development. By understanding the principles, advantages, and limitations of each method, researchers can select the most suitable approach to ensure the quality and consistency of their lactose acetate products.

comparison of different catalysts for lactose acetylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The acetylation of lactose is a fundamental chemical transformation in carbohydrate chemistry, yielding acetylated derivatives that serve as crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The choice of catalyst for this reaction significantly impacts yield, reaction time, and overall efficiency. This guide provides an objective comparison of different catalysts used for lactose acetylation, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Catalysts for Lactose Acetylation

The following table summarizes the performance of various catalysts in the acetylation of lactose, highlighting key reaction parameters and outcomes.

CatalystReagentSolventTemperature (°C)Reaction TimeYield (%)Reference
Sodium Acetate (NaOAc) Acetic AnhydrideNone (Microwave)N/A (700 W)10 - 20 min74 - 91%[1][2]
Sodium Acetate (NaOAc) Acetic Acid & Acetic AnhydrideNone100 (Step 1), Reflux (Step 2)2 h (Step 1), 30 min (Step 2)~85%
Iodine (I₂) Acetic AnhydrideNoneRoom TemperatureNot Specified90 - 99% (for sugars)[3]
Pyridine Acetic AnhydridePyridine0 to Room Temperature6 h89%
Ferric Chloride (FeCl₃) Acetic AnhydrideNot SpecifiedNot SpecifiedNot SpecifiedData not available for lactose[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Sodium Acetate Catalyzed Acetylation (Microwave Irradiation)

This method utilizes microwave energy to accelerate the reaction, offering a rapid and efficient route to lactose octaacetate.

Materials:

  • D-(+)-Lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate

Procedure:

  • In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate.[1][2]

  • Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes.[1][2]

  • After irradiation, pour the reaction mixture into 200 cm³ of distilled water with ice.

  • Stir the mixture and then leave it at 4 °C for 12 hours to allow for the precipitation of the product.

  • Filter the white solid precipitate and wash it with distilled water to obtain this compound.

Iodine Catalyzed Acetylation (Solvent-Free)

This protocol offers a high-yield, solvent-free approach to the per-O-acetylation of sugars.

Materials:

  • Lactose

  • Acetic anhydride

  • Iodine

Procedure:

  • Combine the sugar (lactose) with a stoichiometric amount of acetic anhydride in a reaction vessel.

  • Add a catalytic amount of iodine to the mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated through appropriate workup procedures. This method has been reported to yield 90-99% for various sugars.[3]

Pyridine Catalyzed Acetylation

Pyridine serves as both a catalyst and a solvent in this traditional method for lactose acetylation.

Materials:

  • Lactose

  • Acetic anhydride

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP, optional catalyst)

Procedure:

  • Dissolve lactose in pyridine in a reaction flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the cooled solution. A catalytic amount of DMAP can be added to accelerate the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for approximately 6 hours.

  • Upon completion, the reaction is typically worked up by adding a quenching agent and extracting the product. An 89% yield has been reported for the initial acetylation step in a multi-step synthesis.

Visualizing the Process and Comparison

To better understand the experimental workflow and the logical comparison between the catalysts, the following diagrams are provided.

Experimental_Workflow General Experimental Workflow for Lactose Acetylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Lactose Lactose Mixing Mixing of Reactants Lactose->Mixing Reagent Acetylation Reagent (e.g., Acetic Anhydride) Reagent->Mixing Catalyst Catalyst (e.g., NaOAc, I₂, Pyridine, FeCl₃) Catalyst->Mixing Heating Heating (Conventional or Microwave) Mixing->Heating Quenching Reaction Quenching Heating->Quenching Precipitation Precipitation Quenching->Precipitation Filtration Filtration & Washing Precipitation->Filtration Purification Purification (e.g., Recrystallization) Filtration->Purification Lactose_Octaacetate This compound Purification->Lactose_Octaacetate

Caption: General workflow for lactose acetylation.

Catalyst_Comparison Logical Comparison of Lactose Acetylation Catalysts cluster_catalyst_type Catalyst Type cluster_base_catalysts Examples cluster_lewis_acids Examples cluster_conditions Reaction Conditions cluster_performance Performance Metrics Base_Catalyst Base Catalysts NaOAc Sodium Acetate (NaOAc) Base_Catalyst->NaOAc Pyridine Pyridine Base_Catalyst->Pyridine Lewis_Acid Lewis Acid Catalysts Iodine Iodine (I₂) Lewis_Acid->Iodine FeCl3 Ferric Chloride (FeCl₃) Lewis_Acid->FeCl3 Conventional_Heating Conventional Heating NaOAc->Conventional_Heating Microwave Microwave Irradiation NaOAc->Microwave Pyridine->Conventional_Heating Solvent_Free Solvent-Free Iodine->Solvent_Free Mild_Conditions Mild Conditions (Room Temp) Iodine->Mild_Conditions FeCl3->Lewis_Acid Limited Data for Lactose High_Yield High Yield (>85%) Conventional_Heating->High_Yield Microwave->High_Yield Fast_Reaction Fast Reaction Time (< 1 hour) Microwave->Fast_Reaction Solvent_Free->High_Yield Solvent_Free->Mild_Conditions

Caption: Comparison of catalyst types and conditions.

References

A Comparative Analysis of Synthesized versus Commercial Lactose Octaacetate: Melting Point as a Purity Indicator

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the purity and physical properties of chemical reagents is paramount. This guide provides a comparative analysis of the melting points of commercially available and laboratory-synthesized lactose octaacetate, offering insights into how this characteristic reflects product purity.

This compound, a fully acetylated derivative of lactose, serves as a key intermediate in various synthetic carbohydrate chemistry applications. While readily available from commercial suppliers, in-house synthesis is also a common practice. A key physical property used for preliminary purity assessment is the melting point. This guide cross-references the melting points of commercial and synthesized this compound, details the experimental protocols for its synthesis and melting point determination, and discusses the factors influencing this physical constant.

Melting Point Comparison: Synthesized vs. Commercial this compound

The melting point of this compound can vary significantly, primarily due to the presence of anomers (α and β forms) and other impurities. The β-anomer is typically the desired product.

Source Type Purity Melting Point (°C)
Synthesized (Microwave-Assisted)SynthesizedNot specified89–91.5[1]
Synthesized (Conventional Heating)Synthesizedα:β ratio of ~1:275 after recrystallization94.0–97.5[2]
Commercial Supplier 1Commercial95%75–78[3]
Commercial Supplier 2CommercialMin. 98%139–141[4]
Commercial Supplier 3Commercial≥97%Not specified, but sold as β-lactose octaacetate[5]
Commercial Supplier 4CommercialNot specified83-85
Commercial Supplier 5Commercial95%75[6]

It is crucial to note that some studies suggest that melting point and optical rotation are not reliable indicators of the purity of β-lactose octaacetate[2][7]. The presence of the α-anomer can depress and broaden the melting range. For a definitive assessment of purity, 1H NMR spectroscopy is recommended to determine the anomeric ratio[2][7].

Experimental Protocols

Synthesis of this compound (Microwave-Assisted Method)

This protocol is adapted from a microwave-assisted synthesis method.

Materials:

  • D-(+)-lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate

  • 95% (v/v) ethanol

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask, mix 10.0 g of D-(+)-lactose monohydrate with 30 cm³ of acetic anhydride and 3.0 g of anhydrous sodium acetate, which acts as a catalyst[8].

  • Irradiate the mixture in a microwave reactor at 700 W for 10 minutes[8].

  • Pour the resulting sample into 200 cm³ of distilled water with ice cubes[8].

  • Stir the mixture and leave it at 4 °C for 12 hours to allow the this compound to precipitate as a white solid[8].

  • Filter the precipitate under vacuum and wash it with distilled water[8].

  • For further purification, recrystallize the product from 95% ethanol and then distilled water[8].

  • Dry the purified this compound in a vacuum oven to a constant weight[8].

Synthesis of this compound (Conventional Heating Method)

This protocol is a conventional heating method for acetylation.

Materials:

  • Anhydrous D-lactose

  • Acetic acid

  • Anhydrous sodium acetate

  • Acetic anhydride

Procedure:

  • Heat a mixture of 0.1 mole of anhydrous D-lactose, 0.8 mole of acetic acid, and 0.36 g of anhydrous sodium acetate at 100°C for 2 hours with stirring[9].

  • Remove the excess acetic acid and water under vacuum[9].

  • To the resulting partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate in a mole ratio of 1:5:0.25 (partially acetylated lactose:acetic anhydride:sodium acetate)[9].

  • Heat the mixture under reflux with stirring for about 30 minutes[9].

  • Distill the excess acetic anhydride and acetic acid from the reactor[9].

  • The molten product is then mixed with water, ground, filtered, and dried[9]. The yield of lactose acetate is approximately 85%[9].

  • Recrystallization can be performed using a dichloromethane-methanol solvent system for high purity β-lactose octaacetate[2].

Melting Point Determination

The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.

Equipment:

  • Melting point apparatus (e.g., Kofler hot stage microscope or digital melting point apparatus)[1]

  • Capillary tubes

Procedure:

  • Ensure the solid sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube, with a sample height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

  • Record the temperature at which the first signs of melting are observed (T1).

  • Record the temperature at which the entire sample has melted (T2).

  • The melting point is reported as the range T1-T2.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_comparison Comparison reagents Lactose, Acetic Anhydride, Catalyst reaction Acetylation Reaction (Microwave or Conventional Heat) reagents->reaction precipitation Precipitation (in Ice Water) reaction->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization (e.g., Ethanol or CH2Cl2/MeOH) filtration->recrystallization drying Drying recrystallization->drying mp_determination Melting Point Determination drying->mp_determination purity_analysis Purity Analysis (1H NMR) drying->purity_analysis comparison Compare with Commercial Sample mp_determination->comparison

Caption: Workflow for the synthesis, purification, and analysis of this compound.

References

comparative study of the biological activity of different sugar esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the antimicrobial, anti-inflammatory, and antitumor properties of various sugar esters, supported by experimental data and detailed protocols.

Sugar esters, a class of non-ionic surfactants synthesized from sugars and fatty acids, are gaining increasing attention in the pharmaceutical and biomedical fields due to their diverse biological activities. This guide provides a comparative analysis of the biological activities of different sugar esters, focusing on their antimicrobial, anti-inflammatory, and antitumor effects. The data presented is compiled from various scientific studies to aid researchers in understanding the structure-activity relationships and potential therapeutic applications of these compounds.

Antimicrobial Activity

Sugar esters have demonstrated broad-spectrum antimicrobial activity, with their efficacy being influenced by both the sugar head group and the fatty acid chain length. Generally, sugar esters are more effective against Gram-positive bacteria than Gram-negative bacteria, which is attributed to the structural differences in their cell walls.

Comparative Antimicrobial Activity of Different Sugar Esters

Sugar EsterFatty Acid ChainTest OrganismMIC (μg/mL)Reference
Sucrose LaurateC12Staphylococcus aureus2500[1]
Maltose LaurateC12Staphylococcus aureus1250[1]
Lactose LaurateC12Staphylococcus aureus2500[1]
Sucrose CaprateC10Staphylococcus aureus1250[1]
Maltose CaprateC10Staphylococcus aureus625[1]
Lactose CaprateC10Staphylococcus aureus1250[1]
Sucrose CaprylateC8Staphylococcus aureus625[1]
Maltose CaprylateC8Staphylococcus aureus312.5[1]
Lactose CaprylateC8Staphylococcus aureus625[1]
Fructose LaurateC12Bacillus cereus>1000[2][3]
Fructose CaprateC10Bacillus cereus125-250[2][3]
Glucose EstersC8, C10Various Bacteria & Fungi256[4]
Glucose EstersC12, C14, C16Various Bacteria & Fungi>256[4]

Note: The presented MIC values are collated from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

  • Sugar esters

  • Bacterial and/or fungal strains

  • Tryptic Soy Broth (TSB) for bacteria or Sabouraud Dextrose Broth (SDB) for yeast

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the sugar ester in a suitable solvent.

  • Serially dilute the sugar ester stock solution in the appropriate broth (TSB or SDB) in a 96-well microplate to achieve a range of final concentrations (e.g., 32 to 4000 µg/mL).[1]

  • Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 10⁴ CFU/mL.[1]

  • Include a positive control (broth with inoculum, no sugar ester) and a negative control (broth only).

  • Incubate the microplate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the sugar ester that shows no turbidity (no visible growth). The absorbance can also be measured using a microplate reader to confirm the visual assessment.

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Sugar Ester Stock Solution C Serial Dilution of Sugar Ester in 96-well Plate A->C B Prepare Microorganism Inoculum D Inoculate Wells with Microorganism B->D C->D E Include Positive and Negative Controls D->E F Incubate at Optimal Temperature and Time E->F G Visual Inspection for Turbidity F->G H Spectrophotometric Reading (Optional) F->H I Determine Minimum Inhibitory Concentration (MIC) G->I H->I

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of sugar esters.

Anti-inflammatory Activity

Certain sugar esters have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways. Of note, sucrose esters have been found to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of pro-inflammatory genes.[5]

Comparative Anti-inflammatory Activity of Sucrose Esters

CompoundIC₅₀ (μM) for NF-κB InhibitionReference
6'-O-linoleyl sucrose4.4[5]
6'-O-palmitoyl sucrose10.2[5]
6-O-palmitoyl sucrose24.7[5]
Signaling Pathway: Inhibition of NF-κB Activation by Sucrose Esters

The anti-inflammatory effect of sucrose esters is linked to their ability to interfere with the NF-κB signaling cascade. In response to pro-inflammatory stimuli like TNF-α, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Sucrose esters have been shown to inhibit this process, although the exact molecular target is still under investigation.

Caption: Putative mechanism of NF-κB inhibition by sucrose esters.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Cytokine Measurement by ELISA)

This protocol outlines the measurement of pro-inflammatory cytokine production (e.g., IL-6, TNF-α) from immune cells (e.g., macrophages) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Sugar esters

  • ELISA kits for specific cytokines (e.g., mouse IL-6, mouse TNF-α)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the sugar esters for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce cytokine production. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect the cell culture supernatants.

  • Quantify the concentration of the desired cytokine (e.g., IL-6) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • The percentage of cytokine inhibition can be calculated by comparing the cytokine levels in the sugar ester-treated groups to the LPS-only control.

Antitumor Activity

Several studies have highlighted the potential of sugar esters as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines. The antitumor activity is often dependent on the structure of the sugar ester, including the type of sugar and the length of the fatty acid chain.

Comparative Cytotoxicity of Sugar Esters against Cancer Cell Lines

Sugar EsterFatty Acid ChainCancer Cell LineIC₅₀ (µM)Reference
Fluorinated Glucose EsterModified C9Melanoma (HTB140)60[6]
Fluorinated Galactose EsterModified C9Melanoma (HTB140)156[6]
Fluorinated Lactose EsterModified C9Melanoma (HTB140)>390[6]
Fluorinated Glucose EsterModified C9Prostate (DU145)~100[6]
Fluorinated Galactose EsterModified C9Prostate (DU145)~100[6]
Fluorinated Lactose EsterModified C9Prostate (DU145)80-330[6]

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. The data is from a single study and provides a direct comparison under the same experimental conditions.

Signaling Pathway: Induction of Apoptosis by Sugar Esters

The antitumor activity of sugar esters is often mediated through the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which are responsible for the execution of cell death. While the precise molecular targets of sugar esters in these pathways are not fully elucidated, they are thought to disrupt the cell membrane and mitochondrial function, leading to the activation of the apoptotic cascade.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway SugarEster Sugar Ester DeathReceptor Death Receptors (e.g., Fas, TNFR) SugarEster->DeathReceptor Activates (?) Mitochondrion Mitochondrion SugarEster->Mitochondrion Induces Stress Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apoptosome Apoptosome CytochromeC->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: General overview of apoptosis signaling pathways potentially induced by sugar esters.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Sugar esters

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the sugar esters and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Add a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value can then be determined from the dose-response curve.

Experimental Protocol: Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect early and late-stage apoptosis.[4][5][7][8]

Materials:

  • Cancer cell lines

  • Sugar esters

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cancer cells with the sugar esters at the desired concentrations for a specified time to induce apoptosis.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate the cells in the dark at room temperature for about 15 minutes.

  • Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Conclusion

Sugar esters exhibit a range of promising biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The efficacy of these compounds is closely linked to their chemical structure, particularly the nature of the sugar head group and the length of the fatty acid tail. This guide provides a comparative overview and detailed experimental protocols to facilitate further research and development of sugar esters for therapeutic applications. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and to identify the most potent candidates for specific biological applications.

References

Unveiling the Structure of Lactose Octaacetate: A Mass Spectrometry-Based Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, precise structural validation of carbohydrate derivatives is paramount. This guide provides a comparative analysis of lactose octaacetate and its isomers, sucrose octaacetate and cellobiose octaacetate, utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS). The presented data and protocols offer a robust framework for the structural elucidation of these and similar acetylated oligosaccharides.

This compound, a fully acetylated derivative of lactose, shares the same molecular weight (678.59 g/mol ) as its isomers, sucrose octaacetate and cellobiose octaacetate. This isomeric identity necessitates advanced analytical techniques for unambiguous structural confirmation. Mass spectrometry, particularly ESI-MS/MS, has emerged as a powerful tool for this purpose, providing detailed information on molecular weight and fragmentation patterns that serve as a structural fingerprint.

Comparative Fragmentation Analysis

Electrospray ionization of these acetylated disaccharides typically results in the formation of sodiated molecular ions, [M+Na]⁺, at a mass-to-charge ratio (m/z) of approximately 701.58. Subsequent tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, yielding a series of characteristic product ions. A predominant fragmentation pathway for acetylated sugars is the sequential neutral loss of acetic acid (CH₃COOH), corresponding to a mass difference of 60 Da.

Precursor Ion (m/z)AnalyteKey Fragment Ions (m/z) and Corresponding Neutral Losses
~701.58 [M+Na]⁺This compound641.56 ([M+Na - 60]⁺), 581.54 ([M+Na - 260]⁺), 521.52 ([M+Na - 360]⁺), 461.50 ([M+Na - 460]⁺), 401.48 ([M+Na - 560]⁺), 341.46 ([M+Na - 6*60]⁺), 331.10 (cleavage of glycosidic bond), 169.05 (acetylated monosaccharide fragment)
~701.58 [M+Na]⁺Sucrose OctaacetateSimilar sequential losses of acetic acid (60 Da). Fragmentation patterns may differ in the relative abundances of specific ions due to the different glycosidic linkage (α-1,2).
~701.58 [M+Na]⁺Cellobiose OctaacetateSimilar sequential losses of acetic acid (60 Da). Fragmentation patterns may differ in the relative abundances of specific ions due to the different glycosidic linkage (β-1,4).

Note: The m/z values are theoretical and may vary slightly in experimental data. The relative abundance of each fragment ion is a critical parameter for distinguishing between isomers.

Experimental Protocols

A detailed protocol for the structural validation of this compound using ESI-MS/MS is provided below. This protocol can be adapted for the analysis of other acetylated oligosaccharides.

Objective: To confirm the molecular weight and obtain characteristic fragmentation patterns of this compound.

Materials:

  • This compound sample

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium Acetate (for promoting adduct formation, optional)

  • Mass spectrometer equipped with an electrospray ionization (ESI) source and tandem MS capabilities (e.g., Q-TOF, Orbitrap)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of this compound in methanol to a final concentration of approximately 1-10 µg/mL.

    • For enhanced sodiated adduct formation, a low concentration of sodium acetate (e.g., 1 mM) can be added to the solvent.

  • Mass Spectrometer Setup:

    • Set the mass spectrometer to operate in positive ion mode.

    • Optimize the ESI source parameters, including capillary voltage, cone voltage, source temperature, and desolvation gas flow, to achieve a stable and abundant signal for the [M+Na]⁺ ion.

  • MS1 Analysis (Full Scan):

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000 m/z) to identify the sodiated molecular ion of this compound ([C₂₈H₃₈O₁₉+Na]⁺) at approximately m/z 701.58.

  • MS/MS Analysis (Fragmentation):

    • Select the [M+Na]⁺ ion at m/z ~701.58 as the precursor ion for fragmentation.

    • Perform MS/MS analysis using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Apply a range of collision energies to obtain a comprehensive fragmentation spectrum.

    • Acquire the product ion spectrum, recording the m/z values and relative abundances of the fragment ions.

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify the characteristic neutral losses of acetic acid (60 Da).

    • Identify other significant fragment ions resulting from glycosidic bond cleavages.

    • Compare the obtained fragmentation pattern with theoretical fragmentation pathways and data from isomeric standards if available.

Visualizing the Process

To better understand the fragmentation and workflow, the following diagrams have been generated using the DOT language.

cluster_fragmentation This compound Fragmentation Pathway M_Na [M+Na]⁺ m/z 701.58 M_Na_60 [M+Na - 60]⁺ m/z 641.56 M_Na->M_Na_60 - 60 Da Glycosidic_Cleavage Glycosidic Cleavage Products M_Na->Glycosidic_Cleavage M_Na_120 [M+Na - 120]⁺ m/z 581.54 M_Na_60->M_Na_120 - 60 Da M_Na_180 [M+Na - 180]⁺ m/z 521.52 M_Na_120->M_Na_180 - 60 Da M_Na_240 [M+Na - 240]⁺ m/z 461.50 M_Na_180->M_Na_240 - 60 Da Fragment_331 m/z 331.10 Glycosidic_Cleavage->Fragment_331 Fragment_169 m/z 169.05 Glycosidic_Cleavage->Fragment_169

Caption: Fragmentation pathway of sodiated this compound.

cluster_workflow Experimental Workflow for Structural Validation Sample_Prep Sample Preparation (Dissolution in Methanol) ESI_Source Electrospray Ionization (Positive Ion Mode) Sample_Prep->ESI_Source MS1_Scan MS1 Full Scan (Identify [M+Na]⁺ at m/z ~701.58) ESI_Source->MS1_Scan Precursor_Selection Precursor Ion Selection (Isolate m/z ~701.58) MS1_Scan->Precursor_Selection MS2_Fragmentation MS/MS Fragmentation (Collision-Induced Dissociation) Precursor_Selection->MS2_Fragmentation Data_Analysis Data Analysis (Identify Fragment Ions) MS2_Fragmentation->Data_Analysis

Caption: ESI-MS/MS workflow for this compound analysis.

A Researcher's Guide to Purity Assessment of Acetylated Sugars: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of acetylated sugars is a critical step in various scientific endeavors, from drug formulation to biomedical research. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for your specific needs.

The acetylation of sugars, a common chemical modification, alters their physicochemical properties, influencing their biological activity and stability. Consequently, accurate and reliable purity assessment is paramount. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the structural information it can provide.

Comparative Overview of Analytical Techniques

The choice of analytical technique for purity assessment of acetylated sugars depends on various factors, including the specific sugar, the nature of potential impurities, the required level of sensitivity, and the desired structural information. The following sections provide a detailed comparison of the most commonly used methods.

Quantitative Data Summary

The following tables summarize the key quantitative performance parameters for each technique, offering a snapshot of their capabilities.

Table 1: High-Performance Liquid Chromatography (HPLC) for Acetylated Sugar Analysis

ParameterTypical ValueRemarks
Limit of Detection (LOD) 0.13 - 4.04 mg/L[1][2]Dependent on the detector (RI, UV, ELSD) and derivatization agent used.
Limit of Quantification (LOQ) 0.44 - 13.46 mg/L[1][2]Generally, 3-10 times the LOD.
Linearity (R²) > 0.99[1][3]Excellent linearity is typically achieved over a wide concentration range.
Precision (%RSD) < 5%[4]Good repeatability and intermediate precision are characteristic of HPLC methods.
Accuracy (Recovery %) 81 - 121%[2]Dependent on sample matrix and extraction procedure.

Table 2: Gas Chromatography (GC) for Acetylated Sugar Analysis

ParameterTypical ValueRemarks
Limit of Detection (LOD) Not widely reported for acetylated sugars, but in the pg range for other derivatized sugars[4]High sensitivity, especially with FID and MS detectors.
Limit of Quantification (LOQ) Not widely reported for acetylated sugars.Typically 3-10 times the LOD.
Linearity (R²) > 0.99[5]Excellent linearity is achievable with proper calibration.
Precision (%RSD) < 10%Can be influenced by the derivatization step.
Accuracy (Recovery %) > 90%Good recovery is achievable with optimized sample preparation.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Acetylated Sugar Analysis

ParameterTypical ValueRemarks
Limit of Detection (LOD) 0.03 - 0.05 mM[6]Inherently less sensitive than chromatographic methods.
Limit of Quantification (LOQ) 0.1 - 0.2 mM[6]Suitable for the analysis of major components and impurities at higher concentrations.
Linearity (R²) > 0.99[1][7]Quantitative NMR (qNMR) offers excellent linearity.
Precision (%RSD) < 3%[1]Highly precise for quantitative applications.
Accuracy (Recovery %) 96.78 - 108.88%[1]qNMR is a primary ratio method, often not requiring a calibration curve.

Table 4: Mass Spectrometry (MS) for Acetylated Sugar Analysis (coupled with LC or GC)

ParameterTypical ValueRemarks
Limit of Detection (LOD) pg to low ng/mL range[4][8]Highly sensitive, especially with tandem MS (MS/MS).
Limit of Quantification (LOQ) Low ng/mL range[8]Offers excellent sensitivity for trace-level impurity detection.
Linearity (R²) > 0.99Wide linear dynamic range is achievable.
Precision (%RSD) < 15%[8]Good precision is attainable with appropriate internal standards.
Accuracy (Recovery %) 85 - 115%[8]Dependent on the ionization efficiency and matrix effects.

Experimental Workflows and Methodologies

A generalized workflow for the purity assessment of acetylated sugars involves several key stages, from sample preparation to data interpretation.

Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis Sample Acetylated Sugar Sample Dissolution Dissolution in a Suitable Solvent Sample->Dissolution Derivatization Derivatization (for GC) Dissolution->Derivatization If required Filtration Filtration/Purification Dissolution->Filtration Derivatization->Filtration HPLC HPLC Filtration->HPLC GC GC Filtration->GC NMR NMR Filtration->NMR MS LC-MS / GC-MS Filtration->MS Chromatogram Chromatogram / Spectrum Acquisition HPLC->Chromatogram GC->Chromatogram NMR->Chromatogram MS->Chromatogram Integration Peak Integration / Signal Quantification Chromatogram->Integration Purity Purity Calculation & Impurity Identification Integration->Purity

Caption: General workflow for the purity assessment of acetylated sugars.

Detailed Experimental Protocols

HPLC is a versatile technique for separating and quantifying acetylated sugars. Reversed-phase chromatography is commonly employed, often with UV or Evaporative Light Scattering Detection (ELSD).

Experimental Protocol for HPLC-UV Analysis:

  • Sample Preparation:

    • Accurately weigh and dissolve the acetylated sugar sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

    • If necessary, perform a derivatization step to introduce a UV-absorbing chromophore for enhanced detection. A common method involves labeling with p-aminobenzoic ethyl ester (ABEE)[4].

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used. The specific gradient will depend on the acetylated sugar being analyzed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at a wavelength appropriate for the derivatizing agent (e.g., 230 nm for ABEE)[9].

  • Data Analysis:

    • Identify the peak corresponding to the acetylated sugar based on its retention time, confirmed by running a standard.

    • Quantify the purity by calculating the peak area of the main component as a percentage of the total peak area of all components in the chromatogram.

GC is a powerful technique for the analysis of volatile compounds. Since sugars are non-volatile, a derivatization step to increase their volatility is mandatory. Acetylation itself is a form of derivatization, but often further derivatization is needed to analyze the parent sugar. For analyzing the acetylated sugar product, direct injection may be possible if it is sufficiently volatile and thermally stable. However, to determine the monosaccharide composition after hydrolysis, derivatization is essential.[10][11]

Experimental Protocol for GC-FID Analysis of Hydrolyzed and Derivatized Acetylated Sugars:

  • Sample Preparation (Hydrolysis and Derivatization):

    • Hydrolysis: Hydrolyze the acetylated sugar sample to its constituent monosaccharides using an acid (e.g., trifluoroacetic acid).

    • Reduction: Reduce the resulting monosaccharides to their corresponding alditols using a reducing agent like sodium borohydride.

    • Acetylation: Acetylate the alditol hydroxyl groups using acetic anhydride with a catalyst such as pyridine or 1-methylimidazole. This converts the sugar into a volatile alditol acetate derivative.[12]

    • Extraction: Extract the alditol acetates into an organic solvent (e.g., dichloromethane).

    • Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable solvent for GC injection (e.g., acetone).

  • Chromatographic Conditions:

    • Column: A mid-polarity capillary column, such as one with a 14% cyanopropylphenyl polysiloxane phase, is often used.[10]

    • Carrier Gas: Helium or hydrogen.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 60°C and ramping up to 250°C.

    • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Data Analysis:

    • Identify the peaks of the alditol acetates based on their retention times compared to standards.

    • Quantify the amount of each monosaccharide to determine the composition and purity of the original acetylated sugar.

NMR spectroscopy is a powerful tool for structural elucidation and quantification without the need for derivatization or chromatographic separation. ¹H NMR is particularly useful for determining the degree of acetylation and identifying impurities.

Experimental Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Accurately weigh the acetylated sugar sample and dissolve it in a deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Add a known amount of an internal standard (e.g., maleic acid, TSP) for quantitative analysis (qNMR).

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons for accurate quantification.

  • Data Analysis:

    • Identify the characteristic signals of the acetyl protons (typically around 2.0-2.2 ppm) and the anomeric protons of the sugar ring.

    • Calculate the degree of substitution by comparing the integral of the acetyl proton signals to the integral of a specific sugar proton signal.

    • Identify and quantify impurities by their unique signals in the spectrum. The purity is determined by comparing the integral of the main compound's signals to the sum of all signals (main compound + impurities).

MS, typically coupled with a separation technique like LC or GC, provides high sensitivity and selectivity for the identification and quantification of acetylated sugars and their impurities.

Experimental Protocol for LC-MS/MS Analysis:

  • Sample Preparation:

    • Prepare the sample as described for HPLC analysis. Derivatization may not be necessary for MS detection, but it can improve ionization efficiency.

  • LC-MS/MS Conditions:

    • LC System: Use an HPLC or UPLC system with conditions similar to those described above.

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is commonly used.

    • Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules like sugars.

    • MS Method: Develop a Multiple Reaction Monitoring (MRM) method for targeted quantification of the acetylated sugar and any known impurities. This involves selecting specific precursor-to-product ion transitions for high selectivity.

  • Data Analysis:

    • Quantify the acetylated sugar and its impurities using the peak areas from the MRM chromatograms.

    • The high mass accuracy of TOF instruments can aid in the identification of unknown impurities.

Conclusion: Selecting the Right Tool for the Job

The selection of an analytical technique for the purity assessment of acetylated sugars is a critical decision that should be based on the specific requirements of the analysis.

  • HPLC is a robust and versatile technique suitable for routine quality control, offering good precision and accuracy.

  • GC provides high resolution and sensitivity but requires a derivatization step, making it more labor-intensive. It is particularly useful for determining the monosaccharide composition after hydrolysis.

  • NMR is an indispensable tool for structural confirmation and quantification of the main component and major impurities without the need for reference standards for every compound.

  • MS , especially when coupled with LC, offers the highest sensitivity and selectivity, making it ideal for trace impurity analysis and the identification of unknown compounds.

For comprehensive characterization, a combination of these techniques is often employed. For instance, HPLC or GC can be used for separation and quantification, while NMR and MS can provide definitive structural identification of the main component and any detected impurities. By understanding the strengths and weaknesses of each technique, researchers can confidently select the most appropriate method to ensure the quality and purity of their acetylated sugar samples.

References

A Comparative Guide to the Quantitative Analysis of Anomeric Ratios in Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of carbohydrate stereochemistry is paramount. The anomeric configuration of lactose octaacetate, a protected form of lactose, can significantly influence its chemical reactivity and biological activity. Therefore, accurate determination of the α to β anomeric ratio is a critical quality control parameter. This guide provides a comparative overview of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The two predominant methods for the quantitative analysis of the anomeric ratio in this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). While other methods like polarimetry and melting point analysis have been historically used, they are now considered unreliable for determining anomeric purity[1].

Analytical MethodPrinciple of DetectionSample RequirementsResolutionThroughputKey AdvantagesLimitations
¹H NMR Spectroscopy Measures the chemical shift of anomeric protons (H-1) which are distinct for α and β anomers.~5-10 mg dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).HighModerateProvides unambiguous structural information and direct quantification through signal integration. Non-destructive.[1][2]Requires access to an NMR spectrometer. Sample solubility can be a factor.
HPLC Differential partitioning of anomers between a stationary phase and a mobile phase.Microgram to milligram quantities, depending on the detector.HighHighHigh sensitivity and suitability for automation. Can be coupled with various detectors (e.g., RI, ELSD, MS).[3][4]Requires method development for optimal separation. Anomer separation can be challenging and may require specialized columns.[3][4]
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a stationary phase.Microgram quantities.Low to ModerateHighSimple, rapid, and cost-effective for qualitative monitoring of reactions.[1]Not suitable for precise quantification.

Experimental Data: Anomeric Ratios Determined by ¹H NMR

The anomeric ratio of this compound is highly dependent on the synthetic and purification procedures employed. The following table summarizes experimentally determined α:β anomeric ratios from various studies, primarily quantified using ¹H NMR spectroscopy.

Sample Descriptionα:β Anomeric RatioAnalytical MethodReference
Commercial this compound~1:106¹H NMR[1][5]
Crude product from medium-scale acetylation~1:12¹H NMR[5]
Product after first crystallizationLargely diminished α-anomer¹H NMR[5]
Product after recrystallization~1:275¹H NMR[5]
Acetylation with Ac₂O–Et₃N–DMF~1:3.2¹H NMR[1]
Acetylation with Ac₂O–NaOAc under microwave irradiation~1:4.8¹H NMR[1]

Experimental Protocols

Quantitative Analysis by ¹H NMR Spectroscopy

This protocol provides a general procedure for determining the anomeric ratio of this compound using ¹H NMR.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum. Key parameters to note are the chemical shifts of the anomeric protons. In CDCl₃, the anomeric proton of the α-anomer (H-1α) appears as a doublet around δ 6.27 ppm, while the β-anomer (H-1β) appears as a doublet around δ 5.68 ppm[1].

  • Process the spectrum, including phasing and baseline correction.

  • Integrate the signals corresponding to the H-1α and H-1β protons.

  • Calculate the anomeric ratio by dividing the integral value of the β-anomer by the integral value of the α-anomer.

Separation of Anomers by HPLC

This protocol outlines a general approach for the separation of this compound anomers. Method optimization will be required based on the specific column and HPLC system used.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • HPLC system with a suitable detector (e.g., Refractive Index detector)

  • Chiral or other specialized column capable of separating sugar anomers (e.g., Chiralpak series)[3][4].

Procedure:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture).

  • Prepare a series of mobile phases with varying compositions of acetonitrile and water to optimize the separation.

  • Equilibrate the HPLC column with the initial mobile phase.

  • Inject the sample solution onto the column.

  • Run the HPLC analysis, monitoring the separation of the anomers.

  • Identify the peaks corresponding to the α and β anomers based on retention times (if known) or by collecting fractions and analyzing them by ¹H NMR.

  • Quantify the anomers by integrating the peak areas from the chromatogram.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of the anomeric ratio in a this compound sample.

Anomeric_Ratio_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Quantification cluster_results Results Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR_Analysis ¹H NMR Spectroscopy Dissolution->NMR_Analysis For NMR HPLC_Analysis HPLC Analysis Dissolution->HPLC_Analysis For HPLC NMR_Integration Integration of Anomeric Proton Signals NMR_Analysis->NMR_Integration HPLC_Integration Integration of Chromatographic Peaks HPLC_Analysis->HPLC_Integration Anomeric_Ratio Quantitative Anomeric Ratio (α:β) NMR_Integration->Anomeric_Ratio HPLC_Integration->Anomeric_Ratio

Caption: Workflow for Anomeric Ratio Determination.

References

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